3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Description
Properties
IUPAC Name |
(3-bromophenyl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWWHGMOQKTNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355374 | |
| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432535-15-4 | |
| Record name | 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene: A Mechanistic and Practical Approach
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The formation of amide bonds is a cornerstone reaction in medicinal chemistry and drug development. This guide provides an in-depth technical overview of the synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, a common intermediate and structural motif in contemporary pharmaceutical research. We will explore the underlying principles of amide bond formation, compare prevalent synthetic strategies with a focus on coupling reagents, and provide a detailed, field-proven experimental protocol. The causality behind experimental choices, mechanistic insights, and practical considerations for optimization and purification are discussed to ensure scientific integrity and reproducibility.
Introduction and Retrosynthetic Analysis
This compound is an amide synthesized from the union of a carboxylic acid and an amine. The direct condensation of these two functional groups requires extremely high temperatures and is often detrimental to the integrity of the substrates. Therefore, the synthesis necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine under milder conditions.
The logical retrosynthetic disconnection of the target molecule occurs at the amide bond, revealing the two readily available starting materials: 3-bromobenzoic acid and 1-ethylpiperazine .
Caption: Retrosynthetic analysis of the target amide.
Synthetic Strategy: The Critical Role of Coupling Reagents
The core of this synthesis is the activation of the carboxylic acid group of 3-bromobenzoic acid. This is achieved using a "coupling reagent," which converts the hydroxyl group of the acid into a good leaving group. The choice of reagent is critical and impacts reaction time, yield, purity, and the potential for side reactions.[1]
Carbodiimides (EDC, DCC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used dehydrating agents.[2][3][4] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[2][3][5] This intermediate is then susceptible to nucleophilic attack by the amine (1-ethylpiperazine) to form the desired amide and a urea byproduct.[3][5]
-
Expert Insight: While effective, the O-acylisourea intermediate can be unstable and prone to side reactions, such as rearrangement to a stable N-acylurea or reaction with a second molecule of the carboxylic acid to form an anhydride.[5][6] To mitigate these issues and improve yields, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed.[1][2] These additives intercept the O-acylisourea to form a more stable, yet still reactive, active ester, which then cleanly reacts with the amine.[1][2] EDC is often preferred in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification via aqueous workup.[1][7]
Uronium/Aminium Salts (HATU, HBTU)
Uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity, fast reaction times, and low rates of side reactions.[1][7] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole) and is particularly effective for challenging couplings.[1]
-
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[1] The amine then attacks this ester to yield the final amide. Reagents based on HOAt, like HATU, are generally considered more efficient and lead to less epimerization (a concern with chiral substrates) than their HOBt-based counterparts.
-
Trustworthiness: For routine, high-yield synthesis of compounds like this compound, HATU is an authoritative and reliable choice, often providing superior results in shorter reaction times compared to carbodiimides.[8]
Detailed Experimental Protocol
This protocol details the synthesis using HATU, a highly efficient and reliable coupling reagent for this transformation.[1][8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 2.01 g | 10.0 | 1.0 |
| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 1.26 g | 11.0 | 1.1 |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 4.18 g | 11.0 | 1.1 |
| DIPEA | C₈H₁₉N | 129.24 | 3.48 mL | 20.0 | 2.0 |
| Anhydrous DMF | C₃H₇NO | 73.09 | 50 mL | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for amide coupling.
-
Activation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzoic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes. This period allows for the formation of the highly reactive OAt-active ester.[1]
-
Coupling: To the activated mixture, add 1-ethylpiperazine (1.1 eq) dropwise, ensuring the temperature remains close to 0 °C during the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with water, a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃) to remove residual acid, and finally with brine.[8] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, as well as the methylene and methyl protons of the ethylpiperazine moiety.
-
Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₃H₁₈BrN₂O), exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Conclusion
The synthesis of this compound is a robust and reproducible process centered on the principles of amide bond formation. The selection of a modern coupling reagent, such as HATU, provides a highly efficient, rapid, and clean transformation. By understanding the underlying mechanisms of carboxylic acid activation and implementing a structured experimental protocol, researchers can reliably produce this valuable chemical intermediate with high purity and yield, facilitating its use in further drug discovery and development endeavors.
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An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Introduction
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration to its interaction with the target, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4][5] This guide provides a detailed examination of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, a molecule of interest due to its structural motifs—a brominated benzene ring and an ethylpiperazine carboxamide group—which are prevalent in contemporary medicinal chemistry.[6][7][8][9][10][11][12]
This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a deeper insight into the causality behind experimental choices and the interpretation of results. We will explore the key physicochemical parameters of this compound, outline detailed protocols for their determination, and discuss the implications of these properties in the context of pharmaceutical development.
Molecular Structure and Core Properties
The foundational step in characterizing any potential therapeutic agent is to establish its fundamental molecular and physical properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Core Molecular Properties
| Property | Value | Source |
| CAS Number | 432535-15-4 | [13] |
| Molecular Formula | C13H17BrN2O | [13] |
| Molecular Weight | 297.19 g/mol | [13] |
The presence of a bromine atom can influence the molecule's metabolic stability and binding affinity.[11][14][15][16] The ethylpiperazine moiety is a common pharmacophore known to enhance solubility and modulate receptor interactions.[6][7][8][9][10]
Experimental Determination of Physicochemical Properties
A thorough experimental evaluation is crucial to build a comprehensive profile of the compound. The following sections detail the methodologies for determining key physicochemical parameters.
Melting Point
The melting point is a critical indicator of purity and provides insights into the crystalline nature of the compound.[17] A sharp melting range typically signifies a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination [17][18][19][20]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility
Aqueous solubility is a key determinant of a drug's bioavailability.[21][22][23][24][25] Poor solubility can hinder absorption from the gastrointestinal tract.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [21][22]
-
Preparation: An excess amount of this compound is added to a known volume of a relevant buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Shake-Flask Solubility Determination Workflow.
Lipophilicity (LogP)
Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), influences a drug's ability to cross cell membranes and its distribution within the body.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer) are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined by HPLC or UV-Vis spectroscopy.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Purity and Stability Analysis by HPLC
HPLC is an indispensable technique for assessing the purity of a compound and its stability under various conditions.[26][27][28][29]
Experimental Protocol: Reversed-Phase HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a common starting point for small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance is used.
-
Method Optimization: The gradient profile, flow rate, and column temperature are optimized to achieve good peak shape and resolution from any impurities.
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: General Workflow for HPLC Purity Analysis.
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation of the molecule.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity of the atoms. The aromatic protons of the bromobenzene ring would likely appear in the 6.5-8.0 ppm range in the ¹H NMR spectrum.[30]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups. Key expected absorptions would include the C=O stretch of the amide at around 1630-1680 cm⁻¹, and C-H stretches of the aromatic and aliphatic portions.[31]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
The physicochemical properties of this compound, as determined by the rigorous experimental protocols outlined in this guide, are essential for its evaluation as a potential drug candidate. The interplay of the brominated aromatic system and the ethylpiperazine carboxamide moiety will significantly influence its ADME profile. A thorough understanding of these properties, from solubility and lipophilicity to purity and stability, provides the foundational knowledge required for informed decision-making in the drug development process. This guide serves as a comprehensive framework for the systematic characterization of this and similar molecules, emphasizing the importance of robust experimental design and data interpretation.
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An In-depth Technical Guide to 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The brominated aromatic compound, 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, serves as a quintessential example of a versatile building block in the synthesis of novel therapeutic agents. Its unique combination of a reactive bromo-aromatic moiety and a flexible piperazine side chain makes it a valuable intermediate for library synthesis and lead optimization. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, offering a foundational resource for researchers engaged in the pursuit of new medicines.
Core Identifiers and Chemical Properties
This compound is a substituted aromatic amide with the following key identifiers:
| Identifier | Value |
| CAS Number | 432535-15-4[1] |
| Molecular Formula | C₁₃H₁₇BrN₂O[1] |
| Molecular Weight | 297.19 g/mol [1] |
| MDL Number | MFCD03395935 |
| SMILES | O=C(C1=CC=CC(Br)=C1)N2CCN(CC)CC2[1] |
Chemical Structure:
Figure 1: Chemical Structure of this compound
Synthesis and Reaction Mechanisms
The synthesis of this compound is primarily achieved through a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This involves the formation of an amide bond between a derivative of 3-bromobenzoic acid and 1-ethylpiperazine.
Synthetic Pathway Overview
The most common and efficient synthetic route involves the reaction of an activated form of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride, with 1-ethylpiperazine. This pathway is favored for its high yield and relatively mild reaction conditions.
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Spectroscopic Characterization of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene: A Technical Guide
Introduction
The following sections will dissect the predicted spectroscopic data, explaining the rationale behind the expected chemical shifts, vibrational modes, and fragmentation patterns. This guide is designed to serve as a practical tool for scientists, enabling them to anticipate, interpret, and validate the structural integrity of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its interaction with various spectroscopic techniques. The molecule is comprised of three key fragments: a 3-substituted bromobenzene ring, an N-acylpiperazine linker, and a terminal N-ethyl group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[1] For this compound, we will predict the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons of the bromobenzene ring and the aliphatic protons of the ethylpiperazine moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 7.6 | Multiplet | 4H |
| Piperazine-H (proximal to C=O) | ~3.8 | Broad Singlet | 4H |
| Piperazine-H (distal to C=O) | ~2.5 | Broad Singlet | 4H |
| Methylene-H (-CH₂-) | ~2.4 | Quartet | 2H |
| Methyl-H (-CH₃) | ~1.1 | Triplet | 3H |
Causality of Predicted Shifts:
-
Aromatic Protons (7.2 - 7.6 ppm): The protons on the bromobenzene ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the bromine atom and the carbonyl group will further influence their chemical shifts, leading to a complex multiplet.
-
Piperazine Protons (~3.8 and ~2.5 ppm): The piperazine ring protons will exist in two different chemical environments. The four protons on the carbons adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear around 3.8 ppm. The other four protons, closer to the ethyl group, will be more shielded and are predicted to resonate around 2.5 ppm. At room temperature, these signals may appear as broad singlets due to rapid chair-to-chair interconversion of the piperazine ring.
-
Ethyl Group Protons (~2.4 and ~1.1 ppm): The methylene protons (-CH₂-) of the ethyl group, being adjacent to a nitrogen atom, will be deshielded and are predicted to appear as a quartet around 2.4 ppm. The terminal methyl protons (-CH₃) will be the most shielded aliphatic protons, appearing as a triplet around 1.1 ppm. The quartet and triplet multiplicities arise from spin-spin coupling with the neighboring protons.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic C-Br | ~122 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C=O | ~138 |
| Piperazine (proximal to C=O) | ~45 |
| Piperazine (distal to C=O) | ~53 |
| Methylene (-CH₂-) | ~52 |
| Methyl (-CH₃) | ~12 |
Causality of Predicted Shifts:
-
Carbonyl Carbon (~170 ppm): The amide carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum.
-
Aromatic Carbons (122 - 138 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbon atom directly attached to the bromine (ipso-carbon) is expected to have a chemical shift around 122 ppm due to the "heavy atom effect" of bromine.[2] The other aromatic carbons will resonate in the 125-138 ppm range.
-
Piperazine Carbons (~45 and ~53 ppm): The two sets of non-equivalent methylene carbons in the piperazine ring will have different chemical shifts. The carbons closer to the carbonyl group will be slightly more deshielded.
-
Ethyl Group Carbons (~52 and ~12 ppm): The methylene carbon of the ethyl group will appear around 52 ppm, while the more shielded methyl carbon will be found upfield at approximately 12 ppm.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The spectral width should typically be set from -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0 to 200 ppm) is necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Key IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Amide C=O Stretch | 1650 - 1630 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-N Stretch | 1250 - 1020 | Medium |
| C-Br Stretch | 680 - 515 | Medium to Strong |
Causality of Predicted Absorptions:
-
C-H Stretching (3100-2850 cm⁻¹): The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and piperazine groups will appear just below 3000 cm⁻¹.
-
Amide C=O Stretch (1650-1630 cm⁻¹): This will be one of the most intense and characteristic peaks in the spectrum, indicative of the tertiary amide functional group.
-
Aromatic C=C Stretch (1600-1450 cm⁻¹): These absorptions are characteristic of the benzene ring.
-
C-N and C-Br Stretches: The C-N stretching of the amide and piperazine groups, and the C-Br stretch will appear in the fingerprint region of the spectrum.
Experimental Protocol for IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Weight: The molecular formula of this compound is C₁₃H₁₇BrN₂O. The monoisotopic mass is approximately 296.0579 g/mol . Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Thus, we expect to see molecular ion peaks at m/z ≈ 296 and 298.
Predicted Fragmentation Pattern
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Structure |
| 296/298 | [M]⁺ (Molecular Ion) |
| 183/185 | [Br-C₆H₄-C=O]⁺ |
| 113 | [C₆H₁₃N₂]⁺ (ethylpiperazine fragment) |
| 99 | [C₅H₁₁N₂]⁺ (loss of CH₂ from ethylpiperazine) |
| 84 | [C₄H₈N₂]⁺ (piperazine ring fragment) |
| 56 | [C₃H₆N]⁺ |
Causality of Predicted Fragmentation:
-
Alpha-Cleavage: The bond between the carbonyl group and the piperazine ring is a likely site for cleavage, leading to the formation of the bromobenzoyl cation ([Br-C₆H₄-C=O]⁺) at m/z 183/185 and the ethylpiperazine radical.
-
Cleavage within the Piperazine Ring: The ethylpiperazine fragment can undergo further fragmentation, leading to the loss of various alkyl and amine fragments, giving rise to the peaks at m/z 113, 99, 84, and 56.
Experimental Protocol for MS Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating fragments and a characteristic mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Relationships
The following diagrams illustrate the key structural features and their expected spectroscopic signatures.
Caption: Overview of Spectroscopic Analysis Workflow.
Caption: Predicted ¹H NMR Signal Regions.
Caption: Key Predicted Mass Spectrometry Fragments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics of this molecule. The detailed interpretation of the predicted data, along with the outlined experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. This guide should facilitate the unambiguous structural confirmation of this compound and aid in the characterization of related novel molecules.
References
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-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][3]
-
Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link][2]
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An In-depth Technical Guide to the Solubility and Stability of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Introduction
3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a synthetic compound featuring a brominated benzene ring linked to an ethylpiperazine moiety via a carbonyl group.[1] Its structural components, particularly the piperazine and bromophenyl groups, suggest its potential utility as a scaffold in medicinal chemistry and materials science. As with any novel chemical entity destined for further development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound, offering both theoretical insights and detailed experimental protocols. The methodologies outlined herein are grounded in established principles for the characterization of piperazine-containing active pharmaceutical ingredients and are aligned with the recommendations of the International Council for Harmonisation (ICH) guidelines.[2][3]
The piperazine ring, a common motif in pharmacologically active compounds, can be susceptible to various degradation pathways, including pH-dependent hydrolysis and oxidation.[4][5] Similarly, the brominated aromatic ring may influence the molecule's lipophilicity and susceptibility to photolytic degradation. Therefore, a systematic investigation into these potential liabilities is crucial for determining appropriate formulation strategies, storage conditions, and analytical methodologies. This document is intended for researchers, scientists, and drug development professionals, providing a robust scientific and logical framework for the comprehensive characterization of this compound.
Physicochemical Properties (Inferred)
While specific experimental data for this compound is not extensively available in public literature, an inferred profile can be constructed based on its structural components.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C13H17BrN2O | Based on chemical structure.[1] |
| Molecular Weight | 297.19 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a solid at room temperature | Based on similar aromatic and piperazine amide structures. |
| pKa | Estimated in the range of 7.0-9.0 | The ethylpiperazine nitrogen is basic and will be protonated at acidic pH. The amide nitrogen is generally neutral. |
| LogP | Moderately lipophilic | The bromobenzene group contributes to lipophilicity, while the ethylpiperazine moiety adds some hydrophilicity, especially in its protonated form. |
Part 1: Solubility Profiling
A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to its development. The following protocols are designed to determine the thermodynamic (equilibrium) solubility of this compound under various conditions.
Aqueous pH-Solubility Profile
The ionization state of the ethylpiperazine moiety is expected to significantly influence aqueous solubility. This experiment will determine solubility across a physiologically relevant pH range.
Experimental Protocol
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate, borate) at pH values of 2, 4, 6, 7.4, 9, and 12.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.
-
Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Solvent Solubility
Determining solubility in common organic solvents is crucial for developing purification, formulation, and analytical methods.
Experimental Protocol
-
Solvent Selection: Choose a range of solvents with varying polarities, such as methanol, ethanol, acetonitrile, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of the compound to vials containing each solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is achieved.
-
Sample Collection and Processing: Filter the solutions to remove any undissolved solid.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC method.
Data Presentation: Expected Solubility Profile
| Solvent System | Temperature (°C) | Expected Solubility | Rationale |
| pH 2.0 Buffer | 25 / 37 | High | The ethylpiperazine nitrogen will be protonated, forming a more soluble salt. |
| pH 7.4 Buffer | 25 / 37 | Moderate | A mixture of the free base and its conjugate acid will be present. |
| pH 12.0 Buffer | 25 / 37 | Low | The compound will exist primarily as the less soluble free base. |
| Methanol | 25 | High | A polar protic solvent that can engage in hydrogen bonding. |
| Acetonitrile | 25 | Moderate | A polar aprotic solvent. |
| Dichloromethane | 25 | Moderate to High | A non-polar solvent that can dissolve the lipophilic bromobenzene portion. |
| DMSO | 25 | Very High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Studies and Forced Degradation
Stability testing is essential to understand the intrinsic chemical stability of a molecule and to identify potential degradation products. The following forced degradation studies are designed in accordance with ICH guideline Q1A(R2) to assess the stability of this compound under various stress conditions.[2][6] The goal is to achieve a target degradation of 5-20% to ensure that the degradation pathways are adequately revealed without being overly destructive.[2][7]
Analytical Method Development
A stability-indicating analytical method is a prerequisite for these studies. A reversed-phase HPLC method with UV detection is generally suitable. The method must be capable of separating the parent compound from all significant degradation products.
Recommended HPLC Method Parameters
-
Column: C18 or Phenyl column
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to optimize the peak shape of the basic piperazine derivative.[4]
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocols
For each condition, a solution of this compound (e.g., at a concentration of 1 mg/mL) should be prepared.[7]
2.2.1. Hydrolytic Degradation
-
Acidic Conditions: 0.1 N HCl at 60°C.
-
Basic Conditions: 0.1 N NaOH at 60°C.
-
Neutral Conditions: Purified water at 60°C.
Protocol:
-
Prepare solutions of the compound in acidic, basic, and neutral media.
-
Incubate the solutions at the specified temperature.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by the stability-indicating HPLC method.
2.2.2. Oxidative Degradation
-
Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.[2]
Protocol:
-
Prepare a solution of the compound in 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours), as oxidation can be rapid.[2]
-
Analyze the samples by HPLC.
2.2.3. Thermal Degradation
-
Conditions: The solid compound is exposed to dry heat at a temperature above the accelerated stability testing conditions (e.g., 80°C).[7]
Protocol:
-
Place a known amount of the solid compound in a vial.
-
Store the vial in an oven at the specified temperature.
-
At various time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
2.2.4. Photolytic Degradation
-
Conditions: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7] The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[7]
Protocol:
-
Expose the solid compound and a solution of the compound to the specified light conditions.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Identification of Degradation Products
For any significant degradation products observed, identification is crucial. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary tool for this purpose. Tandem Mass Spectrometry (MS/MS) can provide structural information by fragmenting the parent ion of the unknown peak.[4]
Data Presentation: Expected Stability Profile
| Stress Condition | Expected Degradation | Potential Degradation Pathway |
| Acid Hydrolysis | Possible | Hydrolysis of the amide bond. |
| Base Hydrolysis | Likely | Saponification of the amide bond. |
| Oxidation (H₂O₂) | Likely | N-oxidation of the piperazine nitrogens. |
| Thermal (Solid) | Possible | Depends on the melting point and thermal lability. |
| Photolysis | Possible | Cleavage of the C-Br bond or degradation of the aromatic ring. |
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The inherent basicity of the ethylpiperazine moiety suggests that solubility will be highly pH-dependent, a critical factor for the development of oral dosage forms. The potential for hydrolytic, oxidative, and photolytic degradation necessitates a thorough forced degradation study to identify liabilities and inform formulation and packaging strategies.
Based on the general stability of piperazine derivatives, it is recommended that the compound be stored in well-closed, light-resistant containers at controlled room temperature or under refrigeration to minimize degradation.[4][8] The development of a stability-indicating analytical method is the cornerstone of these studies and should be prioritized. The insights gained from the execution of these protocols will be invaluable for the successful progression of this compound in any research and development pipeline.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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Ho, E., Chan, M., Le, H., & Chen, J. (2018). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Journal of forensic and legal medicine, 54, 71–79. [Link]
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Rani, M., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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Ho, E., Chan, M., Le, H., & Chen, J. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–122. [Link]
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ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
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Antosik, A., & Lunzer, M. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 1-7. [Link]
- De-Leon, I. R., & Maberry, M. A. (1981). Identification and Quantitation of Brominated Fire Retardants. In Advances in the Identification and Analysis of Organic Pollutants in Water (Vol. 2, pp. 881-901). Ann Arbor Science Publishers.
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ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]
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MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(7), 609. [Link]
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Gupta, V. K., & Singh, A. K. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595–598. [Link]
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National Center for Biotechnology Information. (n.d.). Benzene, 1-bromo-3-ethyl-. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). (3-Bromopropyl)benzene. PubChem Compound Database. [Link]
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The Royal Society of Chemistry. (2016). Supporting Information. [Link]
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Appchem. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). [(E)-3-bromo-4-ethylhex-1-enyl]benzene. PubChem Compound Database. [Link]
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LookChem. (n.d.). Cas 16400-51-4,1-bromo-3-(3-bromophenyl)benzene. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9). [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
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NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromodiphenyl ether. PubChem Compound Database. [Link]
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Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. In Advanced Materials Research (Vol. 1131, pp. 109-112). Trans Tech Publications Ltd. [Link]
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National Center for Biotechnology Information. (n.d.). 3-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Bis(1-bromoethyl)benzene. PubChem Compound Database. [Link]
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and serve as a versatile linker for diverse pharmacophores.[1][2] This technical guide delves into the prospective biological activities of a specific subclass: 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene derivatives. While direct literature on this exact molecular framework is nascent, this document synthesizes extensive research on analogous piperazine-containing compounds to forecast and guide the exploration of its therapeutic potential. We will explore potential anticancer, antimicrobial, and enzyme inhibitory activities, providing detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors. The strategic placement of a bromine atom on the benzene ring and an ethyl group on the piperazine moiety offers unique avenues for structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutic agents.[3][4]
The Piperazine Core: A Privileged Scaffold in Drug Discovery
The six-membered piperazine ring, with its two opposing nitrogen atoms, is a highly sought-after heterocyclic motif in the design of new drug candidates.[2] Its inherent properties, including high polarity, structural rigidity, and the capacity to act as both hydrogen bond donors and acceptors, often translate to improved water solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[1][5] The versatility of the piperazine structure allows for facile modifications, enabling the fine-tuning of pharmacological activity.[1] The core structure of the compounds discussed in this guide, this compound, combines this privileged scaffold with a brominated benzene ring, a feature known to influence biological activity.[3]
Potential Anticancer Activity: A Primary Avenue for Investigation
Numerous piperazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[6][7][8] The introduction of a piperazine moiety into natural products and other scaffolds has been shown to significantly enhance antitumor activity against a range of cancer cell lines.[2]
Predicted Mechanisms of Action
Based on the activities of related compounds, this compound derivatives may exert anticancer effects through:
-
Induction of Apoptosis: Many piperazine amides have been shown to trigger programmed cell death in cancer cells by arresting the cell cycle, often at the G0/G1 phase.[7]
-
Enzyme Inhibition: These derivatives could potentially inhibit kinases involved in cell proliferation and survival pathways, a common mechanism for targeted anticancer agents.[8]
-
Modulation of Cellular Pathways: Interference with key signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, is another plausible mechanism.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and screen for cytotoxic effects of novel compounds.[9]
Objective: To determine the concentration-dependent cytotoxic effect of this compound derivatives on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[9]
-
MTT reagent (Sigma-Aldrich).[9]
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and antibiotics.
-
96-well microtiter plates.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Positive control (e.g., Doxorubicin).
-
Plate reader.
Procedure:
-
Cell Seeding: Plate the chosen cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control. Include a vehicle control (DMSO) group.[9]
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[9]
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 | MCF-7 | 48 | Experimental Value | Calculated Value |
| Derivative 1 | HeLa | 48 | Experimental Value | Calculated Value |
| Derivative 1 | HEK293 | 48 | Experimental Value | - |
| Doxorubicin | MCF-7 | 48 | Reference Value | Reference Value |
Note: The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Visualization: Proposed Anticancer Workflow
Caption: Workflow for investigating the anticancer potential of novel derivatives.
Potential Antimicrobial Activity: Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Piperazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[8][10] The presence of a bromine atom on an aromatic ring has also been associated with antimicrobial properties.[3][11]
Predicted Mechanisms of Action
The antimicrobial action of these compounds could stem from:
-
Enzyme Inhibition: Targeting essential bacterial enzymes, such as enoyl-ACP reductase (InhA), which is crucial for fatty acid synthesis in organisms like Mycobacterium tuberculosis.[10][12]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the molecule could facilitate interaction with and disruption of the bacterial cell membrane.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Objective: To determine the MIC of this compound derivatives against clinically relevant bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[15]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[14]
-
96-well microtiter plates.
-
Standardized microbial inoculum.[16]
-
Test compounds dissolved in DMSO.
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth only) and vehicle control (broth with DMSO).
Procedure:
-
Prepare Compound Dilutions: Serially dilute the test compounds and positive controls in the appropriate broth in a 96-well plate.[13]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[16]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[14]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]
Data Presentation: Antimicrobial Activity Profile
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value | - |
| Fluconazole | - | - | Reference Value |
Visualization: Key Steps in MIC Determination
Caption: The broth microdilution workflow for MIC determination.
Potential as Enzyme Inhibitors
Enzyme inhibition is a fundamental mechanism of action for a vast number of drugs.[17] Piperazine derivatives have been successfully developed as inhibitors for various enzymes.[8][10] The specific structure of this compound suggests it could be a scaffold for developing inhibitors for a range of enzymes.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compounds against a chosen enzyme. The specific substrates and detection methods will vary depending on the target enzyme.[18][19]
Objective: To quantify the inhibitory potency (e.g., IC50) of the derivatives against a target enzyme.
Materials:
-
Purified target enzyme.
-
Substrate for the enzyme.
-
Assay buffer.
-
Test compounds dissolved in DMSO.
-
Known inhibitor (positive control).
-
96-well plate (UV-transparent or black, depending on the detection method).
-
Microplate reader (for absorbance or fluorescence).
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of the test compound (or positive control), and the enzyme.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate consumption over time using a microplate reader. This can be done by monitoring changes in absorbance or fluorescence.[19]
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable model to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[20]
Visualization: Enzyme Inhibition Data Analysis
Caption: A sigmoidal dose-response curve used to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable SAR data. Key areas for modification include:
-
Position and Nature of the Halogen: Replacing bromine with other halogens (Cl, F, I) or moving it to other positions on the benzene ring can modulate activity.
-
Substitution on the Benzene Ring: Introducing other electron-donating or electron-withdrawing groups can influence binding affinity and pharmacokinetic properties.
-
Piperazine N-substituent: Varying the ethyl group to other alkyl or aryl groups can significantly impact potency and selectivity.[10]
Conclusion
The this compound framework represents a promising starting point for the development of novel therapeutic agents. Based on extensive data from related piperazine derivatives, this class of compounds holds significant potential for anticancer, antimicrobial, and enzyme inhibitory activities. The experimental protocols and strategic insights provided in this guide are intended to facilitate the systematic evaluation of these potential biological activities, accelerating the journey from compound synthesis to lead optimization. A thorough investigation grounded in the principles of medicinal chemistry and guided by robust biological assays will be crucial in unlocking the full therapeutic potential of these intriguing molecules.
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Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-859. [Link]
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Li, Y., Yuan, H., & Chen, Y. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-4375. [Link]
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Li, J., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(34), 22153-22173. [Link]
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Al-Abdullah, N. H., et al. (2020). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 25(21), 5038. [Link]
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He, X., et al. (2015). Piperazine derivatives: synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. European Journal of Medicinal Chemistry, 93, 457-466. [Link]
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Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5845. [Link]
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Introduction to 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene as a research chemical
An In-depth Technical Guide on 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene: A Versatile Scaffold for Research and Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a research chemical with significant potential as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its chemical properties, a robust synthesis protocol, potential research applications, and essential safety considerations.
Introduction: Unveiling a Privileged Scaffold
This compound is a synthetic organic compound featuring a 3-bromobenzamide moiety linked to an N-ethylpiperazine group. This unique combination of functional groups makes it a molecule of considerable interest for several reasons:
-
The Piperazine Moiety: The piperazine ring is a well-established "privileged scaffold" in drug design. Its presence in a molecule can confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. Piperazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antidepressant, antiviral, and antimicrobial effects.[1][2][3][4][5] The N-ethyl substitution on the piperazine ring can further modulate the compound's lipophilicity and target engagement.
-
The 3-Bromobenzamide Core: The bromobenzamide portion of the molecule serves as a versatile synthetic handle. The bromine atom can be readily functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents.[6] This capability enables the creation of large and structurally diverse compound libraries for screening and lead optimization. Benzamide derivatives themselves are known to possess a range of biological activities and are found in numerous approved drugs.[7]
The strategic combination of these two key structural motifs positions this compound as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.
| Property | Value |
| IUPAC Name | (3-bromophenyl)(4-ethylpiperazin-1-yl)methanone |
| Molecular Formula | C₁₃H₁₈BrN₃O |
| Molecular Weight | 312.21 g/mol |
| Canonical SMILES | CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |
| InChI Key | YQMYACNYFYJBGJ-UHFFFAOYSA-N |
| CAS Number | 871217-99-5 |
| Predicted Appearance | White to off-white solid |
| Predicted Solubility | Soluble in organic solvents such as DMSO, DMF, and Dichloromethane |
Note: Some physical properties are predicted based on the structure and data for similar compounds and should be confirmed experimentally.
Chemical Structure Diagram
Caption: 2D structure of this compound.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is a straightforward and high-yielding process based on the nucleophilic acyl substitution of a benzoyl chloride with a secondary amine.
Reaction Scheme
3-Bromobenzoyl chloride + 1-Ethylpiperazine → this compound
Detailed Experimental Protocol
Materials:
-
3-Bromobenzoyl chloride (1.0 eq)
-
1-Ethylpiperazine (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of 1-ethylpiperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-bromobenzoyl chloride in anhydrous DCM to the cooled reaction mixture dropwise with constant stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis and Purification Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Potential Research Applications
The structural features of this compound make it a highly attractive starting point for various research endeavors in drug discovery.
-
Scaffold for Library Synthesis: The presence of the bromine atom allows for its use in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents at the 3-position of the benzene ring. This enables the rapid generation of diverse chemical libraries for high-throughput screening against various biological targets.
-
Development of CNS-Active Agents: The piperazine moiety is a common feature in many centrally acting drugs, including antipsychotics and antidepressants.[2] The N-ethylpiperazine group can influence blood-brain barrier permeability and interactions with CNS receptors. Therefore, derivatives of this compound could be explored for their potential in treating neurological and psychiatric disorders.
-
Anticancer Drug Discovery: Piperazine-containing compounds have shown promise as anticancer agents. By modifying the 3-position of the benzamide, it is possible to design molecules that target specific pathways involved in cancer cell proliferation and survival.
-
Antimicrobial Agents: The piperazine nucleus is also found in several antimicrobial drugs.[1] Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens.
Safety and Handling
As with any research chemical, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicological Information: Specific toxicological data for this compound is not available. However, brominated aromatic compounds should be handled with care, as some can be toxic.[8][9] Exposure to bromine and its compounds can cause irritation to the skin, eyes, and respiratory tract.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically designed molecule that serves as a versatile and valuable building block for medicinal chemistry and drug discovery. Its combination of a pharmacologically relevant piperazine moiety and a synthetically tractable bromobenzamide core provides a robust platform for the development of novel chemical entities with a wide range of potential therapeutic applications. Researchers are encouraged to explore the synthetic potential of this compound to unlock new avenues in the quest for innovative medicines.
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Safety and handling guidelines for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Introduction
This compound is a substituted benzamide derivative incorporating a brominated aromatic ring and an ethylpiperazine moiety. As a specialized organic compound, it is primarily utilized in research and development settings, particularly within medicinal chemistry and drug discovery programs. The unique combination of a bromobenzene group, an amide linker, and a piperazine ring necessitates a nuanced approach to its handling. While a comprehensive, officially registered Safety Data Sheet (SDS) with exhaustive toxicological data for this specific molecule (CAS No. 432535-15-4) is not widely available, this guide synthesizes information from its structural analogues to establish a robust framework for its safe use.[1][2]
This document is intended for researchers, chemists, and laboratory professionals. It provides a detailed examination of the potential hazards associated with this compound and outlines rigorous protocols for handling, storage, emergency response, and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Hazard Identification and Risk Assessment
A formal hazard classification for this compound is not established. Therefore, a conservative risk assessment must be performed based on the known hazards of its constituent chemical groups: the brominated benzene ring, the piperazine core, and the amide functionality.
-
Brominated Aromatic Compounds: These substances are often associated with skin and eye irritation.[3] Depending on the specific structure, they may also pose risks of environmental toxicity. Waste containing bromine must be segregated as halogenated organic waste.[1]
-
Piperazine and its Derivatives: Piperazine itself is classified as a corrosive material that can cause severe skin burns and eye damage.[4] It is also a known respiratory sensitizer. While the piperazine in the target molecule is part of a larger, more complex structure, the potential for irritation and sensitization should not be dismissed.
-
Arylpiperazine Amides: Studies on various arylpiperazine derivatives have explored their biological effects, including potential cytotoxicity and hepatotoxicity.[5][6] The toxicological properties of these complex molecules are closely linked to factors like lipophilicity.[5] While primarily a concern in drug development, these findings underscore the need to minimize direct exposure.
Based on this analysis, this compound should be treated, at a minimum, as a substance that is:
-
Harmful if swallowed.
-
A potential skin and eye irritant.
-
A potential respiratory tract irritant.
-
Suspected of unknown long-term effects due to a lack of data.
Summary of Physicochemical and Hazard Data
| Property | Value / Classification | Source / Rationale |
| CAS Number | 432535-15-4 | [2][7] |
| Molecular Formula | C₁₃H₁₇BrN₂O | [2] |
| Molecular Weight | 297.2 g/mol | [2] |
| GHS Hazard (Assumed) | Warning: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Inferred from structural analogues like brominated benzenes and piperazine derivatives.[3][4] |
Laboratory Safety and Engineering Controls
A multi-layered safety approach is mandatory to minimize exposure. This begins with robust engineering controls designed to contain the chemical at its source.
-
Primary Engineering Control: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step in preventing the inhalation of fine particulates.
-
Ventilation: The laboratory must be equipped with general exhaust ventilation that provides a sufficient rate of air exchange to prevent the accumulation of airborne contaminants.
-
Safety Equipment: An operational eyewash station and a safety shower must be located in the immediate vicinity of the handling area.[8] Regular testing and maintenance of this equipment are essential.
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is the final barrier between the researcher and the chemical. The minimum required PPE should never be compromised.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use. If contact with the substance occurs, remove and dispose of the gloves immediately, then wash hands thoroughly.[4]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses do not offer sufficient protection against splashes or fine dust.
-
Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: Typically not required when handling small quantities within a functioning fume hood. However, if there is a risk of aerosol generation or if engineering controls fail, a NIOSH-approved respirator with a particulate filter should be used.
PPE Selection Workflow
Caption: Workflow for proper waste segregation and disposal.
Conclusion
While this compound lacks extensive public safety data, a diligent and cautious approach based on the known hazards of its structural components is essential for its safe handling. By implementing robust engineering controls, adhering to strict PPE protocols, and following established procedures for handling and disposal, researchers can effectively minimize risks. This proactive safety culture is paramount to ensuring the well-being of laboratory personnel and protecting the environment.
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An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene belongs to the arylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally acting agents. The therapeutic efficacy and selectivity of such compounds are intrinsically linked to their three-dimensional structure and conformational dynamics, which dictate their interaction with biological targets. This guide provides a comprehensive technical overview of the methodologies employed to elucidate the molecular structure and preferred conformation of this compound. We will explore both experimental and computational approaches, offering a robust framework for the structural characterization of this and similar novel chemical entities.
Introduction: The Significance of Arylpiperazines
Arylpiperazine derivatives are a cornerstone in the development of therapeutics targeting the central nervous system (CNS). Their structural motif, characterized by a piperazine ring linked to an aromatic system, is a key pharmacophore for a multitude of G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.[1][2] The nature and substitution pattern on the aryl ring, as well as the substituent on the distal nitrogen of the piperazine ring, critically influence the pharmacological profile of these molecules.
This compound is a specific derivative within this class. Its fundamental chemical properties are summarized in Table 1. Understanding its molecular architecture is paramount for predicting its biological activity, designing derivatives with improved properties, and elucidating its mechanism of action at the molecular level.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H17BrN2O | [3] |
| Molecular Weight | 297.19 g/mol | [3] |
| SMILES | O=C(C1=CC=CC(Br)=C1)N2CCN(CC)CC2 | [3] |
| CAS Number | 432535-15-4 | [3] |
Elucidating the Molecular Structure: A Multi-faceted Approach
The determination of the molecular structure and conformation of a novel compound like this compound necessitates a synergistic application of experimental and computational techniques. The following sections detail the key methodologies and the rationale behind their application.
Experimental Determination of Molecular Conformation
2.1.1. X-ray Crystallography: The Gold Standard
For unambiguous determination of the solid-state conformation, single-crystal X-ray crystallography is the definitive technique. This method provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's three-dimensional structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary challenge is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
The insights gained from X-ray crystallography for analogous arylpiperazine structures reveal that the piperazine ring typically adopts a chair conformation.[4] Furthermore, the dihedral angle between the plane of the aryl ring and the piperazine ring is a critical conformational parameter that influences receptor binding.[1]
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution
While X-ray crystallography provides a solid-state structure, the conformation of a molecule in solution, which is more biologically relevant, can be investigated using advanced NMR techniques.
-
¹H and ¹³C NMR: These fundamental experiments confirm the chemical connectivity of the molecule. Chemical shifts, particularly of the piperazine protons, can provide initial clues about the ring conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). The presence and intensity of NOE cross-peaks can be used to determine the relative orientation of different parts of the molecule, such as the spatial relationship between the ethyl group and the bromobenzene moiety.
-
Coupling Constants (J-coupling): The magnitude of three-bond proton-proton coupling constants (³JHH) within the piperazine ring can be used to estimate dihedral angles via the Karplus equation, providing quantitative information about the ring's puckering.
Experimental Workflow: NMR-Based Conformational Analysis
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry: In Silico Insights
Computational modeling is an indispensable tool for exploring the conformational landscape of flexible molecules like this compound.
2.2.1. Conformational Searching
A systematic or random search of the molecule's rotatable bonds is performed to identify low-energy conformations. This is crucial for understanding the molecule's flexibility and identifying the most probable shapes it can adopt.
2.2.2. Quantum Mechanics Calculations
Once a set of low-energy conformers is identified, their geometries and relative energies can be refined using more accurate quantum mechanics methods, such as Density Functional Theory (DFT). These calculations provide a deeper understanding of the electronic effects that influence the molecule's preferred shape. For arylpiperazines, electronic effects of substituents on the aryl ring can significantly determine the conformational behavior.[5]
Computational Workflow: In Silico Conformational Analysis
Caption: Workflow for computational conformational analysis.
Key Conformational Features of this compound
Based on the analysis of structurally related arylpiperazines, we can anticipate several key conformational features for this compound:
-
Piperazine Ring Conformation: The piperazine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered saturated heterocyclic rings.[4][6] The N-H in an unsubstituted piperazine ring generally prefers the equatorial position.[4]
-
Orientation of the Bromobenzoyl Group: The orientation of the 3-bromobenzoyl group relative to the piperazine ring is a critical determinant of the molecule's overall shape. There will be a specific dihedral angle between the plane of the benzene ring and the mean plane of the piperazine ring. This angle is influenced by steric and electronic factors.
-
Conformation of the N-ethyl Group: The ethyl group on the distal nitrogen of the piperazine ring can adopt different orientations. The lowest energy conformation will likely minimize steric clashes with the rest of the molecule.
Conclusion and Future Directions
The comprehensive structural elucidation of this compound requires an integrated approach, combining the definitive solid-state information from X-ray crystallography, the dynamic solution-state insights from advanced NMR spectroscopy, and the detailed energetic landscape provided by computational chemistry. The methodologies outlined in this guide provide a robust framework for researchers to characterize this and other novel arylpiperazine derivatives. A thorough understanding of the molecular structure and conformational preferences of these compounds is a critical step in the rational design of new and more effective therapeutic agents.
References
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Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. [Link]
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The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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This compound | 432535-15-4 | C13H17BrN2O | Appchem. Appchem. [Link]
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Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research - ACS Publications. [Link]
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Conformational analysis of 1-arylpiperazines and 4-arylpiperidines. ResearchGate. [Link]
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Reactivity profile of the bromophenyl group in 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
An In-Depth Technical Guide to the Reactivity Profile of the Bromophenyl Group in 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Introduction: The Strategic Importance of the C(sp²)–Br Bond
In the landscape of modern drug discovery and development, the molecule this compound serves as a versatile scaffold. Its utility is fundamentally anchored to the reactivity of the bromophenyl group. The carbon-bromine bond is a linchpin for synthetic diversification, acting as a reliable handle for the construction of carbon-carbon and carbon-heteroatom bonds. The electronic nature of the aryl ring, modulated by the meta-positioned ethylpiperazinyl amide substituent, dictates the feasibility and optimal conditions for these transformations. This amide group, through its electron-withdrawing carbonyl moiety, moderately activates the C-Br bond, primarily influencing its susceptibility to oxidative addition in transition metal-catalyzed processes.
This guide provides a comprehensive analysis of the reactivity profile of this bromophenyl group. We will explore the mechanistic underpinnings and practical considerations for its transformation via the most impactful reactions in medicinal chemistry: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and organometallic intermediate formation. The narrative is designed to move beyond mere protocols, offering insights into the causality behind experimental design for researchers aiming to leverage this scaffold in their synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
The C-Br bond in this compound is an ideal electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in the crucial oxidative addition step is I > Br > Cl, placing aryl bromides in a synthetic "sweet spot" of stability and reactivity.[1] This allows for robust reaction development without the hyper-reactivity of iodides or the often-inert nature of chlorides.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an organoboron species with an organohalide.[2] For our substrate, this opens a direct pathway to introduce a vast array of aryl and heteroaryl moieties.
Mechanistic Rationale & Causality: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3] The electron-withdrawing nature of the meta-amide group in our substrate, while modest, facilitates the rate-determining oxidative addition step where the Pd(0) catalyst inserts into the C-Br bond. The choice of base is critical; it does not merely act as a scavenger but actively participates in the transmetalation step, forming a more nucleophilic boronate species that transfers its organic group to the palladium center.[2][3]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale & Field Insights |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ and require an external phosphine ligand.[4] |
| Ligand | PPh₃, SPhos, XPhos | For simple couplings, PPh₃ is sufficient. For more challenging or sterically hindered boronic acids, electron-rich, bulky biaryl phosphine ligands like SPhos or XPhos are superior as they accelerate both oxidative addition and reductive elimination.[4] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of a carbonate or phosphate base is standard.[5] K₃PO₄ is often effective for electron-deficient aryl halides. The choice can significantly impact yield by influencing the rate of transmetalation and minimizing side reactions like protodeboronation.[5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic solvent system is common, allowing both the organic substrate and inorganic base to participate effectively.[2] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly for the less reactive C-Br bond compared to C-I. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand.
-
Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the preeminent method for forming aryl C-N bonds, a motif ubiquitous in pharmaceuticals.[6][7] For the target substrate, this reaction allows the direct coupling of primary or secondary amines to the phenyl ring, replacing the bromine atom.
Mechanistic Rationale & Causality: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[8] A key distinction is the crucial role of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) which deprotonates the amine to form an amide, or facilitates the deprotonation of the amine-palladium complex, leading to the catalytically active palladium-amido intermediate.[8][9] The final reductive elimination step, which forms the C-N bond, is often accelerated by the use of bulky, electron-rich phosphine ligands.[8][10]
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale & Field Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common and robust choices. Well-defined precatalysts incorporating the ligand (e.g., XPhos-Pd-G3) offer convenience and higher reactivity.[9] |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich monophosphine ligands (XPhos, RuPhos) are state-of-the-art for promoting the reductive elimination of a wide range of amines. Bidentate ligands like BINAP were foundational and remain effective for certain substrates.[6][9] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required.[9] Sodium tert-butoxide is very common but can be incompatible with base-sensitive functional groups. K₃PO₄ is a milder alternative. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are mandatory to prevent quenching of the base and catalyst deactivation.[9] |
| Temperature | 80-110 °C | Thermal energy is needed to overcome activation barriers, particularly for less nucleophilic amines or sterically hindered substrates. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne.[11] This reaction is invaluable for introducing a linear alkyne linker, a common feature in medicinal chemistry and materials science.
Mechanistic Rationale & Causality: The standard Sonogashira reaction employs a dual catalytic system.[11] A palladium catalyst performs the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst activates the alkyne. The copper acetylide intermediate undergoes transmetalation to the palladium center. The amine base (e.g., Et₃N, DIPEA) serves both to neutralize the HBr byproduct and as a solvent. The steric and electronic properties of substituents on both the aryl bromide and the alkyne can influence reaction rates.[12][13]
Caption: A typical experimental workflow for Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add an amine solvent (e.g., triethylamine or THF/diisopropylamine) followed by the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry, and concentrate. Purify by column chromatography.
Alternative Reactivity Pathways
While palladium catalysis is dominant, the bromophenyl group can engage in other mechanistically distinct transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the displacement of a halide by a potent nucleophile.[14] This reaction is typically efficient only when the aromatic ring is heavily activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[15][16]
Reactivity Profile of the Substrate: For this compound, the activating amide group is meta to the bromine. This position does not allow for resonance stabilization of the negative charge in the key Meisenheimer intermediate.[16] Consequently, the substrate is poorly reactive towards the classical SNAr addition-elimination mechanism. Forcing conditions (high temperatures, very strong nucleophiles) would be required, likely leading to low yields and side reactions, including a potential elimination-addition (benzyne) mechanism.[15][17] Therefore, SNAr is not a recommended synthetic strategy for this specific molecule.
Caption: Logical assessment of SNAr feasibility for the target molecule.
Grignard Reagent Formation
The formation of an arylmagnesium bromide (a Grignard reagent) by reacting the aryl bromide with magnesium metal is a classic transformation.[18] This converts the electrophilic aryl carbon into a potent nucleophile and a strong base.
Reactivity Profile and Practical Challenges: While feasible, forming the Grignard reagent from this compound presents a significant challenge: functional group incompatibility . The amide carbonyl group is electrophilic and will be readily attacked by the highly nucleophilic Grignard reagent as it is formed.[19] This would lead to self-condensation and polymerization rather than the desired arylmagnesium bromide. Therefore, direct Grignard formation is synthetically unviable without prior protection of the amide group, which adds complexity to the synthetic route. Alternative methods like halogen-metal exchange at low temperatures (e.g., with n-BuLi) might be possible but would still face similar compatibility issues.
Conclusion and Strategic Outlook
The reactivity of the bromophenyl group in this compound is dominated by its utility as an electrophile in palladium-catalyzed cross-coupling reactions. The meta-amide substituent provides sufficient electronic activation to make Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings highly effective and predictable methods for molecular diversification. These reactions should be the primary strategic consideration for researchers. In contrast, pathways requiring strong nucleophilic attack on the ring (SNAr) or the formation of highly basic/nucleophilic organometallic intermediates (Grignard) are disfavored due to unfavorable electronics and functional group incompatibility, respectively. A thorough understanding of these reactivity profiles is essential for the efficient and rational design of synthetic routes in drug development programs.
References
- Benchchem. A Comparative Guide: Suzuki vs.
- Wikipedia.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23).
- Angewandte Chemie International Edition.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
- Andrew G Myers Research Group. The Suzuki Reaction.
- Benchchem. Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Wikipedia. Sonogashira coupling.
- The Journal of Organic Chemistry. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. (2025-08-10).
- Wikipedia.
- Chemistry Steps.
- Chemistry LibreTexts. 16.
- YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (2021-03-16).
- Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS.
- Grignard Reaction.
- Benchchem. Reactivity Face-Off: 2-Iodobenzamide vs. 2-Bromobenzamide in Cross-Coupling Reactions.
- RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
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Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Compounds Using 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthetic utility of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene , a versatile building block for the generation of novel compound libraries. As a meta-substituted aryl bromide, this reagent is an ideal scaffold for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions. Detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, alongside expert insights into reaction optimization, purification strategies for basic compounds, and analytical characterization. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to efficiently access new chemical entities for applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of the Scaffold
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecules from versatile starting materials is paramount. This compound emerges as a strategic scaffold for several key reasons:
-
Reactive Handle: The aryl bromide functionality is a reliable and well-understood reactive site for a multitude of palladium-catalyzed cross-coupling reactions, one of the cornerstones of modern synthetic chemistry.[1]
-
Structural Rigidity and Vectorial Diversity: The benzene ring provides a rigid core, while the meta-substitution pattern allows for the introduction of new functionalities in a distinct spatial orientation, crucial for probing structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The 4-ethylpiperazinocarbonyl moiety imparts significant changes to the molecule's properties. The piperazine ring, a common pharmacophore, can improve aqueous solubility and provides a basic handle that can be protonated to form salts, often enhancing bioavailability.[2]
-
Synthetic Robustness: The amide bond and the N-ethylpiperazine group are generally stable under the conditions required for most cross-coupling reactions, minimizing the need for complex protecting group strategies.
This guide will focus on the three most impactful transformations for this scaffold: the formation of C-C (aryl), C-N, and C-C (alkynyl) bonds.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is critical for experimental design and safety.
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₇BrN₂O | - |
| Molecular Weight | 297.19 g/mol | [3] |
| CAS Number | 432535-15-4 | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | General observation for similar compounds |
| Boiling Point | > 300 °C (predicted) | - |
| Solubility | Soluble in DCM, THF, Dioxane, DMF, DMSO. Sparingly soluble in alcohols. Insoluble in water. | General chemical knowledge |
| SMILES | O=C(C1=CC=CC(Br)=C1)N2CCN(CC)CC2 | [3] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Core Synthetic Transformations: A Strategic Overview
The true power of this compound lies in its ability to participate in a diverse array of synthetic transformations. The diagram below illustrates the primary reaction pathways available from this versatile starting material.
Caption: Key synthetic pathways from the core scaffold.
Application Note 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize novel biaryl compounds by forming a C(sp²)-C(sp²) bond. The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry for its reliability and broad functional group tolerance.[4][5]
Expertise & Causality: The choice of catalyst, ligand, and base is critical for success. For an electron-neutral aryl bromide like our substrate, a palladium(II) precatalyst like Pd(dppf)Cl₂ is an excellent choice. The dppf ligand is bulky and electron-rich, which facilitates the rate-limiting oxidative addition step and subsequent reductive elimination.[6] An inorganic base like potassium carbonate is sufficient to drive the catalytic cycle, and a mixed solvent system like THF/water or Dioxane/water ensures all components remain in solution.
Detailed Protocol: Synthesis of 1-(4-Ethylpiperazinocarbonyl)-3-(3,4,5-trimethoxyphenyl)benzene
-
Reagent Preparation:
-
To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 297 mg, 1.0 mmol).
-
Add 3,4,5-trimethoxyphenylboronic acid (1.2 eq, 254 mg, 1.2 mmol).
-
Add potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq, 24.5 mg, 0.03 mmol).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) active catalyst.
-
Add degassed 1,4-Dioxane (5 mL) and degassed water (1 mL) via syringe. Degassing the solvents (e.g., by sparging with argon for 20 minutes) removes dissolved oxygen.
-
-
Execution & Monitoring:
-
Place the flask in a preheated oil bath at 85 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typically, the reaction is complete within 4-12 hours. A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will be a dark oil or solid. Purify by flash column chromatography on silica gel.
-
Expert Tip: The basic piperazine moiety can cause tailing on silica gel. To mitigate this, use a solvent system containing a small amount of triethylamine (e.g., 0.5-1% Et₃N in a hexane/ethyl acetate gradient).[7] A typical gradient might be 50% to 100% ethyl acetate in hexanes.
-
Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound as a solid or oil.
-
Application Note 2: Buchwald-Hartwig Amination
Objective: To synthesize novel N-aryl piperazine derivatives by forming a C(sp²)-N bond. This reaction is exceptionally powerful for accessing compounds that are difficult to synthesize via classical methods like nucleophilic aromatic substitution.[8][9]
Expertise & Causality: The Buchwald-Hartwig amination is highly dependent on the ligand used.[10] For coupling with a secondary amine, sterically hindered and electron-rich biaryl phosphine ligands like XPhos or RuPhos are state-of-the-art.[11] They promote the formation of the catalytically active monoligated Pd(0) species and facilitate the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine or the intermediate palladium-amine complex. Toluene is an excellent high-boiling, non-polar solvent for this transformation.
Detailed Protocol: Synthesis of 1-(4-Ethylpiperazin-1-yl)(3-(morpholino)phenyl)methanone
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂) (0.02 eq, 4.5 mg, 0.02 mmol) and RuPhos (0.04 eq, 18.6 mg, 0.04 mmol).
-
Add this compound (1.0 eq, 297 mg, 1.0 mmol).
-
Add Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol). Caution: NaOtBu is hygroscopic and corrosive; handle quickly in a glovebox or under a stream of argon.
-
-
Reaction Setup:
-
Seal the tube with a septum or screw cap.
-
Evacuate and backfill with argon three times.
-
Add degassed, anhydrous Toluene (5 mL) via syringe.
-
Add Morpholine (1.2 eq, 105 µL, 1.2 mmol) via syringe.
-
-
Execution & Monitoring:
-
Place the tube in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for 6-18 hours.
-
Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the desired product mass.
-
-
Work-up & Isolation:
-
Cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude material by flash column chromatography. As with the Suzuki product, the basicity of the final compound necessitates the use of a triethylamine-doped eluent system to obtain a pure product.
-
Application Note 3: Sonogashira Coupling
Objective: To synthesize novel alkynylarene derivatives by forming a C(sp²)-C(sp) bond. These products are valuable intermediates themselves, allowing for further transformations like click chemistry or cyclization reactions.
Expertise & Causality: The classic Sonogashira coupling utilizes a dual catalyst system: a palladium source for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) to generate a copper acetylide intermediate, which accelerates transmetalation.[12] However, copper can promote undesirable alkyne homocoupling (Glaser coupling). Modern protocols often use copper-free conditions, which are highly effective, especially with electron-rich phosphine ligands like P(t-Bu)₃ that stabilize the palladium catalyst.[13] An organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent.
Detailed Protocol: Synthesis of 1-(4-Ethylpiperazinocarbonyl)-3-(phenylethynyl)benzene
-
Reagent Preparation:
-
To a 25 mL Schlenk flask with a stir bar, add this compound (1.0 eq, 297 mg, 1.0 mmol).
-
Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq, 14 mg, 0.02 mmol).
-
Add Copper(I) iodide (CuI) (0.04 eq, 7.6 mg, 0.04 mmol). CuI is light-sensitive and should be a white or off-white powder. If it is green or brown, it should be purified.
-
-
Reaction Setup:
-
Seal the flask and evacuate/backfill with argon three times.
-
Add anhydrous, degassed Triethylamine (Et₃N) (10 mL) via syringe.
-
Add Phenylacetylene (1.1 eq, 120 µL, 1.1 mmol) via syringe.
-
-
Execution & Monitoring:
-
Stir the reaction mixture at room temperature. A gentle warming to 40-50 °C can be applied if the reaction is sluggish.
-
The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.
-
-
Work-up & Isolation:
-
Once complete, remove the triethylamine solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) or ethyl acetate (25 mL).
-
Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts and the amine hydrochloride.
-
Wash with brine (15 mL), dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate, potentially with 0.5% Et₃N).
-
General Workflow: From Reaction to Characterized Compound
The overall process from setting up a reaction to obtaining a pure, verified final product follows a standardized workflow in synthetic chemistry.[14][15]
Caption: Standard workflow in synthetic organic chemistry.
Characterization Notes: For novel compounds derived from this scaffold, key characterization data includes:
-
¹H NMR: Expect to see characteristic signals for the ethyl group (a quartet and a triplet), complex multiplets for the piperazine and aromatic protons. The appearance of new signals corresponding to the coupled partner and the disappearance of the starting material's aromatic pattern are key indicators of success. Due to the amide bond, rotational isomers (rotamers) may be observed, leading to a doubling of some signals, particularly for the piperazine protons.[2][16]
-
¹³C NMR: Confirmation of all expected carbon atoms, including new signals from the coupled fragment.
-
HRMS (High-Resolution Mass Spectrometry): Provides an exact mass, confirming the elemental composition of the newly synthesized molecule.
-
HPLC/UPLC: Used to determine the purity of the final compound, typically aiming for >95% for biological screening.
References
-
Soengas, R. G., & Silva, A. M. S. (2012). Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]
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Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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Luneau, B., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide. Organic Letters. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature. [Link]
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Mamat, C., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
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Pretze, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]
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Turov, A. V., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of Molecular Structure. [Link]
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Mamat, C., et al. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
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Lipshutz, B. H., & Ghorai, S. (2012). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters. [Link]
-
Acar, Ç., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. [Link]
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Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal. [Link]
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Biotage. (2019). Organic Chemistry Workflow – Typical Steps and Equipment. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry For Everyone. (2025). What Is Workup In Organic Chemistry? YouTube. [Link]
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Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
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Chen, C.-Y., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules. [Link]
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Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
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Valeur, E., & Bradley, M. (2009). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Patrick, G. L. (2017). The synthesis and analysis of organic compounds. Organic Chemistry. [Link]
-
Amatore, C., et al. (2006). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]
-
PubChem. (n.d.). (3-Bromopropyl)benzene. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Dandia, A., et al. (2011). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of nitroarenes. Angewandte Chemie International Edition. [Link]
-
Li, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-3-ethyl-. [Link]
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Chen, C.-Y., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. ResearchGate. [Link]
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PubChem. (n.d.). 3-Bromobenzamide. [Link]
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Appchem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 3-Bromodiphenyl ether. [Link]
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Application Notes & Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures common in pharmaceuticals.[1][2] This palladium-catalyzed reaction offers significant advantages, including mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2][3]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific, pharmaceutically relevant substrate: 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene . This molecule presents a unique combination of features that require careful consideration for successful coupling:
-
An aryl bromide , which serves as the electrophilic partner. The reactivity of the C-Br bond is generally robust for Suzuki couplings.[4]
-
An electron-withdrawing amide group (-C(O)N-), which can activate the aryl bromide towards oxidative addition, a key step in the catalytic cycle.[5]
-
A basic piperazine moiety , which contains a tertiary amine that can influence the reaction environment, potentially interacting with the catalyst or reacting with acidic species.
Understanding these structural elements is critical to designing a rational and effective synthetic protocol, moving beyond simple reagent mixing to a mechanistically informed approach.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle centered on a palladium catalyst.[4][6] The active catalyst is a Palladium(0) species, which orchestrates the coupling of the aryl halide and the organoboron partner. The cycle is comprised of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the reaction.[3][7] The palladium center is oxidized from Pd(0) to a Pd(II) species.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate).[8][9][10]
-
Reductive Elimination: The final step involves the two organic fragments (the aryl group from the initial substrate and the group from the boronic acid) coupling together to form the new C-C bond and the desired biaryl product.[5][6] This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.
Causality in Component Selection: An Evidence-Based Approach
The success of coupling this compound hinges on the rational selection of four key components: the catalyst system, base, solvent, and boronic acid derivative.
Data Summary: Recommended Reaction Components
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is an active Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ.[5][11] |
| Ligand | PPh₃, P(t-Bu)₃, Buchwald Ligands (e.g., SPhos, XPhos) | PPh₃ is a standard, effective ligand. For more challenging or sterically hindered couplings, bulky, electron-rich Buchwald ligands can significantly improve yields by promoting oxidative addition and reductive elimination.[2][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is essential to activate the boronic acid.[7][9] K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base often effective in difficult couplings. Cs₂CO₃ is highly effective but more expensive. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMF | A mixture of an organic solvent and water is standard. Water helps dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst.[13] DMF is a polar aprotic option that can be effective but should be used with caution due to potential for side reactions.[14] |
| Boronic Reagent | Arylboronic Acids, Arylboronic Esters (e.g., Pinacol Esters) | Boronic acids are most common. Pinacol esters (Bpin) can offer greater stability, reducing premature protodeboronation, a common side reaction.[15] |
Expertise & Rationale
-
Catalyst & Ligand Selection: The choice of ligand is arguably the most critical parameter for optimizing a Suzuki coupling.[11] For a substrate like this compound, a standard system like Pd(OAc)₂ with PPh₃ is a good starting point. However, if yields are low or the reaction is sluggish, switching to a more advanced Buchwald ligand system (e.g., Pd₂(dba)₃ with SPhos ) is a proven strategy to accelerate the key catalytic steps, especially for substrates that may be electronically challenging.[2][16]
-
The Role of the Base: The base serves a triple function: it activates the boronic acid for transmetalation, can facilitate the formation of key palladium-alkoxide/hydroxide intermediates, and may accelerate the final reductive elimination step.[7][10] An aqueous solution of an inorganic base like K₂CO₃ is typically robust and effective. The presence of the basic piperazine nitrogen in the substrate is unlikely to interfere significantly with common inorganic bases but makes the use of amine bases (e.g., triethylamine) redundant and potentially complicating.
-
Solvent System Dynamics: The solvent must create a homogenous environment for the organic-soluble catalyst and substrate, and the typically water-soluble base.[13] A Dioxane/H₂O (e.g., 4:1 v/v) mixture is a classic choice that balances these requirements well.[6] Less polar solvents like toluene can also be effective, while greener alternatives like 2-MeTHF are gaining prominence in industrial settings.[17] The choice of solvent can subtly influence reaction rates and selectivity.[14][18]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[12]
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol provides a robust, general procedure suitable for initial screening and scale-up.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) OR Palladium Pre-catalyst/Ligand system (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or round-bottom flask with condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst/ligand system, and the base.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 85-100 °C) using an oil bath.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for rapid library synthesis and methods development.[19]
Materials:
-
This compound (1.0 equiv, e.g., 0.5 mmol)
-
Arylboronic acid (1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv)
-
Solvent (e.g., DMF or Dioxane/H₂O)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).[19]
-
After the reaction, allow the vial to cool to room temperature before opening.
-
Proceed with the aqueous work-up and purification as described in Protocol 1.
Troubleshooting and Optimization
Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to success.
| Issue | Potential Cause | Recommended Action |
| No Reaction / Trace Product | Inactive Catalyst | Ensure the reaction is run under a strict inert atmosphere. Use freshly opened or properly stored catalysts and ligands. Ensure solvents are thoroughly degassed.[12] |
| Poor Reagent Solubility | Try a different solvent system (e.g., DMF, 2-MeTHF/H₂O) where all components are fully soluble at the reaction temperature.[20] | |
| Low Yield | Inefficient Catalytic Cycle | Switch to a more active, bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate oxidative addition/reductive elimination.[12][16] |
| Sub-optimal Base | The chosen base may not be strong enough. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[19] | |
| Protodeboronation of Boronic Acid | Presence of excess water or prolonged heating. | Use the boronic acid pinacol ester (Bpin) instead of the boronic acid. Use a slight excess (1.2-1.5 equiv) of the boron reagent. Minimize reaction time where possible.[5] |
| Homocoupling of Boronic Acid | Oxygen contamination can promote this side reaction. | Ensure the reaction is rigorously deoxygenated before heating.[16] |
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples . [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling . [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]
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Organic Chemistry Portal. Suzuki Coupling . [Link]
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Wikipedia. Suzuki reaction . [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction . The Journal of Organic Chemistry. [Link]
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Newman, S. G., et al. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . Journal of the American Chemical Society. [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction . [Link]
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]
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Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . Mini-Reviews in Organic Chemistry. [Link]
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Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . [Link]
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Hassan, J., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Synlett. [Link]
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MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions . Catalysts. [Link]
-
Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions . Green Chemistry. [Link]
-
Perumgani, P. C., et al. (2018). Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex . Inorganica Chimica Acta. [Link]
-
ResearchGate. (2015). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings . [Link]
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Ismayil, A., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions . Organic Letters. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling . Synthetic Methods in Drug Discovery: Volume 1. [Link]
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NROChemistry via YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling? . [Link]
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El-Batta, A., et al. (2011). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base . New Journal of Chemistry. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide . [Link]
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ResearchGate. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid . [Link]
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ResearchGate. (2018). Suzuki-Miyaura Cross-Coupling for Efficient Synthesis of Aryl-Substituted N -Heteroarenes Catalyzed by Recyclable N -phenylpiperazine-Palladium(II) complex . [Link]
-
PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence . Organic Letters. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? . [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction . [Link]
-
ResearchGate. (2015). Table 2 . The Suzuki-Miyaura cross-coupling reactions of aryl bromides... . [Link]
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Royal Society of Chemistry. (2016). Supporting Information . [Link]
-
ResearchGate. (2015). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr . [Link]
-
Applichem. This compound . [Link]
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Buchwald-Hartwig amination of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
An In-Depth Guide to the Buchwald-Hartwig Amination of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed . The N-aryl piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs for conditions ranging from oncology to central nervous system disorders.[1][2][3] The Buchwald-Hartwig reaction offers a robust and versatile method for the construction of the critical C(aryl)-N bond, overcoming the limitations of classical methods which often require harsh conditions and offer limited scope.[4][5]
This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, key parameter optimization, and troubleshooting strategies to ensure reproducible and high-yielding results.
The Mechanism: Understanding the Catalytic Engine
The success of the Buchwald-Hartwig amination is predicated on a finely tuned palladium catalytic cycle. A thorough understanding of this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[4][6][7]
-
Oxidative Addition : The cycle initiates with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species, which is the active catalyst. This step forms a Pd(II) complex. The choice of ligand is critical here; bulky, electron-rich ligands stabilize the palladium center and facilitate this otherwise challenging step, particularly for less reactive aryl halides.[8][9]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine, forming a palladium-amido complex.[7] The choice of base is crucial; it must be strong enough to deprotonate the amine but generally should be non-nucleophilic to avoid competitive side reactions.[9]
-
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
Figure 1: A simplified representation of the palladium-catalyzed cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination with Morpholine
This section details a reliable, field-proven protocol for the coupling of this compound with morpholine, a representative secondary amine.
Reaction Scheme:
(A proper chemical drawing tool would be used here to show this compound reacting with morpholine to yield 3-(morpholino)-1-(4-ethylpiperazinocarbonyl)benzene)
Reagent and Materials Summary
The following table outlines the necessary components for a standard 1.0 mmol scale reaction. Precise measurements are critical for reproducibility.
| Reagent/Material | M.W. ( g/mol ) | Amount (mg) | Equivalents | Purpose |
| This compound | 297.19 | 297.2 | 1.0 | Aryl Halide Substrate |
| Morpholine | 87.12 | 104.5 | 1.2 | Amine Nucleophile |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 134.5 | 1.4 | Base |
| RuPhos Pd G3 | 874.52 | 17.5 | 0.02 (2 mol%) | Palladium Pre-catalyst |
| Toluene (Anhydrous) | - | 5.0 mL | - | Solvent |
| Oven-dried 10 mL Schlenk tube with stir bar | - | 1 | - | Reaction Vessel |
| Inert Gas (Argon or Nitrogen) | - | - | - | Atmosphere Control |
Step-by-Step Procedure
Causality Note: The entire procedure must be conducted under an inert atmosphere. Palladium catalysts, particularly the active Pd(0) species, are susceptible to oxidation, which deactivates the catalyst and halts the reaction.[10]
-
Preparation: Place an oven-dried 10 mL Schlenk tube containing a magnetic stir bar under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: To the prepared Schlenk tube, add this compound (297.2 mg, 1.0 mmol), Sodium tert-butoxide (134.5 mg, 1.4 mmol), and the RuPhos Pd G3 pre-catalyst (17.5 mg, 0.02 mmol).
-
Solvent and Nucleophile Addition: Add 5.0 mL of anhydrous toluene to the Schlenk tube via syringe, followed by the addition of morpholine (104.5 mg or 101 µL, 1.2 mmol).
-
Reaction Execution: Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly take an aliquot via syringe under a positive pressure of inert gas. A typical TLC eluent system is 5-10% Methanol in Dichloromethane. The disappearance of the starting aryl bromide indicates reaction completion.
Work-up and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Removal of Solids: Filter the diluted mixture through a short plug of Celite® to remove the palladium catalyst residues and inorganic salts. Wash the plug with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution, starting with 100% ethyl acetate and gradually increasing to 5-10% methanol in ethyl acetate, will typically afford the pure product.
Characterization
The identity and purity of the final product, 3-(morpholino)-1-(4-ethylpiperazinocarbonyl)benzene, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and absence of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To observe characteristic functional group stretches.
Comprehensive Workflow and Troubleshooting
A systematic approach is key to success. The following workflow and troubleshooting guide will help navigate potential challenges.
Figure 2: Experimental workflow from preparation to final product analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently dry reagents or solvent.3. Base is not strong enough or has degraded.4. Incorrect ligand choice for the substrate. | 1. Ensure a rigorously inert atmosphere. Use a fresh bottle of pre-catalyst or one stored properly in a glovebox.2. Use freshly distilled/dried solvent. Dry reagents in a vacuum oven if necessary.3. Use a fresh bottle of NaOtBu. Consider screening other strong bases like LHMDS or K₃PO₄.[9]4. While RuPhos is robust, consider screening other ligands like XPhos or BrettPhos.[11] |
| Side Product Formation | 1. Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene.2. Double Amination: If using a nucleophile with two N-H bonds (e.g., piperazine).3. Ligand-related impurities. | 1. This can be caused by excessive temperature or moisture. Lower the reaction temperature to 80-90 °C. Ensure anhydrous conditions.[4][12]2. Use a mono-protected amine (e.g., N-Boc-piperazine) and deprotect in a subsequent step.[1][12]3. Phosphine oxide impurities are common. Most can be removed via chromatography. An acidic wash during workup may help remove some basic impurities. |
| Difficulty in Purification | 1. Product co-elutes with starting material or impurities.2. Product is very polar and streaks on the silica column. | 1. Adjust the polarity of the chromatography eluent. If co-eluting with phosphine oxide, try a different solvent system (e.g., hexanes/acetone).2. Add a small amount of triethylamine (~0.5-1%) to the eluent system to deactivate the silica gel and improve peak shape for basic compounds. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl piperazines. The protocol detailed herein for the amination of this compound provides a reliable and high-yielding pathway to this valuable structural motif. By understanding the underlying mechanism and paying meticulous attention to experimental parameters—particularly the maintenance of an inert atmosphere and the use of high-quality reagents—researchers can consistently achieve success. This guide serves as a robust starting point for the synthesis of a diverse library of analogues for application in drug discovery and materials science.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17149. Sourced from ResearchGate. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-206. [Link]
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Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
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Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research, 11(9), 4479-4486. [Link]
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Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
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Fan, C., & Vaughan, K. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N'-(Aryldiazenyl)- Piperazines. Open Chemistry Journal, 2, 20-35. [Link]
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Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19041-19069. [Link]
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Novák, Z., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3624-3633. [Link]
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Application Note: A Workflow for Fragment-Based Drug Discovery Using 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene as a Model Fragment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fragment-Based Discovery
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a more foundational approach. The core principle is to identify low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[4][5][6] These initial, weak interactions are then leveraged through structure-guided chemistry to evolve the fragments into highly potent and selective lead compounds. This "bottom-up" methodology offers a more rational and efficient exploration of chemical space, often yielding leads with superior physicochemical properties.[2][5]
This guide outlines a comprehensive FBDD workflow, using 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene as a model fragment. This compound is an exemplary starting point for an FBDD campaign due to its intrinsic properties: it adheres to the "Rule of Three," possesses vectors for synthetic elaboration, and contains pharmacophoric features common in medicinal chemistry. We will detail the key experimental stages, from primary screening and hit validation to structure-guided optimization, providing both the causality behind experimental choices and actionable protocols.
The Model Fragment: Physicochemical Profile
The success of an FBDD campaign is highly dependent on the quality of the fragment library.[2] Fragments are designed to be small, simple, and highly soluble to ensure they can access binding pockets and be detected by sensitive biophysical techniques at high concentrations.[7] this compound was selected as it embodies the key principles of fragment design, often referred to as the "Rule of Three."[6]
Causality Behind the Properties:
-
Low Molecular Weight (MW): Ensures a greater and more diverse sampling of chemical space with a smaller library.[2]
-
Moderate Lipophilicity (cLogP): Crucial for maintaining aqueous solubility, which is necessary for biophysical assays that require high compound concentrations, and for avoiding non-specific binding.
-
Limited H-Bond Donors/Acceptors: Reduces complexity and promiscuity, providing a clean starting point for optimization.
-
Bromine Atom: Serves as a key synthetic handle, or "vector," for the "fragment growing" optimization strategy, allowing for controlled chemical modification into nearby binding pockets.[8][9]
Table 1: Physicochemical Properties of the Model Fragment
| Property | Value (Calculated) | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | 311.22 g/mol | ≤ 300 Da | While slightly above the strict guideline, it remains a relatively small molecule suitable for demonstrating the FBDD process. |
| cLogP | 2.95 | ≤ 3 | Balances solubility with the ability to cross cell membranes and engage in hydrophobic interactions. |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Low complexity allows for more efficient binding and provides a clean slate for optimization. |
| Hydrogen Bond Acceptors (HBA) | 2 (Carbonyl O, Piperazine N) | ≤ 3 | Provides specific interaction points without excessive polarity. |
| Rotatable Bonds | 4 | ≤ 3 | Low conformational flexibility increases the probability of adopting a favorable binding conformation. |
The FBDD Screening Cascade: A Conceptual Workflow
A successful FBDD campaign is a multi-stage, iterative process that relies on the integration of various biophysical and structural biology techniques. The goal is to triage hits from a primary screen, confirm their binding through orthogonal methods, understand their precise binding mode, and use that structural information to guide chemical synthesis.[10][11]
Caption: The integrated FBDD workflow from initial screening to lead optimization.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a premier tool for primary fragment screening because it is highly sensitive, label-free, and provides real-time kinetic information.[12][13] It can reliably detect the weak, transient binding events characteristic of fragments, making it ideal for the initial hit-finding stage.[14][15]
Protocol Steps:
-
Target Immobilization:
-
Objective: To covalently attach the purified target protein to the sensor chip surface.
-
Method: Amine coupling is a common and robust method. Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target protein (typically 20-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 4.5) until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is achieved. Deactivate remaining active esters with a 1 M ethanolamine-HCl injection.
-
Causality: The pH of the coupling buffer is kept below the protein's pI to promote a positive net charge, facilitating electrostatic pre-concentration on the negatively charged carboxymethylated dextran surface.
-
-
Assay Quality Control (QC):
-
Objective: To ensure the immobilized target is active and the assay is stable.
-
Method: Inject a known binder (if available) or a "promiscuous" compound at multiple concentrations to confirm the target's biological activity. Perform several buffer-only injections (blanks) to ensure the baseline is stable and there is minimal signal drift.
-
Trustworthiness: This step is critical for self-validation. An inactive protein surface or an unstable baseline will produce unreliable data. A reference flow cell (either blank or immobilized with an irrelevant protein) must be used to subtract non-specific binding and bulk refractive index changes.[15]
-
-
Fragment Library Preparation:
-
Objective: To prepare the fragment library, including this compound, for screening.
-
Method: Prepare a 10 mM stock solution of the model fragment in 100% DMSO. Dilute this stock into the assay running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-200 µM). The final DMSO concentration must be precisely matched between the fragment solutions and the running buffer (e.g., 2% DMSO).
-
Causality: Mismatched DMSO concentrations between sample and running buffer are a major source of false positives in SPR due to differences in the bulk refractive index.[14]
-
-
Screening Execution:
-
Objective: To identify fragments that bind to the target protein.
-
Method: Inject each fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Data Analysis: After reference subtraction, fragments that produce a binding response significantly above the baseline noise (e.g., >3 standard deviations of the buffer-only injections) are considered initial hits. The binding response (in RU) is directly proportional to the amount of mass bound to the surface.
-
Protocol 2: Hit Validation and Structural Characterization
Rationale: Hits from a primary screen must be rigorously validated to eliminate false positives and artifacts. Using an orthogonal biophysical method provides confidence that the observed interaction is genuine, while structural biology provides the blueprint for optimization.[16][17]
2a. Dose-Response Affinity Determination (SPR):
-
Objective: To confirm binding and determine the equilibrium dissociation constant (KD) for initial hits.
-
Method: Prepare a serial dilution of the hit fragment (e.g., from 500 µM down to ~1 µM). Inject each concentration over the chip and measure the binding response at equilibrium. Plot the response versus concentration and fit the data to a steady-state affinity model to calculate the KD.
-
Trustworthiness: A well-behaved, saturable binding curve is strong evidence of a specific 1:1 interaction.
2b. Orthogonal Validation by NMR Spectroscopy:
-
Rationale: Nuclear Magnetic Resonance (NMR) is a powerful solution-based technique that confirms direct target engagement, complementing the surface-based SPR data.[18][19] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[17]
-
Method (Conceptual STD-NMR):
-
Acquire a reference 1D ¹H NMR spectrum of the fragment in a suitable buffer (e.g., deuterated phosphate buffer).
-
Add a small amount of the target protein (final concentration ~10-20 µM).
-
Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied to a region with no protein signals.
-
Subtract the on-resonance from the off-resonance spectrum. Protons on the fragment that are in close contact with the saturated protein will receive saturation transfer and appear as signals in the difference spectrum, confirming binding.
-
-
Causality: This technique relies on the Nuclear Overhauser Effect (NOE). Saturation is transferred from the large protein to the small, weakly bound fragment, and this transfer is only efficient for molecules that are in direct physical proximity.[10]
2c. Structural Elucidation via X-ray Crystallography:
-
Rationale: This is the gold-standard technique in FBDD.[20] It provides a high-resolution, three-dimensional map of the fragment binding in the target's active site, revealing the precise protein-ligand interactions that are essential for rational, structure-guided optimization.[21][22]
-
Method (Crystal Soaking):
-
Grow high-quality protein crystals under conditions established during protein production.
-
Prepare a soaking solution containing the hit fragment (e.g., our model fragment) at a high concentration (1-10 mM) in a cryo-protectant-containing buffer.
-
Transfer a protein crystal into the soaking solution for a defined period (minutes to hours).
-
Flash-cool the crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Process the data and calculate electron density maps. A clear, unambiguous region of electron density corresponding to the shape of the fragment confirms its binding location and orientation.
-
From Hit to Lead: Structure-Guided Optimization
Rationale: The ultimate goal of FBDD is to convert a low-affinity fragment hit (µM-mM KD) into a high-affinity lead compound (nM KD). The structural information obtained from crystallography is paramount to this process.[9][23]
Strategy 1: Fragment Growing This is the most common optimization strategy and is perfectly suited for our model fragment, this compound.[8] The crystallographic structure reveals unoccupied space and potential new interactions in pockets adjacent to the bound fragment. The bromine atom provides a reactive handle for synthetic chemists to "grow" the fragment into these pockets, forming new, potency-enhancing interactions.
Caption: The iterative cycle of fragment growing guided by structural biology.
Alternative Strategies:
-
Fragment Linking: If screening identifies two different fragments that bind in adjacent, but separate, pockets, a chemical linker can be designed to connect them into a single, high-affinity molecule.[7][24][25]
-
Fragment Merging: This strategy applies when two fragments are found to have overlapping binding modes. A new molecule is designed that merges the key structural features of both hits into a single, more optimized core scaffold.[7]
Caption: The concept of fragment linking to create a high-affinity ligand.
Conclusion
Fragment-Based Drug Discovery represents a paradigm shift from brute-force screening to intelligent, structure-guided design. By starting with small, efficient fragments like this compound, researchers can build a deep understanding of a target's binding landscape. The integration of sensitive biophysical techniques like SPR and NMR with the unparalleled detail of X-ray crystallography creates a powerful, self-validating workflow. This iterative process of identifying, validating, and optimizing fragments has proven to be a highly successful strategy for discovering novel therapeutics, even for targets once considered "undruggable."[4][26]
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- Title: Fragment Based Drug Design: A Review.
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- Title: Application of Fragment-Based Drug Discovery to Versatile Targets.
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Application Note: Advanced Derivatization Strategies for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Abstract
This document provides a comprehensive guide to the experimental derivatization of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene (hereafter BEP-Br ), a versatile scaffold in medicinal chemistry and materials science. We present detailed, field-proven protocols for strategic C-C and C-N bond formations at the aryl bromide position using modern palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to expand molecular diversity from this key building block. Methodologies covered include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each protocol is accompanied by an explanation of the underlying chemical principles, optimization parameters, and robust purification strategies tailored to the basic nature of the piperazine moiety.
Introduction: The Strategic Value of BEP-Br
This compound (BEP-Br ) is a bifunctional building block of significant interest. It combines a synthetically versatile aryl bromide handle with a piperazine amide substructure, a common pharmacophore in numerous bioactive molecules. The derivatization of the C-Br bond is a critical step in library synthesis and lead optimization, allowing for the systematic exploration of the chemical space around the core scaffold.
While classical methods like nucleophilic aromatic substitution (SNAr) are viable for some aryl halides, they are generally inefficient for unactivated systems like BEP-Br . SNAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1][2][3] Since BEP-Br lacks such activating groups, palladium-catalyzed cross-coupling reactions have become the gold standard for its derivatization, offering mild conditions, broad functional group tolerance, and high yields.[4][5][6][7] This note details the application of these powerful transformations.
Palladium-Catalyzed Cross-Coupling: A General Workflow
The majority of derivatization protocols for BEP-Br will follow a similar experimental sequence centered around a palladium-catalyzed reaction. The key to success lies in the rigorous exclusion of oxygen and the careful selection of catalyst, ligand, base, and solvent for the specific transformation desired.
Figure 1: General experimental workflow for palladium-catalyzed derivatization of BEP-Br.
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, coupling aryl halides with organoboron compounds.[8][9] This protocol is ideal for synthesizing biaryl derivatives of BEP-Br .
Principle & Mechanism
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[10] Key steps include the oxidative addition of BEP-Br to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The base is crucial for activating the organoboron species.[8][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Materials:
-
This compound (BEP-Br , 1.0 mmol, 297.2 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 345.5 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Standard workup reagents: Ethyl acetate, brine, anhydrous sodium sulfate.
Procedure:
-
To an oven-dried 25 mL Schlenk flask, add BEP-Br , the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the 1,4-dioxane and water via syringe. The solvent mixture should be degassed prior to addition by bubbling argon through it for 20 minutes.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue. (See Section 6: Purification Strategies).
Optimization Parameters
| Parameter | Options | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for many systems. For more challenging or sterically hindered substrates, using a Pd(II) source with a specialized ligand like dppf can improve yields.[11] |
| Ligand | PPh₃, SPhos, XPhos | If using a Pd(II) source, a ligand is required. Bulky, electron-rich phosphine ligands like SPhos or XPhos often accelerate the reaction and enable coupling with challenging partners like aryl chlorides.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a standard, cost-effective choice. Cs₂CO₃ is more soluble and often more effective for less reactive bromides. K₃PO₄ is a stronger base that can be beneficial in difficult couplings.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The choice of solvent affects solubility and reaction temperature. Dioxane and toluene are common. The aqueous phase is essential for the transmetalation step.[8] |
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with a vast range of amines.[13][14] It is indispensable for synthesizing N-aryl piperazine derivatives from BEP-Br .
Principle & Rationale
Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[15] A key distinction is the use of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, forming a palladium-amido intermediate which then undergoes reductive elimination.[12][15] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions.[13]
Detailed Experimental Protocol
Materials:
-
This compound (BEP-Br , 1.0 mmol, 297.2 mg)
-
Amine (primary or secondary, 1.2 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligand, and base, setting up this reaction in a glovebox is highly recommended.
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
In a separate vial, dissolve BEP-Br and the amine in anhydrous toluene.
-
Add the substrate solution to the Schlenk tube containing the catalyst mixture.
-
Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100-110 °C. Stir for 8-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product. (See Section 6: Purification Strategies).
Optimization Parameters
| Parameter | Options | Rationale & Expert Insights |
| Catalyst System | Pd₂(dba)₃ + Ligand, Preformed Catalysts (e.g., XPhos Pd G3) | Using a precatalyst (e.g., G3 or G4 palladacycles) can improve reproducibility and simplify setup as they are often more air-stable.[11] |
| Ligand | XPhos, RuPhos, BrettPhos | The choice of ligand is crucial and substrate-dependent. XPhos is a good starting point for general aryl bromides. RuPhos can be effective for more hindered systems.[12][15] |
| Base | NaOtBu, LHMDS, K₃PO₄ | NaOtBu is the most common strong base. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ may be used, though it often requires higher temperatures or longer reaction times.[16] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. Toluene is standard due to its high boiling point. Dioxane is also widely used.[12] |
Protocol III: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting aryl halides with terminal alkynes.[17][18][19] This is an excellent method for installing a rigid linker onto the BEP-Br scaffold, which can be used for further elaboration (e.g., in click chemistry).
Principle & Rationale
The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.[19] The palladium cycle resembles those above, while the copper(I) is believed to react with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[17] An amine base is used both to deprotonate the alkyne and often serves as a solvent.[18]
Detailed Experimental Protocol
Materials:
-
This compound (BEP-Br , 1.0 mmol, 297.2 mg)
-
Terminal Alkyne (1.5 mmol)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.025 mmol, 17.5 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)
-
Anhydrous THF (5 mL, optional co-solvent)
Procedure:
-
To a Schlenk flask, add BEP-Br , PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (if used) followed by the amine base (Et₃N or DIPA) and the terminal alkyne via syringe. The reaction mixture should be degassed.
-
Stir the reaction at room temperature to 50 °C for 4-16 hours. The reaction is often run at room temperature.[17]
-
Monitor by TLC or LC-MS. A fine precipitate of amine hydrobromide may form.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product. (See Section 6: Purification Strategies).
Note: Copper-free Sonogashira protocols have been developed, which can be advantageous for sensitive substrates. These typically require a different palladium/ligand system and base.[20]
Purification Strategies for Basic Piperazine Derivatives
A common challenge in working with BEP-Br and its derivatives is purification. The basic nitrogen of the ethylpiperazine moiety can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation during column chromatography.[21]
Workflow for Purification Method Selection
Caption: Decision workflow for purifying basic BEP-Br derivatives.
Protocol: Modified Flash Column Chromatography
-
Solvent System Selection: Develop a suitable eluent system using TLC (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
Add Basic Modifier: To the chosen eluent, add 0.5-1% (v/v) of triethylamine (Et₃N).[21] This neutralizes the active sites on the silica gel, improving peak shape and reducing tailing.
-
Column Packing: Pack a flash chromatography column with silica gel using the modified eluent.
-
Loading & Elution: Load the crude product (dissolved in a minimal amount of DCM or pre-adsorbed onto a small amount of silica). Elute with the modified solvent system, collecting fractions.
-
Analysis: Monitor fractions by TLC. Combine the pure fractions and concentrate under reduced pressure to remove the solvent and the volatile Et₃N.
Protocol: Purification via Salt Formation
This method is highly effective for achieving excellent purity, especially if the product is an oil or difficult to crystallize in its free-base form.[21]
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acid Addition: Slowly add a solution of an acid (e.g., 1M HCl in isopropanol or fumaric acid in ethanol) dropwise while stirring.
-
Crystallization: The corresponding salt may precipitate immediately or require cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent and dry under vacuum.
-
Regeneration (Optional): If the free base is required, the purified salt can be dissolved in water, basified with aqueous NaOH or K₂CO₃, and extracted with an organic solvent (e.g., ethyl acetate or DCM).
References
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- Sahu, M., & Sapkale, P. A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.
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Cant, A. A., & Bures, F. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
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Nielsen, C. F., et al. (2019). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in catalytic cross-coupling. Nature. [Link]
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Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
Luo, Q. L., et al. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. [Link]
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Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
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Vautravers, N. F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Chad's Prep. (2021). Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via modern cross-coupling methodologies opens avenues for the synthesis of diverse and complex molecular architectures. This document, intended for chemists in research and development, offers a detailed exploration of Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions tailored for this specific substrate. The protocols are designed to be robust and reproducible, with in-depth explanations of the rationale behind the selection of catalysts, ligands, bases, and reaction conditions.
Introduction: The Power of Palladium in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex organic molecules, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance, which is particularly valuable in the pharmaceutical and agrochemical industries.[3][4]
The substrate, this compound, incorporates a meta-substituted aryl bromide with an electron-withdrawing amide group. The piperazine moiety introduces a common pharmacophore. The electronic nature of the aryl bromide suggests it is a competent partner in a variety of cross-coupling reactions. This guide will provide detailed protocols for four key transformations, enabling researchers to leverage this substrate for the generation of novel compound libraries.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. Strict adherence to anhydrous and anaerobic conditions is often crucial for success.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron compound.[5] Its popularity stems from the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[6]
Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[7][8] The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][8]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 1-(4-Ethylpiperazinocarbonyl)-3-phenylbenzene
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 297.2 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) or Pd(OAc)₂ (0.03 mmol, 6.7 mg) with SPhos (0.06 mmol, 24.6 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture.
-
Add the palladium catalyst (and ligand, if applicable) under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Considerations & Troubleshooting
-
Catalyst and Ligand Choice: For simple substrates, Pd(PPh₃)₄ is often effective. For more challenging or sterically hindered partners, a more electron-rich and bulky ligand like SPhos or XPhos in combination with a Pd(II) precatalyst like Pd(OAc)₂ can improve yields.[9]
-
Base Selection: Potassium carbonate is a good starting point.[9] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for less reactive substrates.[9]
-
Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene.[10] This can be minimized by ensuring strictly anaerobic conditions and avoiding excessive reaction times or temperatures.[8][10]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[8] Proper degassing is critical to minimize this side product.
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful method for vinylation.[11][12]
Catalytic Cycle
The Heck reaction also proceeds through a Pd(0)/Pd(II) cycle.[13] Key steps include oxidative addition, alkene coordination and migratory insertion, followed by β-hydride elimination to release the product.[11][12]
Figure 3: Simplified catalytic cycle for the Heck reaction.
Protocol: Synthesis of 1-(4-Ethylpiperazinocarbonyl)-3-styrylbenzene
This protocol describes the reaction with styrene.
Materials:
-
This compound (1.0 mmol, 297.2 mg)
-
Styrene (1.2 mmol, 137 µL)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF, followed by triethylamine and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Key Considerations & Troubleshooting
-
Alkene Partner: Electron-deficient alkenes, such as acrylates, often react more readily.[13]
-
Base: An organic base like triethylamine is commonly used to neutralize the HBr formed during the reaction.[13] Inorganic bases like potassium carbonate can also be effective.[14]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.[14]
-
Regioselectivity: With monosubstituted alkenes, coupling typically occurs at the less substituted carbon, leading to the trans-alkene as the major product.[15]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
This reaction is a premier method for constructing aryl-amine bonds, coupling aryl halides with a wide range of primary and secondary amines.[4][16]
Catalytic Cycle
The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[16][17]
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Synthesis of 1-(4-Ethylpiperazinocarbonyl)-3-(phenylamino)benzene
This protocol describes the coupling with aniline.
Materials:
-
This compound (1.0 mmol, 297.2 mg)
-
Aniline (1.2 mmol, 109 µL)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
XPhos (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.
-
Add this compound and toluene.
-
Add aniline via syringe.
-
Seal the tube, remove it from the glovebox, and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 4-18 hours), cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Key Considerations & Troubleshooting
-
Ligands: Bulky, electron-rich phosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos are crucial for high efficiency, as they promote both oxidative addition and reductive elimination.[18]
-
Base: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide is most common. Potassium phosphate or cesium carbonate may be used for more sensitive substrates.
-
Amine Scope: A wide variety of primary and secondary amines can be used. Ammonia itself can also be a coupling partner, often using specialized conditions or ammonia surrogates.[4][19]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the most common method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[1][5] It typically uses a dual catalytic system of palladium and copper(I).[20][21]
Catalytic Cycle
This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to those previously described. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[2][20]
Figure 5: Simplified catalytic cycles for the Sonogashira coupling.
Protocol: Synthesis of 1-(4-Ethylpiperazinocarbonyl)-3-(phenylethynyl)benzene
This protocol details the coupling with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 297.2 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Gentle heating (40-50 °C) may be required for slower reactions.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Key Considerations & Troubleshooting
-
Copper-Free Conditions: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These often require specific ligands and may need higher temperatures.[22][23][24]
-
Base/Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well.[21]
-
Alkyne Homocoupling (Glaser Coupling): Dimerization of the alkyne is a major side reaction, particularly in the presence of oxygen. Maintaining strict anaerobic conditions is essential.
Summary of Reaction Conditions
The following table summarizes the recommended starting conditions for the cross-coupling of this compound. Optimization may be required for specific coupling partners.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 90 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 |
| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | 25-50 |
Conclusion
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented herein provide a solid foundation for researchers to synthesize a wide array of derivatives through C-C and C-N bond formation. By understanding the underlying mechanisms and key experimental parameters, scientists can effectively troubleshoot and adapt these powerful reactions to accelerate discovery in drug development and materials science.
References
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A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Retrieved January 16, 2026, from [Link]
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Jouffroy, M., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition. Retrieved January 16, 2026, from [Link]
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Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Retrieved January 16, 2026, from [Link]
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Schaller, C. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
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Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). University of Bologna. Retrieved January 16, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)aryl chlorides. Topics in Catalysis. Retrieved January 16, 2026, from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved January 16, 2026, from [Link]
-
Cross-coupling reaction. (2024). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit. Retrieved January 16, 2026, from [Link]
-
Lipshutz, B. H., et al. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
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Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]
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Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. Retrieved January 16, 2026, from [Link]
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Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 16, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Singh, P., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved January 16, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 16, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]
-
MH Chem. (2022, July 1). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link]
-
Cetinkaya, B., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Retrieved January 16, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025, April 2). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Audioversity. (2015, October 25). Heck reaction [Video]. YouTube. [Link]
-
Heck reaction. (2024). In Wikipedia. Retrieved January 16, 2026, from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved January 16, 2026, from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Liu, W.-B., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition. Retrieved January 16, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Supporting Information. (2016). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). Appchem. Retrieved January 16, 2026, from [Link]
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Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries. Retrieved January 16, 2026, from [Link]
-
Regioselective Synthesis of Para‐Bromo Aromatic Compounds. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
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Application Note: A Guide to Developing Structure-Activity Relationships (SAR) with 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its structural versatility, favorable pharmacokinetic properties, and ability to engage in key hydrogen bonding interactions make it an attractive starting point for drug discovery campaigns. This application note provides a comprehensive, protocol-driven guide for developing a robust Structure-Activity Relationship (SAR) for analogs of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene.
The systematic exploration of SAR is fundamental to lead optimization.[1][2] It allows researchers to rationally design and synthesize new compounds, moving from an initial "hit" to a "lead" candidate with improved potency, selectivity, and drug-like properties.[3] This guide will detail the synthetic strategies for analog generation, provide a standardized protocol for biological evaluation via enzyme inhibition assays, and outline the logical framework for interpreting the resulting data to build a predictive SAR model.
Section 1: Synthesis of Analog Library
The core objective is to generate a library of analogs by systematically modifying different parts of the parent molecule: this compound. The primary synthetic route is a standard amide coupling reaction. Analogs can be designed by varying substituents on both the aromatic ring and the piperazine nitrogen.
Protocol 1: General Synthesis of Substituted (Piperazin-1-yl)benzamides
This protocol outlines the synthesis of the target analogs via an acyl chloride intermediate, a reliable method for forming the amide bond.
Rationale: Converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) ensures a high-yielding reaction with the secondary amine of the piperazine ring. The use of a base like triethylamine (TEA) is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the piperazine amine and driving the reaction to completion. Purification by column chromatography is essential to isolate the final compound from unreacted starting materials and byproducts.
Materials:
-
Substituted benzoic acid (e.g., 3-bromobenzoic acid)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Substituted N-alkylpiperazine (e.g., N-ethylpiperazine)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted benzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride. Proceed immediately to the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the N-substituted piperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the piperazine solution dropwise to the acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure analog.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: The iterative cycle of lead optimization driven by SAR.
Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs have been tested, computational QSAR models can be built. T[4][5]hese models create a mathematical relationship between the chemical properties (descriptors) of the molecules and their biological activity. A[6] well-validated QSAR model can predict the activity of virtual, unsynthesized compounds, helping to prioritize synthetic efforts and accelerate the discovery process.
This application note provides a structured framework for initiating and developing a structure-activity relationship study for this compound analogs. By combining rational design, systematic synthesis, and standardized biological testing, researchers can efficiently navigate chemical space. The key to a successful drug discovery program lies in the meticulous interpretation of SAR data to guide the iterative process of molecular refinement, ultimately leading to the identification of potent and selective drug candidates.
References
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Roy, K., Kar, S., & Das, R. N. (2015). Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review. Current pharmaceutical design, 21(34), 5035–5054. [Link]
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Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]
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Magar, S. (2014). APPLICATIONS OF QSAR. Slideshare. [Link]
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Kar, S., & Roy, K. (2022). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Molecules, 27(19), 6249. [Link]
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Singh, J., & Workman, P. (2023). Applications of QSAR study in drug design of tubulin binding inhibitors. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804. [Link]
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Housing Innovations (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [Link]
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Čapkauskaitė, E., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]
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Čapkauskaitė, E., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. ResearchGate. [Link]
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Azure Biosystems (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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Oprea, T. I. (2016). On Exploring Structure Activity Relationships. Methods in molecular biology, 1425, 1–11. [Link]
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Ng, C. (2003). Modeling Structure-Activity Relationships. Madame Curie Bioscience Database. [Link]
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Zajdel, P., et al. (2009). Solid-Phase Synthesis of Novel Arylpiperazine-Functionalized Amino Acid Amides. Maj Institute of Pharmacology Polish Academy of Sciences. [Link]
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Bioinformatics Review (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. [Link]
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Xue, F., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(14), 2575-2577. [Link]
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Ferreira, L. G., et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]
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Application Notes and Protocols for the Scalable Synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene Derivatives
Introduction: Strategic Importance in Medicinal Chemistry
3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene and its derivatives represent a critical structural motif in modern drug discovery. The presence of the 3-bromophenyl group provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space.[1] The ethylpiperazine moiety is a common pharmacophore known to enhance solubility and modulate the pharmacokinetic properties of drug candidates. Consequently, the development of robust and scalable synthetic methods for this class of compounds is of paramount importance for researchers in medicinal chemistry and process development.
This guide provides a comprehensive overview of scalable synthesis strategies, focusing on the critical amide bond formation step. We will delve into the mechanistic rationale behind reagent selection and process optimization, offering detailed, field-tested protocols for both laboratory and pilot-plant scale production.
Retrosynthetic Analysis: A Logic-Driven Approach
A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, identifying 3-bromobenzoic acid and 1-ethylpiperazine as the primary starting materials. This approach simplifies the synthetic challenge into two main stages: sourcing or preparing the starting materials and efficiently coupling them.
Caption: Retrosynthetic analysis of the target molecule.
Starting Material Focus: 3-Bromobenzoic Acid
3-Bromobenzoic acid is a readily available commercial starting material.[2] For large-scale campaigns, it can also be synthesized from 3-bromotoluene via oxidation with potassium permanganate.[3] It serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][4]
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂ | [3] |
| Molecular Weight | 201.02 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| CAS Number | 585-76-2 | [3] |
Core Synthesis: The Amide Coupling Reaction
The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where approximately 25% of known drugs contain an amide linkage.[5] While direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, several strategies have been developed to facilitate this transformation under milder conditions.
Mechanism of Amide Bond Formation
The general mechanism involves the activation of the carboxylic acid to generate a more reactive species that is susceptible to nucleophilic attack by the amine. This can be achieved through various activating agents or catalysts.
Caption: Generalized mechanism of amide bond formation.
Protocol 1: Scalable Laboratory Synthesis using Carbodiimide Coupling
This protocol details a reliable and scalable method for the synthesis of this compound using N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromobenzoic Acid | 201.02 | 20.1 g | 0.1 |
| 1-Ethylpiperazine | 114.19 | 11.4 g | 0.1 |
| EDC·HCl | 191.70 | 21.1 g | 0.11 |
| HOBt | 135.13 | 14.9 g | 0.11 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.9 g (34.8 mL) | 0.2 |
| Dichloromethane (DCM) | - | 500 mL | - |
| Saturated aq. NaHCO₃ | - | 2 x 200 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromobenzoic acid (20.1 g, 0.1 mol) and dichloromethane (DCM, 300 mL).
-
Activation: Stir the suspension and add 1-hydroxybenzotriazole (HOBt) (14.9 g, 0.11 mol) followed by N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (21.1 g, 0.11 mol).
-
Amine Addition: In a separate beaker, dissolve 1-ethylpiperazine (11.4 g, 0.1 mol) and N,N-diisopropylethylamine (DIPEA) (25.9 g, 0.2 mol) in DCM (200 mL). Add this solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Protocol 2: Catalytic Amidation for Greener and More Atom-Economical Synthesis
For larger-scale production, moving towards catalytic methods is highly desirable to improve atom economy and reduce waste.[7] Boron-based catalysts have emerged as effective promoters for the direct amidation of carboxylic acids and amines.[8][9] This protocol outlines a procedure using a commercially available boric acid catalyst.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromobenzoic Acid | 201.02 | 20.1 g | 0.1 |
| 1-Ethylpiperazine | 114.19 | 11.4 g | 0.1 |
| Boric Acid | 61.83 | 0.62 g | 0.01 |
| Toluene | - | 200 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzoic acid (20.1 g, 0.1 mol), 1-ethylpiperazine (11.4 g, 0.1 mol), boric acid (0.62 g, 0.01 mol), and toluene (200 mL).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation and Purification: Remove the toluene under reduced pressure. The resulting residue can be purified as described in Protocol 1.
Process Optimization and Scalability Considerations
When scaling up the synthesis of this compound, several factors must be considered to ensure safety, efficiency, and cost-effectiveness.[5]
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale and Considerations |
| Solvent | Dichloromethane, DMF | Toluene, Ethyl Acetate, 2-MeTHF | Safety (avoiding halogenated solvents), environmental impact, and ease of recovery. |
| Coupling Reagent | EDC·HCl, HATU | T3P®, CDI, or catalytic methods | Cost, atom economy, and ease of byproduct removal.[6] |
| Base | DIPEA, Triethylamine | K₂CO₃, NaHCO₃ (in some cases) | Cost, and ease of removal. Inorganic bases are often preferred for large-scale operations. |
| Work-up | Liquid-liquid extraction | Crystallization, filtration | Minimizing solvent usage and simplifying product isolation. |
| Purification | Column chromatography | Recrystallization, distillation | Scalability and cost-effectiveness. |
Conclusion
The synthesis of this compound and its derivatives can be achieved through well-established amide coupling methodologies. For laboratory-scale synthesis, carbodiimide-mediated coupling offers a reliable and high-yielding route. For larger-scale production, transitioning to more atom-economical and environmentally benign catalytic methods is recommended. Careful consideration of reaction parameters, reagent selection, and work-up procedures is crucial for successful and scalable synthesis.
References
-
BDMAEE. (2025, April 30). Optimizing reaction selectivity with dmap in amide bond formation. Retrieved from [Link]
- Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562–1689.
-
LookChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromobenzoic Acid: Key Applications in Modern Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270–3273.
- MDPI. (2023).
-
Catalytic Amidation Methods. (n.d.). Retrieved from [Link]
- Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.
- Keset, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amidation of bromobenzoic acids using aliphatic and aromatic amines. The Journal of Organic Chemistry, 71(8), 3270–3273.
-
Catalytic Amidation. (n.d.). Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1935.
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- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
You've completed the reaction, but analysis shows a disappointingly low yield of this compound.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Ineffective Amide Coupling Reagents | The choice and quality of the coupling reagent are paramount for efficient amide bond formation. Older or improperly stored reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can hydrolyze, rendering them inactive. Solution: 1. Verify Reagent Activity: Use a fresh bottle of your coupling reagent. If using EDC, ensure it has been stored under inert gas and refrigerated. 2. Consider Alternative Reagents: For challenging couplings, stronger reagents like HATU or HOBt/EDC combinations can be more effective by forming a highly reactive activated ester intermediate. |
| Incomplete Activation of Carboxylic Acid | The reaction between 3-bromobenzoic acid and the coupling reagent must go to completion to form the active intermediate before adding the amine. Premature addition of 1-ethylpiperazine can lead to unreacted starting materials. Solution: 1. Staged Addition: Add the coupling reagent (e.g., EDC) and an activator (e.g., HOBt) to a solution of 3-bromobenzoic acid and stir for 15-30 minutes at 0°C to room temperature before adding 1-ethylpiperazine. This ensures the formation of the active ester. |
| Incorrect Stoichiometry or Base | An inappropriate ratio of reactants or an unsuitable base can stall the reaction. The base is crucial for neutralizing the acid formed during the reaction (e.g., HCl if starting from an acid chloride) and for deprotonating the piperazine nitrogen, increasing its nucleophilicity. Solution: 1. Reagent Ratios: Use a slight excess (1.1-1.2 equivalents) of 1-ethylpiperazine to ensure the complete consumption of the more valuable 3-bromobenzoic acid. 2. Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in 1.5-2.0 equivalents. Ensure the base is dry and of high purity. |
| Reaction Temperature Too Low | While starting at 0°C is often recommended to control the initial exothermic reaction, maintaining this temperature for the entire duration may slow the reaction rate excessively, leading to incomplete conversion. Solution: 1. Temperature Gradient: After the initial activation and addition of the amine at 0°C, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. |
Issue 2: Presence of Significant Impurities in the Crude Product
Your crude product analysis (e.g., by ¹H NMR or LC-MS) shows multiple unexpected peaks, complicating purification.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Unreacted Starting Materials | The most common "impurities" are often unreacted 3-bromobenzoic acid or 1-ethylpiperazine. This points to an incomplete reaction. Solution: 1. Reaction Monitoring: Before quenching the reaction, take a small aliquot and analyze it by TLC or LC-MS to confirm the disappearance of the limiting reagent. If starting material remains, allow the reaction to stir longer or gently warm it (e.g., to 40°C) for a few hours. 2. Work-up Procedure: An acidic wash (e.g., 1M HCl) will protonate and remove the basic 1-ethylpiperazine into the aqueous layer. A subsequent basic wash (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate and remove the acidic 3-bromobenzoic acid. |
| Formation of N-Acylurea Byproduct | When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the amine is not added promptly or is not sufficiently nucleophilic. Solution: 1. Add an Activator: Including an additive like HOBt or HOAt traps the O-acylisourea intermediate to form an active ester. This intermediate is less prone to rearrangement and reacts efficiently with the amine, minimizing N-acylurea formation. 2. Purification: Most N-acylurea byproducts are poorly soluble in common organic solvents and can often be removed by filtration or are easily separated by column chromatography. |
| Side Reactions from Acid Chloride Route | If synthesizing via an acid chloride intermediate (from 3-bromobenzoic acid and thionyl chloride or oxalyl chloride), residual activating reagent can cause side reactions. The acid chloride can also react with water to revert to the carboxylic acid. Solution: 1. Complete Removal of SOCl₂/Oxalyl Chloride: After forming the acid chloride, ensure all excess reagent is removed under vacuum. Co-evaporation with a dry, inert solvent like toluene can help. 2. Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions with dry solvents and glassware to prevent hydrolysis of the acid chloride intermediate. |
Experimental Workflow & Visualization
A well-defined workflow is critical for reproducibility. The following diagram outlines the key stages of a robust synthesis protocol using a carbodiimide coupling agent.
Technical Support Center: Purification of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Welcome to the dedicated technical support guide for the purification of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this compound, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Question 1: My compound is exhibiting significant tailing (streaking) during silica gel column chromatography, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer: This is a classic issue when purifying compounds containing a basic nitrogen moiety, such as the ethylpiperazine group in your molecule, on standard silica gel.
Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your compound can undergo an acid-base interaction with these silanol groups. This strong, non-specific binding leads to a portion of the molecules being retained longer than others, resulting in the characteristic "tailing" or streaking effect on both TLC plates and during column chromatography.[1] This ultimately compromises the resolution of your separation.
Solutions:
-
Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a volatile base to your mobile phase (eluent). Triethylamine (Et₃N or TEA) is the standard choice.
-
Protocol: Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes) and add 0.5% to 1% triethylamine by volume. Use this modified eluent to prepare the slurry for packing the column and for the entire elution process. The triethylamine will preferentially interact with the acidic sites on the silica, effectively "masking" them from your target compound and allowing for symmetrical peak shapes.[1]
-
-
Use an Alternative Stationary Phase: If tailing persists or if your compound is particularly sensitive, consider a different adsorbent.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[1][2] It is available in acidic, neutral, and basic grades. For your compound, neutral or basic alumina would be the most appropriate choice to prevent the unwanted acid-base interactions.
-
Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good option for certain applications.[1]
-
Logical Workflow for Resolving Chromatography Tailing
Caption: Troubleshooting workflow for tailing in chromatography.
Question 2: I am attempting to purify my crude product by recrystallization, but it either "oils out" of solution or fails to crystallize altogether. What steps should I take?
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, typically because the solution is supersaturated at a temperature above the compound's melting point. Failure to crystallize often points to an inappropriate solvent choice or the presence of impurities that inhibit crystal formation.
Solutions:
-
Systematic Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) in test tubes. Heat the soluble samples to boiling and allow them to cool slowly. Observe for crystal formation.
-
-
Employ a Solvent/Anti-Solvent System: This is a powerful technique when a single ideal solvent cannot be found.
-
Protocol: Dissolve your crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethanol). Then, slowly add a miscible "anti-solvent" in which your compound is poorly soluble (e.g., hexanes or water) dropwise at room temperature or while warm, until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure material, add a single tiny crystal to the cooled, supersaturated solution to act as a template for crystallization.
-
Question 3: My purified compound's yield is very low after column chromatography. Where could my product be going?
Answer: Low recovery can stem from several factors, from irreversible binding to the column to physical loss of material.
Potential Causes & Solutions:
-
Irreversible Adsorption: As discussed in Question 1, strong interactions with the silica gel can sometimes lead to material that will not elute. If you've tried basifying the eluent and increasing polarity (e.g., adding methanol) to no avail, your compound may be decomposing on the acidic silica. Switching to a less harsh stationary phase like neutral alumina is recommended.[1]
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap, forcing you to discard mixed fractions and thus lowering the yield of pure product. A general rule is to use a silica gel-to-crude material weight ratio of 30:1 to 100:1 for difficult separations.[1]
-
Incorrect Eluent Polarity: If your eluent is not polar enough, your compound may not move off the baseline at all. Conversely, if it is too polar, it may elute immediately with the solvent front, co-eluting with other impurities. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system where your desired compound has an Rf value of approximately 0.3-0.4.[1][3]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the best general purification strategy for a first attempt on crude this compound?
Answer: A multi-step approach is often most effective.
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Aqueous Acidic Wash (Liquid-Liquid Extraction): Before chromatography or recrystallization, perform a simple acid-base extraction. Dissolve your crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash this solution with a dilute aqueous acid (e.g., 1M HCl). Your basic target compound will be protonated and move into the aqueous layer, leaving many non-basic organic impurities behind in the organic layer. You can then basify the aqueous layer with NaOH and re-extract your purified product back into an organic solvent. This step alone can significantly increase the purity of your material.
-
Column Chromatography or Recrystallization: The material recovered from the extraction can then be further purified by either flash column chromatography (using a basified eluent as described above) or recrystallization, depending on the nature of the remaining impurities and the physical state of your compound.
Purification Decision Workflow
Caption: General purification strategy for the target compound.
FAQ 2: How do I select the optimal mobile phase for column chromatography?
Answer: The best method is systematic screening using Thin Layer Chromatography (TLC), which is a fast and material-sparing way to preview the separation you'll achieve on a column.[2]
Step-by-Step Protocol:
-
Prepare TLC Plates: Spot your crude material on several TLC plates.
-
Test Solvent Systems: Develop each plate in a different solvent system. Start with a non-polar solvent like hexanes and gradually increase polarity by mixing with ethyl acetate. Good starting ratios to test are 9:1, 4:1, 2:1, and 1:1 Hexanes:Ethyl Acetate.
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Analyze Results: Visualize the plates under UV light. You are looking for a solvent system that gives your target compound an Rf value of ~0.3-0.4 . The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled. This Rf range typically provides the best separation on a column. Also, ensure there is good separation (ΔRf) between your product spot and any major impurity spots.
-
Add Base: Once you find a good solvent ratio, add 0.5-1% triethylamine to confirm that it resolves any tailing issues on the TLC plate before committing to the column.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf of Target Compound | Suitability |
| 9:1 | Low | < 0.1 | Too low; increase polarity. |
| 4:1 | Low-Medium | 0.1 - 0.3 | Getting close; may need more polarity. |
| 2:1 | Medium | ~0.35 | Potentially optimal. |
| 1:1 | Medium-High | > 0.6 | Too high; decrease polarity. |
| 100% Ethyl Acetate | High | > 0.8 | Much too high; decrease polarity. |
Note: This table provides a hypothetical example. Actual results must be determined experimentally via TLC.
FAQ 3: What are the likely impurities, and how do they influence my purification choice?
Answer: Assuming the compound is synthesized by reacting 3-bromobenzoyl chloride with 1-ethylpiperazine, the primary impurities would be:
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Starting Materials: Unreacted 1-ethylpiperazine and 3-bromobenzoic acid (from hydrolysis of the acid chloride).
-
Side Products: Small amounts of symmetrically coupled or other reaction byproducts.
Influence on Purification:
-
1-Ethylpiperazine (Basic): This is a highly polar and basic amine. It can be easily removed with the acidic wash described in FAQ 1.
-
3-Bromobenzoic Acid (Acidic): This impurity can be removed by a wash with a dilute aqueous base (e.g., 1M NaHCO₃) during the initial workup, or it will stick to the baseline of a silica or alumina column.
-
Neutral Byproducts: Any non-basic, non-acidic impurities will be the primary challenge for chromatography or recrystallization. Their separation will depend on subtle differences in polarity.
References
- Vertex AI Search. Column chromatography.
- The Royal Society of Chemistry. Supporting Information.
- Chemistry LibreTexts. B. Column Chromatography.
- Columbia University. Column chromatography.
- Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation.
- YouTube. Column Chromatography.
- Benchchem. Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.
Sources
Identifying and minimizing byproducts in 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene reactions
Technical Support Center: Synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this amide coupling reaction. Our goal is to provide you with the expertise and actionable protocols required to enhance reaction efficiency, maximize product purity, and confidently troubleshoot byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method is a two-step, one-pot synthesis. It begins with the activation of 3-bromobenzoic acid to its corresponding acyl chloride, followed by an in-situ Schotten-Baumann reaction with 1-ethylpiperazine.[1][2] Activating agents like thionyl chloride (SOCl₂) or oxalyl chloride are typically used due to their efficiency and the volatile nature of their byproducts (SO₂, HCl, CO, CO₂).[2][3][4]
Q2: What are the primary byproducts I should expect in this reaction?
A2: Byproduct profiles depend heavily on reaction conditions and reagent purity. Key species to monitor include:
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Unreacted Starting Materials: 3-bromobenzoic acid and 1-ethylpiperazine.
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Hydrolysis Product: Unreacted 3-bromobenzoyl chloride can hydrolyze back to 3-bromobenzoic acid during workup.
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Dimeric Impurity (Bis-amide): If the 1-ethylpiperazine contains traces of piperazine (a primary diamine), a dimeric byproduct, 1,4-bis(3-bromobenzoyl)piperazine, can form.
-
Isomeric Byproducts: If the starting 3-bromobenzoic acid is contaminated with 2- or 4-bromobenzoic acid, the corresponding isomeric amide products will be present.[5]
Q3: Which analytical techniques are most effective for monitoring reaction progress and final product purity?
A3: A combination of techniques provides the most comprehensive analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity, capable of separating the desired product from starting materials and key byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying unknown impurities by their unique spectral signatures.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown peaks observed in HPLC or GC analysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and corrective actions.
Problem 1: My reaction is incomplete, and HPLC analysis shows a significant amount of unreacted 3-bromobenzoic acid.
-
Likely Cause A: Inefficient Acyl Chloride Formation. The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Insufficient activating agent (e.g., SOCl₂) or suboptimal temperature can lead to incomplete conversion.
-
Solution A: Optimize Activation.
-
Ensure at least 1.1-1.2 molar equivalents of thionyl chloride or oxalyl chloride are used.
-
Perform the activation step at a suitable temperature, often refluxing in a solvent like toluene or DCM, until gas evolution (SO₂ or CO/CO₂) ceases.[4]
-
A catalytic amount of dimethylformamide (DMF) can significantly accelerate acyl chloride formation with oxalyl chloride.
-
-
Likely Cause B: Premature Hydrolysis. The acyl chloride intermediate is highly moisture-sensitive. Any water present in the solvent, reagents, or glassware will rapidly convert it back to the starting carboxylic acid.
-
Solution B: Ensure Anhydrous Conditions.
-
Thoroughly dry all glassware in an oven (e.g., >100°C) before use.
-
Use anhydrous grade solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Problem 2: The final product is discolored (yellow or brown) and has a low melting point.
-
Likely Cause: Residual Acid and Amine Salts. The reaction of the acyl chloride with 1-ethylpiperazine generates one equivalent of hydrochloric acid (HCl), which forms a hydrochloride salt with any available amine. These salts are often non-crystalline and can trap impurities, leading to discoloration and melting point depression.
-
Solution: Implement a Proper Base and Workup.
-
Use a Tertiary Amine Base: Add at least 2.2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), along with the 1-ethylpiperazine.[2] One equivalent neutralizes the generated HCl, and the second ensures the 1-ethylpiperazine remains a free base for reaction.
-
Aqueous Workup: Perform a liquid-liquid extraction. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃) to remove any unreacted carboxylic acid.[7] Finish with a brine wash to remove residual water.
-
Problem 3: I observe an unexpected peak in my mass spectrum with a molecular weight of 450.3 g/mol .
-
Likely Cause: Formation of 1,4-bis(3-bromobenzoyl)piperazine. This mass corresponds to the dimeric byproduct formed from piperazine impurity in the 1-ethylpiperazine starting material. Piperazine has two secondary amine sites, both of which can react with the 3-bromobenzoyl chloride.
-
Solution: Verify Amine Purity and Adjust Stoichiometry.
-
Analyze Starting Material: Check the purity of the 1-ethylpiperazine via GC-MS or NMR before use. If significant piperazine is detected, purify it by distillation or acquire a higher-purity grade.
-
Adjust Stoichiometry: If using the amine as-is, a slight excess (e.g., 1.05 equivalents) of 1-ethylpiperazine can sometimes help consume the acyl chloride, but this may complicate purification. The best approach is to use pure starting materials.
-
Problem 4: My product yield is low even after purification by column chromatography.
-
Likely Cause: Product Loss on Silica Gel. Tertiary amides, like the target compound, can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking on the column and incomplete recovery.[8]
-
Solution: Optimize Purification Method.
-
Neutralize Silica Gel: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a tertiary amine (e.g., 0.5-1% triethylamine in the eluent). This neutralizes the acidic sites and improves elution.[8]
-
Consider Recrystallization: If the product is a solid, recrystallization is often a more effective and scalable purification method than chromatography.[8] Experiment with solvent systems like ethyl acetate/hexanes, acetone, or acetonitrile to find optimal conditions.[8]
-
Visualized Workflows and Data
Core Reaction Pathway
The primary synthesis route involves two key stages: activation and coupling.
Caption: General synthesis workflow for the target amide.
Troubleshooting Logic for Impurity Identification
When an unknown peak is observed, a systematic approach is necessary for identification.
Caption: Systematic workflow for identifying unknown byproducts.
Table 1: Comparison of Common Amide Coupling Conditions
| Parameter | Method A: Acyl Chloride | Method B: Carbodiimide (DCC/EDC) | Method C: Phosphonium (PyBOP/HATU) |
| Activating Agent | SOCl₂, (COCl)₂ | DCC, EDC (+ HOBt/DMAP) | PyBOP, HATU |
| Typical Solvent | Toluene, DCM, THF | DCM, DMF | DMF, NMP |
| Byproducts | SO₂, HCl, CO₂ (gaseous) | Dicyclohexylurea (DCU), EDC-urea | Phosphine oxides, uronium salts |
| Workup Complexity | Moderate (requires base) | High (urea removal can be difficult) | Moderate (byproducts are water-soluble) |
| Cost | Low | Low to Moderate | High |
| Suitability | Excellent for robust substrates; scalable. | Good for sensitive substrates but problematic workup. | Excellent for difficult couplings and sensitive substrates.[9] |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Route
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Activation: Charge the flask with 3-bromobenzoic acid (1.0 eq) and anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 2-3 hours, or until gas evolution ceases. Monitor by TLC to confirm the consumption of the starting acid.
-
Cleanup: Cool the reaction to room temperature and remove the excess SOCl₂ and toluene under reduced pressure.
-
Coupling: Re-dissolve the crude 3-bromobenzoyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Amine Addition: In a separate flask, dissolve 1-ethylpiperazine (1.05 eq) and triethylamine (2.2 eq) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as monitored by TLC/HPLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.
Protocol 2: Standard HPLC Method for Purity Analysis
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Expected Elution Order: 3-bromobenzoic acid -> Product -> Dimeric byproduct (typically).
References
-
Brainly. (2023). What does SOCl₂ do in a reaction with an amide? Available at: [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]
- Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
-
ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]
-
Pace, V., et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. Available at: [Link]
- Royal Society of Chemistry. (n.d.).
-
Chemistry Education Digital Library. (n.d.). Synthesis and analysis of amides. Available at: [Link]
-
Chemistry Online. (2022). Analysis of amides. Available at: [Link]
-
ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Manual of Analytical Methods (NMAM) 2002: Amines, Aromatic. Available at: [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
- Royal Society of Chemistry. (2016).
-
National Center for Biotechnology Information. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available at: [Link]
-
Appchem. (n.d.). This compound. Available at: [Link]
-
LibreTexts Chemistry. (2024). Synthesis of Polysubstituted Benzenes. Available at: [Link]
-
NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Available at: [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available at: [Link]
-
Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Available at: [Link]
-
Quora. (2017). What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium? Available at: [Link]
-
ResearchGate. (n.d.). Reactions of 3-Ethyl- and 3-Phenyl-1-azabicyclo[1.1.0]butanes with Tosyl Chloride and Tosyl Azide. Available at: [Link]
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. brainly.com [brainly.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Reactivity Challenges in Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene. This substrate, while a valuable building block, can present unique reactivity challenges due to the electronic and steric nature of its substituents. This resource is designed to help you navigate these challenges and achieve optimal results in your synthetic endeavors.
Introduction: Understanding the Substrate
This compound is an aryl bromide commonly used in the synthesis of complex molecules in the pharmaceutical industry. Its reactivity in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings is governed by the interplay of two key features:
-
Electronic Effects : The amide carbonyl group is moderately electron-withdrawing, which can influence the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1]
-
Steric Hindrance : The bulky 4-ethylpiperazinocarbonyl substituent at the meta-position can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the reaction.[2][3]
This guide will address common issues stemming from these properties and provide systematic approaches to overcoming them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Conversion
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing or giving very low yield. What are the primary factors to investigate?
A1: Low or no conversion in Suzuki-Miyaura reactions with this substrate often points to issues in one of three areas: catalyst activation, steric hindrance, or inadequate base/solvent systems.[4][5]
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: The oxidative addition of the aryl bromide to the Pd(0) center is the crucial first step.[6] The bulky substituent on your substrate can make this step challenging.
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk. Switch to a catalyst system known for coupling sterically hindered substrates. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are designed to overcome these challenges.[7] These ligands promote the formation of highly active, low-coordinate Pd(0) species that are more accessible to the sterically encumbered C-Br bond.[7][8]
-
Trustworthiness: Ensure your palladium source is active. If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species in situ must be efficient.[5][8] Using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., G3 or G4 palladacycles) can provide more reliable results.
-
-
Base and Solvent Optimization: The choice of base is critical for activating the boronic acid in the transmetalation step.[9]
-
Causality: An inappropriate base can lead to decomposition of the boronic acid or failure to form the active boronate species. For sterically hindered couplings, a stronger base is often required.
-
Protocol: Screen a series of bases. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often more effective for challenging substrates.[10] Ensure the base is finely powdered and anhydrous. The solvent must be able to dissolve the reagents and stabilize the catalytic species. Anhydrous solvents like dioxane, toluene, or THF are standard.[6] Sometimes a small amount of water is beneficial in Suzuki reactions, but start with anhydrous conditions.[11]
-
-
Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), increasing the temperature to 100-110 °C (refluxing toluene or dioxane) can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave heating can also be effective for accelerating slow reactions.[6]
| Parameter | Standard Conditions | Recommended for Hindered Substrate | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | XPhos Pd G3, SPhos Pd G2 | Precatalysts ensure efficient generation of active Pd(0). |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often more effective for challenging couplings.[10] |
| Solvent | Toluene, Dioxane/H₂O | Anhydrous Toluene, Dioxane, or 2-MeTHF | Anhydrous conditions are generally more reliable.[10] |
| Temperature | 80-90 °C | 100-110 °C or Microwave | Overcomes higher activation energy due to steric hindrance.[6] |
Issue 2: Side Reactions and Impurities
Q2: My Buchwald-Hartwig amination is giving me a mixture of products, including debromination of my starting material. How can I improve selectivity?
A2: The formation of debrominated arene (hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings. It often occurs when the catalytic cycle is stalled or when there are sources of hydride in the reaction mixture. For C-N bond formation, the Buchwald-Hartwig amination is the method of choice.[10][12]
Minimizing Side Reactions:
Caption: Strategy to minimize side reactions in C-N coupling.
-
Ligand is Key: The ligand plays a critical role in stabilizing the palladium center and facilitating the desired reductive elimination to form the C-N bond over competing pathways like β-hydride elimination.[12]
-
Expertise & Experience: For Buchwald-Hartwig aminations, specialized biarylphosphine ligands (e.g., Josiphos, Xantphos) are essential.[8][13] These ligands are designed to promote the reductive elimination step, which is often the turnover-limiting step for C-N bond formation. Their steric bulk can prevent the formation of undesired palladium hydride species that lead to debromination.
-
-
Choice of Base: The base in a Buchwald-Hartwig reaction deprotonates the amine, but some bases can also act as a source of hydrides.
-
Causality: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[10] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if the substrate has base-sensitive functional groups.[14] Avoid bases like alkoxides derived from alcohols with β-hydrogens, as these can lead to the formation of palladium hydrides.
-
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[4]
-
Trustworthiness: Inadequate degassing of the reaction mixture can lead to oxidation of the phosphine ligands and deactivation of the catalyst. A deactivated catalyst is more likely to participate in side reactions. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Issue 3: Poor Reactivity in Heck and Sonogashira Couplings
Q3: I am attempting a Heck[15] or Sonogashira[16] reaction with this compound, but the reaction is extremely slow. What modifications should I try?
A3: The electronic nature of the amide substituent, while moderately deactivating, should still allow for these reactions. The primary issue is likely the steric hindrance around the bromine atom, which impedes the initial oxidative addition step.
Strategies for Heck and Sonogashira Couplings:
-
Heck Reaction:
-
Catalyst System: Use a phosphine-free catalyst system or one with highly active, sterically demanding ligands like N-heterocyclic carbenes (NHCs).[17] Sometimes, high temperatures are required to drive the reaction to completion.[17]
-
Base and Additives: A strong inorganic base like K₂CO₃ or an organic base like triethylamine (Et₃N) is typically used.[18] The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction, especially in biphasic systems.
-
-
Sonogashira Reaction:
-
Copper Co-catalyst: The traditional Sonogashira coupling uses a copper(I) co-catalyst (typically CuI).[19] Ensure the CuI is fresh and of high purity, as impurities can inhibit the reaction.
-
Copper-Free Conditions: For complex substrates, copper can sometimes lead to side reactions, such as alkyne homocoupling.[20] Consider a copper-free Sonogashira protocol. These often rely on highly active palladium/phosphine systems and a strong amine base like pyrrolidine or piperidine.
-
Ligand Choice: For hindered substrates, ligands such as SPhos or XPhos can be highly effective in promoting the palladium catalytic cycle.
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered Substrate
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered, anhydrous K₃PO₄ (2.5 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not part of the precatalyst, 1.1-1.2 equiv relative to Pd).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Robust Buchwald-Hartwig Amination
This protocol is designed to minimize side reactions when coupling with a primary or secondary amine.
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.5 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- BenchChem. (n.d.). A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide.
- Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
- ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- JOCPR. (2024, April 29). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
- PMC - NIH. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
- Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- The Mirica Group - University of Illinois. (2025, August 26). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- (2025, August 1). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Chemistry LibreTexts. (2022, July 18). Oxidative Addition of Polar Reagents.
- MDPI. (n.d.). Special Issue : Palladium Catalysts for Cross-Coupling Reaction.
- (2017). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-Mesylamides by N-C Cleavage: Electronic Effect of the Mesyl Group. Organic letters.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- PMC - PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Wikipedia. (n.d.). Sonogashira coupling.
- NCERT. (n.d.). lech204.pdf.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- (n.d.). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- PMC - NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- YouTube. (2019, January 7). Sonogashira coupling.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds.
- ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA.
- PMC - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
- ResearchGate. (2025, August 5). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly.
- (2014, November 21). Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands. J Org Chem.
- PubMed. (2002, September 6). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams.
- YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications.
- BenchChem. (n.d.). Application Notes and Protocols: Heck Coupling Reaction with 1-(3,5-Diacetoxyphenyl)-1-bromoethane Derivatives.
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Technical Support Center: Optimizing N-Alkylation of the Piperazine Ring
Welcome to the technical support center dedicated to the N-alkylation of the piperazine ring. This guide is structured for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to address the nuances of this reaction, providing troubleshooting strategies and in-depth explanations to help you overcome common experimental hurdles and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of piperazine N-alkylation with an alkyl halide?
The N-alkylation of piperazine with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The process involves the lone pair of electrons on one of the piperazine's nitrogen atoms acting as a nucleophile. This nucleophile attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group and forming a new carbon-nitrogen bond. An acid (H-X) is generated as a byproduct. A base is typically added to neutralize this acid, which would otherwise protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.[1][2]
Caption: General SN2 mechanism for piperazine N-alkylation.
Q2: Why is controlling selectivity between mono- and di-alkylation the primary challenge?
The symmetrical nature of the piperazine ring, with two chemically equivalent secondary amine nitrogens, is the root of the selectivity challenge.[3] After the first alkylation, the resulting mono-N-alkylated piperazine is still a secondary amine and remains nucleophilic.[4][5] Therefore, it can compete with the starting piperazine for the remaining alkylating agent, leading to the formation of the N,N'-dialkylated byproduct. This over-alkylation is a common side reaction that can significantly lower the yield of the desired mono-alkylated product.[4][5]
Troubleshooting Guide
Q3: My reaction is giving a low yield or not going to completion. What are the potential causes and how can I fix it?
Low conversion is a frequent issue that can stem from several factors. A systematic approach is key to identifying and solving the problem.
Potential Causes & Solutions:
-
Insufficient Reactivity:
-
Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.[4][6] If you are using an alkyl chloride or bromide with a less nucleophilic piperazine derivative, the reaction may be sluggish.
-
Piperazine Nucleophilicity: Electron-withdrawing groups on the piperazine ring (or on a substituent) will decrease its nucleophilicity and slow the reaction.[4]
-
Solution: More forcing conditions may be required, such as higher temperatures or the use of a stronger base/solvent combination (e.g., NaH in DMF).[6]
-
-
-
Inappropriate Reaction Conditions:
-
Base: The base may be too weak to effectively neutralize the generated acid, leading to the protonation of the piperazine starting material.
-
Solution: Switch to a stronger base. For instance, if triethylamine (TEA) is ineffective, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which is often highly effective.[6]
-
-
Solvent: Poor solubility of reactants can severely limit reaction rates.[8]
-
Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.
-
-
Reagent Quality:
-
Purity: Ensure all reagents, especially the solvent, are pure and anhydrous. Water can interfere with reactions, particularly if strong bases like NaH are used.[4]
-
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Q4: I'm getting significant amounts of the di-alkylated product. How can I favor mono-alkylation?
This is the most common challenge. Achieving high selectivity for the mono-alkylated product requires tipping the kinetic or statistical balance in its favor.
Strategies to Promote Mono-alkylation:
-
Use a Large Excess of Piperazine: This is the simplest and often most effective statistical method. By using 5-10 equivalents of piperazine relative to the alkylating agent, the alkylating agent is far more likely to encounter an unreacted piperazine molecule than a mono-alkylated one.[5] The main drawback is the need to remove a large amount of unreacted piperazine during workup.
-
Employ a Protecting Group: This is a highly reliable, albeit multi-step, approach. One nitrogen is protected with a group like tert-butoxycarbonyl (Boc), the other nitrogen is alkylated, and the Boc group is subsequently removed under acidic conditions.[11] This method provides excellent control and is ideal when a clean, single product is paramount.
-
Control Reaction Conditions:
-
Slow Addition: Add the alkylating agent dropwise over an extended period using a syringe pump. This maintains a very low concentration of the alkylating agent, favoring reaction with the more abundant starting material.[5][12]
-
Lower Temperature: Reducing the reaction temperature can sometimes decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[5]
-
-
In Situ Monoprotonation: Reacting piperazine with one equivalent of an acid (e.g., HCl) forms the piperazine monohydrochloride salt in situ.[3][13] This effectively "protects" one nitrogen via protonation, leaving the other free to react.
Q5: When should I consider an alternative method like reductive amination?
Direct alkylation is powerful but has limitations. Reductive amination is a superior alternative under certain circumstances. This two-step, one-pot process first involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[11][14]
Consider Reductive Amination When:
-
Your alkyl halide is unavailable or unstable.
-
You need to install a sterically hindered alkyl group.
-
You want to completely avoid the possibility of over-alkylation to form quaternary ammonium salts, which is not possible under reductive amination conditions.[11]
-
You are starting with an aldehyde or ketone as your alkyl source.
Data & Protocols
Table 1: Common Base & Solvent Combinations
| Base | Solvent(s) | Temperature Range | Notes |
| K₂CO₃ (Potassium Carbonate) | Acetonitrile (MeCN), DMF | Room Temp to Reflux | A versatile, inexpensive, and effective base for many N-alkylations.[14][15] |
| Cs₂CO₃ (Cesium Carbonate) | Acetonitrile (MeCN), DMF | Room Temp to 80 °C | Often provides higher yields and faster reaction rates due to its greater solubility and the "cesium effect."[6][8] |
| TEA (Triethylamine) | DCM, Acetonitrile (MeCN) | 0 °C to Reflux | A common organic base, but may not be strong enough for less reactive systems.[14] |
| DIPEA (Hünig's Base) | DCM, DMF | 0 °C to Reflux | A non-nucleophilic organic base, useful for preventing side reactions with the base itself.[16] |
| NaH (Sodium Hydride) | Anhydrous THF, DMF | 0 °C to Room Temp | A very strong, non-nucleophilic base used for deprotonating less nucleophilic amines. Requires strictly anhydrous conditions.[6] |
Experimental Protocol 1: Mono-N-alkylation Using Excess Piperazine
This protocol is a general method for achieving selective mono-alkylation by leveraging a large stoichiometric excess of piperazine.[5]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating Agent (e.g., Benzyl Bromide, 1 equivalent)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (10 eq.) in DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.), either neat or dissolved in a small amount of DCM, dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction's progress using TLC or LC-MS until the starting alkylating agent is consumed.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to separate the desired mono-alkylated product from the excess piperazine and any di-alkylated byproduct.
Experimental Protocol 2: N-Alkylation of Mono-Boc-Protected Piperazine
This protocol provides a highly selective route to a mono-alkylated piperazine.[11]
Materials:
-
1-Boc-piperazine (1.0 equivalent)
-
Alkyl Halide (1.1-1.2 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Water
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-Boc-piperazine (1.0 eq.) in anhydrous MeCN, add K₂CO₃ (2.0 eq.).
-
Add the alkyl halide (1.1 eq.) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 4-alkyl-1-Boc-piperazine, which can be purified by column chromatography if necessary.
-
Deprotection Step: The resulting Boc-protected product can be deprotected by dissolving it in a solvent like DCM or 1,4-dioxane and adding a strong acid like trifluoroacetic acid (TFA) or HCl.
References
-
Ch22: Alkylation of Amines. (n.d.). LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Munárriz, J., et al. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. Retrieved from [Link]
-
Jana, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
Vitaku, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
-
Alkyl Halide Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Effect of the temperature on the process for piperazine and... (n.d.). ResearchGate. Retrieved from [Link]
-
Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate. Retrieved from [Link]
- Process for the N-monoalkylation of piperazine. (n.d.). Google Patents.
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]
-
Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org. Retrieved from [Link]
-
Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit. Retrieved from [Link]
-
20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. Retrieved from [Link]
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Addressing solubility issues of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene in organic solvents
Technical Support Center: 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experimental work.
The molecular structure of this compound presents a classic solubility challenge. It contains both a non-polar bromophenyl group and more polar functionalities, including a carbonyl group and a tertiary amine within the ethylpiperazine ring. This amphiphilic nature means that its solubility is highly dependent on the solvent system chosen. This guide provides a systematic approach to achieving complete dissolution for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: Based on the principle of "like dissolves like," solvents with intermediate polarity are often the most effective starting points. The molecule's structure suggests that highly polar protic solvents (like methanol) or highly non-polar solvents (like hexane) may be less effective than solvents that can accommodate both polar and non-polar regions.
We recommend starting with the following solvents:
-
Dichloromethane (DCM): An excellent starting point for many organic compounds.
-
Dimethylformamide (DMF): A polar aprotic solvent capable of dissolving a wide range of compounds.
-
Dimethyl Sulfoxide (DMSO): A powerful, highly polar aprotic solvent often used to create high-concentration stock solutions for compounds that are otherwise difficult to dissolve.[1]
-
Tetrahydrofuran (THF): A moderately polar ether that can be effective.
Q2: Can I heat the solvent to increase the solubility of the compound?
A2: Yes, increasing the temperature is a common and effective method for enhancing the solubility of most solid organic compounds.[2] An increase in temperature provides the thermal energy needed to overcome the crystal lattice energy of the solid solute and the intermolecular forces between solvent molecules.[3][4][5] However, exercise caution. Before applying heat, ensure the compound is thermally stable at the desired temperature to avoid degradation. Always check the compound's melting point and any available stability data. The dissolution of a compound can be an endothermic (absorbs heat) or exothermic (releases heat) process, which influences how significantly solubility changes with temperature.[6]
Q3: Is sonication a recommended method for dissolving this compound?
A3: Absolutely. Sonication, or the application of high-frequency sound waves, is a powerful mechanical method for accelerating dissolution.[7][8][9] The process creates microscopic cavitation bubbles in the solvent.[7] The rapid formation and collapse of these bubbles generate intense localized agitation at the particle surface, which breaks down aggregates and enhances solvent-solute interaction.[8][10] This is particularly useful for kinetically slow dissolutions or when trying to prepare high-concentration solutions.[11]
Troubleshooting Guide: Common Solubility Problems
Q4: I've added the compound to my chosen solvent, but it remains a suspension of fine particles. What should I do next?
A4: This indicates poor solubility in the selected solvent at the current concentration and temperature.
-
First, apply energy: Gently warm the mixture while stirring. For many organic solids, solubility increases exponentially with temperature.[4] If warming is not effective or not an option due to thermal sensitivity, place the sealed vial in an ultrasonic bath for 5-15 minute intervals.[8]
-
If particles persist, consider a solvent blend (co-solvents): The issue may be a polarity mismatch. Adding a small amount of a "stronger" solvent can dramatically improve solubility.[12] For example, if your compound is suspended in DCM, adding 5-10% (v/v) of DMF or DMSO can often bring the material into solution. This technique, known as cosolvency, works by reducing the interfacial tension between the solute and the primary solvent.[13][14]
Q5: My compound initially dissolved with heating, but it crashed out of solution (precipitated) upon cooling to room temperature. How can I prevent this?
A5: This is a classic sign of creating a supersaturated solution. The solubility of the compound is highly temperature-dependent in that specific solvent, and the room temperature concentration exceeds its solubility limit.
-
Solution 1: Use a Co-solvent System. The most robust solution is to find a co-solvent system that enhances solubility at room temperature.[15][16] Re-dissolve the compound with heat and then add a co-solvent (e.g., 10% DMF or DMSO) while the solution is still warm. This can often stabilize the compound in the solution phase upon cooling. The goal is to modify the overall polarity of the solvent system to better match that of the solute.[17]
-
Solution 2: Work with a Lower Concentration. If your experimental design permits, simply reduce the concentration of your stock solution to a level that is stable at room temperature.
-
Solution 3: Prepare Freshly Before Use. If you must use a supersaturated solution, prepare it immediately before use and ensure it is maintained at a temperature that keeps the compound dissolved until it is added to the final reaction or assay medium.
Q6: I see an oily film or globules at the bottom of my vial instead of a clear solution. What does this mean?
A6: This phenomenon, known as "oiling out," occurs when the compound melts in the solvent before it fully dissolves, or when it separates as a liquid phase. It is common when trying to dissolve a low-melting-point solid in a solvent where it has limited solubility.
-
Action: The primary strategy is to switch to a solvent in which the compound has higher intrinsic solubility. Refer to the solvent screening table below.
-
Alternative: Use a larger volume of the current solvent to reduce the concentration well below the saturation point. You can also try adding a co-solvent that is miscible with both the oily compound phase and the bulk solvent to create a single, homogeneous solution.[12]
Data & Protocols
Table 1: Predicted Solubility of this compound in Common Organic Solvents
Disclaimer: This table provides a theoretical guide based on the molecular structure. Experimental verification is essential.
| Solvent | Polarity Index | Predicted Solubility | Rationale & Comments |
| Hexane | 0.1 | Low | Non-polar solvent, unlikely to dissolve the polar piperazine-carbonyl moiety. |
| Toluene | 2.4 | Low to Moderate | May interact with the bromophenyl ring, but poor for the polar section. |
| Dichloromethane (DCM) | 3.1 | Moderate | Good starting point. Balances interactions with both parts of the molecule. |
| Tetrahydrofuran (THF) | 4.0 | Moderate to High | A versatile solvent, good potential for achieving moderate concentrations. |
| Ethyl Acetate | 4.4 | Low to Moderate | May be less effective due to its ester functionality. |
| Acetone | 5.1 | Moderate | A polar aprotic solvent that could be effective. |
| Acetonitrile (ACN) | 5.8 | Moderate to High | Good potential, often used in chromatography for similar compounds. |
| Dimethylformamide (DMF) | 6.4 | High | Strong polar aprotic solvent. Likely to be very effective. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A powerful solvent, excellent for creating high-concentration stock solutions.[1] |
| Methanol | 5.1 | Low to Moderate | Polar protic nature may not be ideal for the entire molecule. |
Experimental Workflow: Systematic Solubility Troubleshooting
The following diagram provides a logical workflow for addressing solubility issues in a step-by-step manner.
Caption: A flowchart for systematic troubleshooting of solubility.
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective primary solvent for this compound.
Methodology:
-
Preparation: Dispense a small, precise amount of the compound (e.g., 2 mg) into several labeled glass vials.
-
Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 200 µL to target a 10 mg/mL concentration) from the list in Table 1.
-
Initial Observation: Vortex each vial at room temperature for 2 minutes. Visually inspect for dissolution against a dark background. Record your observations ("Insoluble," "Partially Soluble," "Fully Soluble").
-
Apply Energy: For any vials not showing complete dissolution, apply gentle heat (up to 50°C) or sonicate for 10 minutes.
-
Final Observation: Allow the vials to cool to room temperature and inspect again. Note any precipitation. The best solvents will keep the compound in solution at room temperature.
References
-
Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
ScienceDirect. (2023). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
ScienceDirect. (2024). Sonication: Significance and symbolism. Retrieved from [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC. Retrieved from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]
- Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
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National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution/]([Link] dissolution/)
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1-bromo-3-ethyl-. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromopropyl)benzene. Retrieved from [Link]
-
Reddit. (2024). Dissolving an insoluble compound in an organic solvent... and then solve this in water? Retrieved from [Link]
-
Quora. (2018). How to detect the best solvent for specific organic compounds from its structure. Retrieved from [Link]
-
PubChem. (n.d.). [(E)-3-bromo-4-ethylhex-1-enyl]benzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromodiphenyl ether. Retrieved from [Link]
-
PubChem. (n.d.). Bromobenzene. Retrieved from [Link]
-
PubChem. (n.d.). (1-Bromoethyl)benzene. Retrieved from [Link]
Sources
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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Welcome to the technical support guide for researchers utilizing 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene in palladium-catalyzed cross-coupling reactions. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate catalyst selection and reaction optimization.
Understanding Your Substrate: this compound
Before selecting a catalyst, it is crucial to analyze the electronic and steric properties of your substrate.
-
Electronic Profile : The molecule features an aryl bromide, a common electrophile for cross-coupling. The piperazinocarbonyl group, an amide, is located meta to the bromine atom. This group is moderately electron-withdrawing, which can facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst, a frequently rate-determining step in the catalytic cycle.
-
Steric Profile : The positions ortho to the bromine atom are unsubstituted (C2 and C4), minimizing steric hindrance at the reaction site. This is advantageous for a wide range of coupling partners and bulky phosphine ligands.
-
Potential Interactions : The substrate contains a tertiary amine within the ethylpiperazine moiety. While generally not reactive under most cross-coupling conditions, this basic site could potentially interact with the palladium catalyst or influence the overall basicity of the reaction mixture. This is typically not a major concern but should be considered if catalyst inhibition is observed.
Catalyst Selection Workflow
This diagram outlines a logical workflow for selecting and optimizing a catalyst system for your specific cross-coupling reaction.
Caption: A decision-making workflow for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide and an organoboron reagent.[1][2]
FAQs and Troubleshooting Guide
Q1: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling with my substrate?
A1: For an electronically neutral-to-deficient aryl bromide like this, a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is an excellent starting point.
-
Recommended System:
-
Palladium Source: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%).
-
Ligand: SPhos or XPhos (2-4 mol%). These Buchwald ligands are known to accelerate oxidative addition and reductive elimination.
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents). K₃PO₄ is often effective for more challenging couplings.
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 ratio) or Toluene/H₂O. A small amount of water is often crucial for the reaction.[3]
-
Temperature: 80-100 °C.
-
Q2: My Suzuki reaction yield is low. What are the common causes and solutions?
A2: Low yields in Suzuki couplings often stem from three main issues: inefficient catalysis, degradation of the boronic acid, or side reactions.[3][4]
| Potential Cause | Explanation & Solution |
| Poor Catalyst Activity | The chosen ligand may not be optimal. Solution: Switch to a different class of ligand. If you started with a monodentate phosphine (e.g., SPhos), try a bidentate one like BINAP or an N-heterocyclic carbene (NHC) ligand. |
| Protodeborylation | This is the cleavage of the C-B bond of your boronic acid, especially common with heteroaryl boronic acids or under harsh basic conditions.[3] Solution: Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃), lower the reaction temperature, or use a more stable boronic ester (e.g., pinacol or MIDA esters). |
| Homocoupling | Formation of a biaryl product from two molecules of your boronic acid (Glaser-type coupling). Solution: Ensure the reaction is strictly anaerobic by thoroughly degassing your solvent and maintaining a positive inert gas (N₂ or Ar) pressure. Oxygen can promote this side reaction.[4] |
| Incomplete Reaction | The reaction stalls before full conversion. Solution: Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%), increase the temperature, or try a more activating base like Cs₂CO₃. |
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for forming C-N bonds by coupling your aryl bromide with a primary or secondary amine.[5]
FAQs and Troubleshooting Guide
Q1: I need to couple a secondary amine (e.g., morpholine) to my substrate. What catalyst system should I use?
A1: Buchwald-Hartwig aminations require a strong base and specific ligands designed to facilitate C-N reductive elimination.
-
Recommended System:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a pre-formed palladacycle precatalyst (e.g., G3-XPhos).
-
Ligand: XPhos or RuPhos (2-5 mol%). These ligands are highly effective for coupling secondary amines.
-
Base: NaOt-Bu or LHMDS (1.5-2.0 equivalents). Strong, non-nucleophilic bases are essential.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temperature: 90-110 °C.
-
Q2: My amination reaction is sluggish and gives significant amounts of hydrodebromination (Ar-H) side product. Why?
A2: This typically points to a mismatch between the rates of the catalytic steps or issues with the base.
| Potential Cause | Explanation & Solution |
| Slow Reductive Elimination | The C-N bond-forming step is too slow, allowing side reactions to occur. Solution: Switch to a more electron-rich and bulkier ligand (e.g., from BINAP to RuPhos) to accelerate reductive elimination.[6] Ensure the base is sufficiently strong and soluble; NaOt-Bu is often superior to K₃PO₄ for this reason. |
| Base Degradation/Insolubility | The base may be old, hydrated, or not sufficiently soluble in the reaction medium. Solution: Use freshly opened, high-purity NaOt-Bu. Grind the solid base into a fine powder before adding it to the reaction to increase its surface area and reactivity. Consider a more soluble base like LHMDS. |
| Catalyst Inhibition | The amine starting material or the product can sometimes coordinate too strongly to the palladium center, inhibiting turnover. Solution: Try a different ligand. Sometimes a slightly less bulky ligand can strike a better balance. Also, ensure precise stoichiometry; a large excess of the amine nucleophile is not always beneficial. |
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is used to link your aryl bromide with a terminal alkyne, a valuable transformation in medicinal chemistry.[7][8] The reaction traditionally uses both palladium and a copper(I) co-catalyst.[7][9]
FAQs and Troubleshooting Guide
Q1: Should I use a standard copper-cocatalyzed Sonogashira or a copper-free protocol?
A1: The choice depends on your substrate's sensitivity and the desired purity of the final product.
-
Copper-Cocatalyzed (Standard):
-
Pros: Generally faster and requires lower temperatures.
-
Cons: Prone to alkyne homocoupling (Glaser coupling), and residual copper can be difficult to remove from the final product.
-
Typical System: PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%), and an amine base/solvent like Et₃N or piperidine.
-
-
Copper-Free:
-
Pros: Eliminates Glaser homocoupling and copper contamination. Often preferred in pharmaceutical synthesis.[10][11]
-
Cons: May require higher temperatures, higher catalyst loadings, or more specialized ligands.
-
Typical System: Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand (e.g., XPhos), and a strong base like Cs₂CO₃ or K₂CO₃ in a solvent like DMF or dioxane.
-
Q2: I am seeing a lot of di-yne byproduct from the homocoupling of my alkyne. How do I stop this?
A2: This is the classic problem of Glaser coupling, promoted by oxygen in the presence of Cu(I).
-
Solutions:
-
Switch to a Copper-Free System: This is the most effective solution to eliminate the root cause.[10][11]
-
Improve Anaerobic Technique: If you must use copper, rigorous exclusion of oxygen is critical. Use the freeze-pump-thaw method to degas your solvent and maintain a strict inert atmosphere.
-
Add a Reductant: Sometimes, adding a small amount of a reducing agent like hydrazine can help keep the copper in the Cu(I) state and suppress O₂-mediated homocoupling.
-
Modify Reaction Order: Add the alkyne slowly via syringe pump to keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Heck Reaction (C-C Alkene Formation)
The Heck reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, typically with high trans selectivity.[12]
FAQs and Troubleshooting Guide
Q1: What conditions are recommended for a Heck reaction between my substrate and n-butyl acrylate?
A1: The Heck reaction is sensitive to the choice of base and ligand. For coupling with electron-poor alkenes like acrylates, a phosphine-ligated palladium system is standard.
-
Recommended System:
-
Palladium Source: Pd(OAc)₂ (1-2 mol%).
-
Ligand: P(o-tol)₃ or PPh₃ (2-4 mol%).
-
Base: Et₃N, K₂CO₃, or a non-nucleophilic organic base like Proton Sponge®.
-
Solvent: DMF, DMAc, or acetonitrile.
-
Temperature: 100-140 °C. Heck reactions often require higher temperatures.[13]
-
Q2: My Heck reaction is giving a mixture of regioisomers or showing low conversion. What can I do?
A2: Regiocontrol and catalyst deactivation are common challenges in Heck reactions.
| Potential Cause | Explanation & Solution |
| Poor Regioselectivity | With certain unsymmetrical alkenes, arylation can occur at either end of the double bond. Solution: Ligand choice is critical for controlling regioselectivity. For electron-rich olefins, bidentate ligands (e.g., dppe, BINAP) often favor arylation at the more substituted position (internal), while monodentate ligands may favor the terminal position. Extensive screening may be required. |
| Catalyst Deactivation | At the high temperatures often required, the active Pd(0) catalyst can agglomerate into inactive palladium black.[14][15] Solution: Use a more robust ligand system, such as an N-heterocyclic carbene (NHC), which forms more stable complexes.[13] Adding a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can sometimes stabilize the catalytic species and improve performance. |
| β-Hydride Elimination Issues | The desired product can sometimes re-insert into the palladium hydride intermediate, leading to double bond isomerization or other side products. Solution: This is an inherent mechanistic challenge. Sometimes, adding a scavenger for the H-X byproduct, such as silver salts (e.g., Ag₂CO₃), can alter the reaction pathway and improve selectivity, though this adds cost and complexity. |
General Protocols and Data
Table 1: Recommended Starting Conditions by Reaction Type
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | RuPhos (4) | NaOt-Bu (2.0) | Toluene | 100 |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (3.0) | DMAc | 120 |
Sample Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.5 equiv, finely ground)
-
1,4-Dioxane and deionized water
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The solvent should have been previously sparged with N₂ or Ar for at least 30 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Shafiee-Rad, R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7536-7561. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
PubChem. Benzene, 1-bromo-3-ethyl-. [Link]
-
ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...[Link]
-
Chemistry LibreTexts. Heck reaction. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Nguyen, N. A., & Agarwal, V. (2023). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Cacchi, S., et al. (2003). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. Chemistry, 9(12), 2877-86. [Link]
-
Gstöttmayr, C., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 13391–13401. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. Nickel‐Catalyzed Sonogashira Couplings: Extending the Reaction Scope to Aryl Bromides and Chlorides. [Link]
-
YouTube. Benzene & Aromatic Compounds. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]
-
ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
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ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. [Link]
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SciSpace. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. [Link]
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Organic Chemistry Portal. Cross-Coupling of Primary Amides to Aryl and Heteroaryl Partners Using (DiMeIHeptCl)Pd Promoted by Trialkylboranes or B(C6F5)3. [Link]
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National Institutes of Health. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
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Chemistry LibreTexts. Heck Reaction. [Link]
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ResearchGate. (PDF) Benzo[1,2-d:4,5-d′]bis([1][7][12]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]
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Preventing debromination during reactions with 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Welcome to the technical support center for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its use in chemical synthesis, with a primary focus on preventing the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a substituted aromatic compound. The presence of a bromine atom makes it a versatile building block in organic synthesis, particularly for introducing the 3-(4-ethylpiperazinocarbonyl)phenyl moiety into larger molecules through various cross-coupling reactions. This structural motif is of interest in medicinal chemistry and materials science.
Q2: What is debromination and why is it a problem?
Debromination, also known as hydrodebromination or protodebromination, is an undesired side reaction where the bromine atom on the benzene ring is replaced by a hydrogen atom.[1] This leads to the formation of 1-(4-ethylpiperazinocarbonyl)benzene as a byproduct, reducing the yield of the desired product and complicating purification efforts.
Q3: What are the general causes of debromination in reactions involving aryl bromides?
Debromination of aryl bromides, including this compound, can be triggered by several factors:
-
Formation of Palladium-Hydride Species: In palladium-catalyzed cross-coupling reactions, palladium-hydride species can form from various sources like the base, solvent, or impurities.[2] These species can react with the aryl bromide, leading to the replacement of the bromine atom with hydrogen.
-
High Reaction Temperatures: Elevated temperatures can increase the rate of debromination.[1]
-
Choice of Base and Solvent: Certain bases and solvents can act as hydride donors, promoting hydrodebromination.[1][3] For example, alcohols and even water can sometimes serve as a source of hydrogen.[4]
-
Catalyst and Ligand System: The activity and properties of the palladium catalyst and its associated ligands significantly influence the likelihood of debromination.[1][5] Highly active catalysts might inadvertently favor this side reaction.
Troubleshooting Guide: Preventing Debromination
This section provides detailed troubleshooting strategies for common reaction types where debromination of this compound can be a significant issue.
Issue 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira)
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. However, they are also prone to debromination.
Symptoms:
-
Formation of a significant amount of 1-(4-ethylpiperazinocarbonyl)benzene, detectable by GC-MS or NMR spectroscopy.[6]
-
Low yield of the desired cross-coupled product.
Root Causes & Solutions:
The primary cause is often the generation of a palladium-hydride intermediate that competitively reacts with the starting material. The strategy is to favor the desired productive catalytic cycle over the debromination pathway.
dot
Caption: Competing pathways: desired cross-coupling vs. debromination.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or DavePhos.[1][2] | These ligands promote the reductive elimination step to form the desired C-C or C-N bond, which can outcompete the hydrodebromination pathway.[1] |
| Base | Screen different bases. Start with weaker inorganic bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides like NaOtBu.[2][5] | Strong bases can sometimes promote the formation of hydride species. Weaker bases can be effective for the coupling reaction while minimizing debromination. |
| Solvent | Use anhydrous, degassed aprotic solvents such as 1,4-dioxane, toluene, or THF.[2][6] | Protic solvents like alcohols can be a source of hydrides. Thoroughly degassing the solvent removes dissolved oxygen, which can degrade the catalyst. |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can increase the rate of the debromination side reaction.[1][7] |
| Additives | Consider copper-free conditions for Sonogashira couplings. | While copper is a co-catalyst in traditional Sonogashira reactions, copper-free protocols can sometimes reduce side reactions.[2] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination when coupling this compound with an arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[2]
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[2]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.[2]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Debromination during Grignard Reagent Formation or Reaction
The formation of a Grignard reagent from this compound can be challenging due to the presence of the amide carbonyl group. Direct reaction with magnesium may be complicated. If a Grignard reagent is used in a reaction with this molecule, debromination can occur as a side reaction.
Symptoms:
-
Low yield of the desired Grignard adduct.
-
Formation of 1-(4-ethylpiperazinocarbonyl)benzene.
Root Causes & Solutions:
Grignard reagents are strong bases and can participate in single-electron transfer (SET) processes, which can lead to the formation of aryl radicals that are then quenched by a hydrogen source.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Type | Instead of forming a Grignard reagent from the aryl bromide, consider using the Grignard reagent as a nucleophile to react with a different functional group on a derivative of the molecule. | The amide carbonyl of this compound can react with Grignard reagents.[8][9] |
| Alternative Reagents | Consider lithium-halogen exchange (see next section) as an alternative to Grignard reagent formation for creating a nucleophilic aryl species. | Lithium-halogen exchange is often faster and occurs at lower temperatures than Grignard formation, which can minimize side reactions. |
| Temperature | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). | This can help to control the reactivity of the Grignard reagent and minimize side reactions. |
Issue 3: Debromination during Lithiation
Lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) is a common way to generate a potent aryl anion nucleophile. However, this can also lead to debromination.
Symptoms:
-
Quenching the reaction with an electrophile (e.g., DMF, CO₂) yields a mixture of the desired product and 1-(4-ethylpiperazinocarbonyl)benzene.
Root Causes & Solutions:
The aryl lithium intermediate can be protonated by trace amounts of water or other acidic protons in the reaction mixture. Additionally, side reactions with the solvent (e.g., THF) can occur.
dot
Caption: A typical workflow for a lithium-halogen exchange reaction.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reagents & Glassware | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. | The aryllithium intermediate is extremely basic and will be quenched by trace amounts of water, leading to the debrominated product. |
| Temperature | Maintain a very low temperature (typically -78 °C) throughout the addition of n-BuLi and before the addition of the electrophile. | Low temperatures favor the desired lithium-halogen exchange over other potential side reactions, such as reaction with the solvent or other functional groups. |
| Addition Rate | Add the n-BuLi solution slowly and dropwise to the solution of the aryl bromide. | This helps to control the exotherm of the reaction and maintain a low internal temperature, preventing localized heating that could lead to side reactions. |
| Reaction Time | Do not let the aryllithium intermediate stir for an unnecessarily long time before adding the electrophile. | Prolonged reaction times can increase the chance of side reactions with the solvent or decomposition. |
Experimental Protocol: Lithium-Halogen Exchange and Quenching
-
Reaction Setup: Flame-dry a two-necked round-bottom flask under vacuum and backfill with an inert gas. Add a solution of this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.1 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir at -78 °C for 1 hour.
-
Quenching: Add the desired electrophile (e.g., anhydrous DMF, 1.5 equivalents) dropwise at -78 °C.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
By carefully controlling the reaction parameters outlined in this guide, researchers can significantly minimize the undesired debromination of this compound and improve the efficiency and reliability of their synthetic procedures.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Retrieved from [Link]
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MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
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The Synthetic Inspector. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]
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ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
ResearchGate. (2015). Palladium-Catalyzed Acylative Cross-Coupling of Amides with Diarylborinic Acids and Sodium Tetraarylborates. Journal of Organometallic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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The Synthetic Inspector. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Do Grignard reagents react with amides?. Retrieved from [Link]
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MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways for the lithiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. Retrieved from [Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018). Reaction of amides with Grignard reagents. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Quora. (2023). What is the mechanism of bromination of an amide group?. Retrieved from [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]
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MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Retrieved from [Link]
-
ResearchGate. (n.d.). SCHEME 26.1 Lithiation of benzene. Retrieved from [Link]
-
ACS Publications. (n.d.). A Facile Debromination Reaction: Can Bromide Now Be Used as a Protective Group in Aromatic Systems?. Journal of the American Chemical Society. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions.
-
ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics.
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National Institutes of Health. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Retrieved from [Link]
-
Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group. Retrieved from [Link]
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Organic Chemistry Portal. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters. Retrieved from [Link]
-
MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]
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Technical Support Center: Purity Assessment of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Welcome to the technical support center for the analytical assessment of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this compound. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple procedural lists to explain the underlying scientific principles of each methodological choice.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for determining the purity of this compound?
The most effective analytical methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination due to its high resolution and sensitivity for non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is typically the primary choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[2] Given the structure of the target compound, it is suitable for detecting residual solvents and certain process-related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is an excellent orthogonal technique for purity assessment.[1][3][4] It provides structural confirmation and can quantify the main component against a certified internal standard without the need for a reference standard of the analyte itself.[4][5]
A multi-technique approach is always recommended for a comprehensive purity profile.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q2: I'm observing peak tailing for the main compound peak in my reversed-phase HPLC analysis. What are the likely causes and how can I resolve this?
Peak tailing is a common issue in HPLC and can often be attributed to several factors.[6]
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | The basic nitrogen in the piperazine ring can interact with acidic residual silanol groups on the silica-based C18 column, leading to tailing. | 1. Lower Mobile Phase pH: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase. This protonates the piperazine nitrogen, minimizing its interaction with silanols. 2. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to shield residual silanols. |
| Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion. | 1. Reduce Injection Volume: Systematically decrease the injection volume.[7] 2. Lower Sample Concentration: Dilute your sample and reinject. |
| Column Contamination or Degradation | Accumulation of strongly retained impurities or degradation of the stationary phase can lead to active sites that cause tailing. | 1. Flush the Column: Wash the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent). 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components.[6] 3. Replace the Column: If flushing does not resolve the issue, the column may be at the end of its life.[7] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. | Ensure that the tubing is as short as possible and has a narrow internal diameter.[8] |
Caption: A typical workflow for the validation of an analytical method.
References
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- Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). Profound Research.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determin
- Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign.
- Absolute quantitative (1)h NMR spectroscopy for compound purity determination. (2014). Journal of Medicinal Chemistry.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025). Mastelf.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. (2014).
- Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC and LC-MS. (n.d.). BenchChem.
- Synthesis of Polysubstituted Benzenes. (2024). Chemistry LibreTexts.
- Synthesis of Polysubstituted Benzenes. (n.d.). In Organic Chemistry: A Tenth Edition.
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Validation & Comparative
Validating the In Vitro Biological Activity of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene Derivatives: A Comparative Guide
In the landscape of contemporary drug discovery, the validation of novel chemical entities is a critical step. This guide provides an in-depth technical comparison of the in vitro biological activity of a series of novel 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene derivatives. We will explore their potential as anticancer agents, with a specific focus on the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for the evaluation of similar compounds.
Introduction: The Rationale for Investigating this compound Derivatives
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[3] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The incorporation of a bromobenzene moiety is also of significant interest, as halogenated phenyl groups are features of numerous approved drugs and clinical candidates, often contributing to enhanced binding affinity and metabolic stability.
Recent efforts in our laboratories have led to the synthesis of a novel series of this compound derivatives. Based on structural similarities to known PARP inhibitors, we hypothesize that these compounds may exert anticancer effects by targeting the PARP-mediated DNA repair pathway. This guide outlines a systematic in vitro approach to validate this hypothesis, comparing the activity of our lead derivative, designated as Compound X, with a known clinical PARP inhibitor, Olaparib, and a structurally related but biologically inactive compound, designated as Negative Control.
Experimental Design and Workflow
The validation of the biological activity of our novel derivatives follows a logical and stepwise progression. The overall experimental workflow is designed to first assess the general cytotoxicity of the compounds against cancer cells and then to investigate a specific molecular target, in this case, the PARP1 enzyme.
Caption: Simplified signaling pathway of PARP-mediated DNA repair and its inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro validation of this compound derivatives as potential anticancer agents. The presented methodologies and comparative data analysis demonstrate a clear path from initial cytotoxicity screening to mechanistic elucidation.
Our hypothetical findings for Compound X are promising, suggesting that this novel chemical scaffold is a viable starting point for the development of new PARP inhibitors. Future studies should focus on:
-
Lead Optimization: Synthesizing and testing additional derivatives to improve potency and selectivity.
-
Broader Cell Line Screening: Evaluating the activity of lead compounds against a panel of cancer cell lines with varying genetic backgrounds, including those with known DNA repair deficiencies.
-
In Vivo Studies: Assessing the efficacy and safety of promising candidates in preclinical animal models of cancer.
By following a rigorous and systematic approach to in vitro validation, the potential of novel chemical entities like the this compound derivatives can be effectively evaluated, paving the way for the development of next-generation cancer therapeutics.
References
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Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]
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BMG LABTECH. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
- El-Sayed, M. A., et al. (2020). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds.
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
- Murai, J., et al. (2014). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Cancer Research.
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- Hopkins, T. A., et al. (2019). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and...
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BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
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BMG LABTECH. (n.d.). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega. Retrieved from [Link]
Sources
Head-to-head comparison of different synthetic routes to 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
Introduction
3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of considerable interest to researchers in drug discovery and development. The molecule is comprised of a 3-bromobenzoyl group attached to a 1-ethylpiperazine moiety via an amide linkage. This guide provides a comprehensive, head-to-head comparison of the most common and emerging synthetic strategies to prepare this important building block. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall efficiency.
Comparative Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the central amide bond. This can be achieved through several distinct approaches, each with its own set of considerations for the discerning chemist. This guide will focus on three principal routes:
-
Route 1: The Acyl Chloride Method - A classic and robust approach.
-
Route 2: Direct Amide Coupling - A versatile method employing modern coupling reagents.
-
Route 3: Boric Acid-Catalyzed Amidation - An emerging, greener alternative.
The following table provides a high-level summary of the key performance indicators for each synthetic route. The data presented are representative and may vary based on specific experimental conditions and scale.
| Parameter | Route 1: Acyl Chloride | Route 2: Amide Coupling (HATU) | Route 3: Boric Acid Catalysis |
| Typical Yield | 85-95% | 90-98% | 75-85% |
| Reaction Time | 2-4 hours | 1-3 hours | 12-24 hours |
| Purity (pre-purification) | Good to Excellent | Excellent | Good |
| Key Reagents | Thionyl chloride | HATU, DIPEA | Boric acid |
| Byproducts | HCl, SO₂, NaCl | Tetramethylurea, DIPEA salts | Water |
| Scalability | Excellent | Good (cost of reagent can be a factor) | Moderate to Good |
| Safety Considerations | Use of corrosive and toxic SOCl₂ | Handling of specialized coupling reagents | Generally safer |
| Cost-Effectiveness | High (for reagents) | Moderate to High (reagent cost) | High (inexpensive catalyst) |
Route 1: The Acyl Chloride Method
This traditional two-step approach first involves the conversion of 3-bromobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with 1-ethylpiperazine to form the desired amide.
Mechanism
The first step is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂). The carboxylic acid attacks the sulfur of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride gases.[1]
In the second step, the highly electrophilic acyl chloride is readily attacked by the nucleophilic secondary amine of 1-ethylpiperazine. A subsequent deprotonation, typically by another equivalent of the amine or an added base, yields the final amide product and the corresponding amine hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 3-Bromobenzoyl Chloride [1]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (2.0-3.0 eq). The reaction can be run neat or with an inert solvent such as toluene.
-
Reaction: Gently heat the mixture to reflux (approx. 79 °C). Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure. The crude 3-bromobenzoyl chloride is then purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1-ethylpiperazine (2.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 3-bromobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the stirred solution of 1-ethylpiperazine.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of the Acyl Chloride Route
Sources
A Guide to Cross-Validation of Analytical Data for the Characterization of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
In the landscape of pharmaceutical development, the unambiguous characterization of any new chemical entity is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, a substituted benzamide derivative. Our focus extends beyond a mere compilation of techniques; we delve into the synergistic interplay of orthogonal analytical methods to build a robust and irrefutable data package. This document is intended for researchers, scientists, and drug development professionals who are committed to the principles of scientific integrity and regulatory compliance.
The structural elucidation and purity assessment of a molecule like this compound, which contains a brominated aromatic ring, a piperazine moiety, and an amide linkage, necessitates a multi-pronged analytical approach. No single technique can definitively confirm the structure and purity. Therefore, a cross-validation strategy, where data from multiple, independent analytical methods are compared and correlated, is not just best practice but a scientific imperative. This approach is in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures, which emphasize the need for a holistic and lifecycle-based approach to analytical method validation.[1][2][3][4][5]
The Logic of Orthogonal Analytical Cross-Validation
The core principle of cross-validation is to utilize analytical techniques that rely on different physicochemical properties of the analyte. This orthogonality ensures that the potential limitations or artifacts of one method are compensated for by the strengths of another. For this compound, our recommended cross-validation workflow integrates spectroscopic and chromatographic techniques to provide a comprehensive characterization.
Caption: Orthogonal Analytical Workflow for Comprehensive Characterization.
I. Structural Elucidation: A Spectroscopic Triad
The foundational step in characterizing this compound is the unequivocal confirmation of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a detailed and cross-validated structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their relative numbers (integration).
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will reveal the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for piecing together the fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, allowing for unambiguous assignment of carbon signals.
-
Data Interpretation and Cross-Validation:
The expected ¹H and ¹³C NMR data for this compound should be consistent with its structure. The aromatic region of the ¹H NMR spectrum should show a characteristic splitting pattern for a 1,3-disubstituted benzene ring. The ethyl and piperazine protons will have distinct chemical shifts and multiplicities. The ¹³C NMR will show the expected number of aromatic and aliphatic carbons. The data from the COSY and HSQC experiments must corroborate the assignments made from the 1D spectra. Any deviation from the expected spectra should be thoroughly investigated.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.8 | 125 - 135 |
| Aromatic C-Br | - | 122 |
| Aromatic C-C=O | - | 138 |
| Carbonyl C=O | - | 168 |
| Piperazine CH₂ (adjacent to N) | 3.4 - 3.8 | 45 - 50 |
| Piperazine CH₂ (adjacent to C=O) | 2.4 - 2.8 | 42 - 47 |
| Ethyl CH₂ | 2.4 - 2.6 | 52 |
| Ethyl CH₃ | 1.0 - 1.2 | 12 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, should be used to obtain an accurate mass measurement.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) should be performed on the parent ion to induce fragmentation. The fragmentation pattern provides valuable structural information that can be used to confirm the connectivity of the molecule.
Data Interpretation and Cross-Validation:
The HRMS data should confirm the molecular formula C₁₃H₁₇BrN₂O. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by 2 m/z units). The fragmentation pattern from the MS/MS experiment should be consistent with the known structure, with characteristic losses of the ethyl group, the piperazine ring, and the carbonyl group.
Caption: Predicted MS/MS Fragmentation Pathway.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation and Cross-Validation:
The FTIR spectrum should show characteristic absorption bands for the functional groups present in this compound.
Table 2: Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (amide) | 1630 - 1680 |
| C-N (piperazine) | 1150 - 1350 |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic) | 2850 - 2960 |
| C-Br (aromatic) | 500 - 600 |
The presence of these bands provides corroborating evidence for the structure determined by NMR and MS.
II. Purity Assessment and Quantitative Analysis: A Chromatographic Approach
While spectroscopy confirms the structure of the main component, chromatography is essential for assessing its purity and for developing a quantitative assay.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC with UV detection is the workhorse for purity determination and assay of small molecule pharmaceuticals.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is typically used to achieve good separation.
-
Detection: The UV detector should be set to a wavelength where the analyte has strong absorbance (likely around 254 nm due to the aromatic ring).
-
Validation: The HPLC method should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8]
Data Interpretation and Cross-Validation:
The HPLC chromatogram should show a single major peak for this compound. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. Any impurities should be reported and, if necessary, identified.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Impurity Profiling
UPLC-MS combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry. This is an invaluable tool for identifying and characterizing impurities, even at very low levels.
Experimental Protocol: UPLC-MS
-
Instrumentation: A UPLC system coupled to a mass spectrometer.
-
Method: The UPLC method should be developed to provide optimal separation of the main component from any impurities. The mass spectrometer can be operated in full scan mode to detect all ions, and in selected ion monitoring (SIM) mode to look for specific expected impurities.
Data Interpretation and Cross-Validation:
The UPLC-MS data will provide the mass-to-charge ratio of any impurities, which can be used to propose their structures. This information is critical for understanding the degradation pathways of the drug substance and for setting appropriate specifications.
III. Elemental Analysis: The Final Confirmation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and bromine) in the compound.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN analyzer is used for carbon, hydrogen, and nitrogen analysis. Bromine content can be determined by methods such as ion chromatography after combustion.[9]
-
Sample Preparation: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace.
Data Interpretation and Cross-Validation:
The experimentally determined elemental composition should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula C₁₃H₁₇BrN₂O.
Table 3: Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 52.54% |
| Hydrogen (H) | 5.77% |
| Bromine (Br) | 26.89% |
| Nitrogen (N) | 9.43% |
| Oxygen (O) | 5.38% |
Conclusion: A Self-Validating System
By systematically applying this suite of orthogonal analytical techniques, a comprehensive and self-validating data package can be generated for this compound. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the identity, structure, and purity of the molecule. This rigorous approach to analytical cross-validation is not only a cornerstone of good scientific practice but also a fundamental requirement for regulatory submissions in the pharmaceutical industry. The principles and protocols outlined in this guide provide a robust framework for ensuring the quality and integrity of analytical data for this and other novel chemical entities.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Taylor & Francis Online. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. [Link]
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PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]
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The 3-Bromobenzamide Piperazine Moiety: A Privileged Scaffold for Potent Kinase Inhibition
A Comparative Guide to the Efficacy of Novel Benzamide-Based BCR-ABL Inhibitors
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a paramount objective. The 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene scaffold and its analogs have emerged as a promising foundation for the development of such agents. This guide provides an in-depth comparison of the efficacy of a series of novel benzamide derivatives, which incorporate the core structural features of a substituted benzamide linked to an N-ethylpiperazine tail. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potency against the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML). This analysis is grounded in experimental data from preclinical studies, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.
The Rationale for Targeting BCR-ABL with Benzamide-Piperazine Analogs
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of hematopoietic cells in CML. While first-generation inhibitors like Imatinib have revolutionized treatment, the emergence of drug resistance, often through mutations in the kinase domain such as the T315I "gatekeeper" mutation, necessitates the development of new therapeutic strategies.
The benzamide-piperazine scaffold has been identified as a "privileged structure" in kinase inhibitor design. The substituted benzamide portion can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, while the N-ethylpiperazine moiety often extends into the solvent-exposed region, enhancing solubility and providing a handle for further modification to improve pharmacokinetic properties and target engagement. The bromine atom at the 3-position of the benzamide can serve as a key interaction point or a synthetic handle for further derivatization.
Comparative Efficacy of Substituted Benzamide-Piperazine Inhibitors
Recent research has focused on optimizing the benzamide-piperazine scaffold to achieve potent inhibition of both wild-type BCR-ABL and its clinically relevant mutants. A key study in this area explored a series of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide derivatives. The following table summarizes the in vitro inhibitory activity of selected compounds from this study against wild-type BCR-ABL and the T315I mutant.
| Compound ID | R Group on Piperazine | BCR-ABL WT IC50 (nM) | BCR-ABL T315I IC50 (nM) |
| I | Morpholine | < 0.5 | 142 |
| 4a | N-methylpiperazine | < 0.5 | 96 |
| 4b | N-ethylpiperazine | < 0.5 | 142 |
| AKE-72 (5) | (4-ethylpiperazin-1-yl)methyl | < 0.5 | 9 |
Data extracted from a study on novel BCR-ABL inhibitors.[1]
The data clearly demonstrates the critical role of the substituent on the piperazine ring in modulating the inhibitory activity against the T315I mutant. While all tested compounds showed excellent potency against the wild-type enzyme, replacing the morpholine moiety with a (4-ethylpiperazin-1-yl)methyl group in compound AKE-72 resulted in a significant improvement in the inhibition of the T315I mutant, with an IC50 value of 9 nM.[1] This highlights the importance of the extended piperazine tail in accommodating the conformational changes induced by the gatekeeper mutation.
Structure-Activity Relationship (SAR) Insights
The development of these potent inhibitors was guided by a systematic exploration of the SAR. The key takeaways from these studies are:
-
The Benzamide Core: The substituted benzamide serves as the primary anchor within the ATP binding site. The specific substitutions on the benzamide ring are crucial for establishing key interactions with the hinge region of the kinase.
-
The Piperazine Tail: The N-ethylpiperazine moiety is a critical determinant of both potency and pharmacokinetic properties. The introduction of a methylene linker between the phenyl ring and the piperazine, as seen in AKE-72, was instrumental in enhancing the activity against the T315I mutant.[1] This modification allows the bulky piperazine group to adopt a more favorable conformation and establish additional interactions within the allosteric site of the ABL kinase.[1]
-
Halogenation: While not the primary focus of the cited study, the presence of halogen atoms, such as bromine, on the benzamide ring is a common strategy in kinase inhibitor design to enhance binding affinity through halogen bonding and to modulate metabolic stability.
Experimental Protocols
The evaluation of these inhibitors relies on robust and validated experimental methodologies. Below are representative protocols for the key assays used to determine their efficacy.
In Vitro Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the target kinase.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase using a detectable label, typically a fluorescent or radioactive tag. The reduction in signal in the presence of the inhibitor is proportional to its inhibitory potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the kinase (e.g., recombinant BCR-ABL) to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., fluorescence polarization, luminescence, or autoradiography).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their survival and proliferation.
Principle: Cancer cells (e.g., K-562, which expresses BCR-ABL) are treated with the inhibitor, and the cell viability is measured after a period of incubation. A reduction in cell viability indicates that the compound is effective at inhibiting the kinase in a cellular context.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the cancer cell line (e.g., K-562) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a specific density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay reagent) to each well.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Signaling Pathway Visualization
The BCR-ABL fusion protein activates several downstream signaling pathways that promote cell proliferation and survival. Inhibitors based on the 3-bromobenzamide piperazine scaffold block these pathways by inhibiting the kinase activity of BCR-ABL.
Caption: Inhibition of BCR-ABL signaling by benzamide-piperazine derivatives.
Conclusion and Future Directions
The 3-bromobenzamide piperazine scaffold and its analogs represent a highly promising class of kinase inhibitors. The comparative efficacy data presented in this guide underscores the potential of these compounds to overcome resistance to existing therapies for CML and other kinase-driven cancers. The structure-activity relationships derived from these studies provide a clear roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area will likely focus on:
-
Broadening the Target Scope: Exploring the activity of this scaffold against other clinically relevant kinases.
-
Optimizing ADME Properties: Fine-tuning the chemical structure to improve drug-like properties such as oral bioavailability and metabolic stability.
-
In Vivo Efficacy Studies: Evaluating the most promising lead compounds in preclinical animal models to assess their therapeutic potential in a whole-organism context.
The continued exploration of this versatile chemical scaffold holds great promise for the development of novel and effective targeted therapies for a range of human diseases.
References
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. [Link]
Sources
A Senior Application Scientist's Guide to In Silico Modeling and Docking: A Comparative Analysis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene Analogs as Putative CDK2 Inhibitors
This guide provides an in-depth walkthrough of a standard computational drug discovery workflow, from initial ligand design and target selection to molecular docking and results interpretation. We will use a hypothetical series of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene analogs as a case study to demonstrate these principles in action. The objective is to compare their potential as inhibitors of Cyclin-dependent kinase 2 (CDK2), a significant target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate their research.
Introduction: The Rationale for Computational Scaffolding in Drug Discovery
The journey of a drug from concept to clinic is notoriously long and expensive, with a high attrition rate. Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to streamline this process.[1][2] By simulating molecular interactions, CADD allows for the rapid screening of vast chemical libraries, prioritization of promising candidates, and a deeper understanding of structure-activity relationships (SAR) before committing to costly and time-consuming wet-lab synthesis and testing.[1]
Molecular docking, a cornerstone of structure-based drug design (SBDD), predicts the preferred orientation of a ligand when bound to a protein target, estimating the strength of their interaction.[3][4] This guide will provide a practical, step-by-step protocol for conducting a molecular docking study, contextualized through a comparative analysis of novel hypothetical compounds.
Our focus is on a series of analogs based on the this compound scaffold. While the biological activity of this specific class is not extensively documented in public literature, its constituent parts—a brominated benzene ring and a piperazine carbonyl moiety—are common in medicinally active compounds. We will explore how minor chemical modifications to this core structure can theoretically influence its binding affinity to Cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently implicated in the proliferation of cancer cells, making it an attractive target for novel anticancer agents.[5][6]
The Overall In Silico Workflow
The process we will follow is a multi-stage funnel designed to efficiently filter a set of initial ideas down to the most promising candidates. Each stage increases in computational rigor, ensuring that resources are focused on the molecules with the highest probability of success.
Caption: High-level computational drug discovery workflow.
PART 1: Ligand Design and Target Preparation: Setting the Stage
The reliability of any docking study is fundamentally dependent on the quality of the input structures for both the ligand and the protein.
Ligand Design and Preparation
For this study, we will use this compound as our core scaffold (Analog 1). We will then introduce simple modifications to create two additional analogs to assess how these changes might affect binding to CDK2.
-
Analog 1: this compound (Core Scaffold)
-
Analog 2: 3-Chloro-1-(4-ethylpiperazinocarbonyl)benzene (Bromo to Chloro substitution)
-
Analog 3: 3-Bromo-1-(4-propylpiperazinocarbonyl)benzene (Ethyl to Propyl substitution on piperazine)
Rationale for Analog Selection: These modifications represent common strategies in medicinal chemistry. Substituting one halogen for another (Br to Cl) alters both size and electronegativity, which can impact van der Waals and electrostatic interactions. Extending an alkyl chain (ethyl to propyl) can explore deeper hydrophobic pockets within the binding site.
Experimental Protocol: Ligand Preparation
-
2D Structure Drawing: Draw the analogs using a chemical drawing software such as ChemDraw or the free MarvinSketch.
-
3D Structure Generation: Convert the 2D structures into 3D coordinates. Most chemical drawing tools have this functionality. Save each structure as a .mol or .sdf file.
-
Energy Minimization: The initial 3D conformation may not be energetically favorable. It is crucial to perform an energy minimization using a force field like MMFF94. This can be done in software like Avogadro or UCSF Chimera.[7]
-
File Format Conversion: For use in AutoDock Vina, the ligand files must be converted to the .pdbqt format.[8] This format includes atomic coordinates, partial charges (typically Gasteiger charges), and information on rotatable bonds. AutoDock Tools (ADT) is the standard software for this conversion.[7][9]
Caption: Ligand preparation workflow for molecular docking.
Protein Target Selection and Preparation
Rationale for Target Selection: As mentioned, CDK2 is a validated target for cancer therapy.[5][6] Its inhibition can halt the cell cycle progression in cancer cells. Crucially, numerous crystal structures of CDK2 are available in the Protein Data Bank (PDB), many of which are co-crystallized with inhibitors.[10] For this study, we will use the crystal structure of human CDK2 with PDB ID: 6GUE .[6] This structure provides a high-resolution map of the ATP-binding site, which is our target for docking.
Experimental Protocol: Protein Preparation
-
Download PDB File: Obtain the structure 6GUE.pdb from the RCSB PDB website.
-
Initial Cleanup: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and the original co-crystallized ligand. These must be removed to prepare the binding site for our new ligands. This can be done using a molecular visualization tool like UCSF Chimera or Discovery Studio Visualizer.[11][12] For 6GUE, we will remove all water molecules and the co-crystallized ligand. We will retain only Chain A for our docking study.[6]
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms. These are essential for defining the correct ionization states of amino acid residues and for forming hydrogen bonds. Hydrogens, specifically polar hydrogens, must be added.[4][8]
-
Assign Partial Charges: Like ligands, protein atoms need assigned partial charges for the docking calculation. Kollman charges are standard for proteins in the AutoDock suite.[8]
-
File Format Conversion: Save the cleaned, hydrogen-added protein structure in the .pdbqt format using AutoDock Tools. This creates the final receptor file ready for docking.[13]
PART 2: Comparative In Silico ADMET Screening
Before docking, it is prudent to evaluate the "drug-likeness" of the designed analogs. A compound with excellent binding affinity is of little therapeutic value if it has poor absorption, distribution, metabolism, excretion (ADME) properties, or is toxic (T).[1] Numerous free web-based tools, such as SwissADME and ADMET-AI, can predict these properties from the chemical structure alone.[14][15]
Experimental Protocol: ADMET Prediction using SwissADME
-
Obtain SMILES: Convert the structure of each analog into the SMILES (Simplified Molecular Input Line Entry System) format.
-
Submit to Server: Navigate to the SwissADME web server, paste the SMILES strings for the three analogs, and run the prediction.
-
Analyze Results: Examine key parameters such as Lipinski's Rule of Five violations, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential for P-glycoprotein (P-gp) substrate activity.
Comparative ADMET Data (Hypothetical Results)
| Property | Analog 1 (Core) | Analog 2 (Cl-sub) | Analog 3 (Propyl-sub) | Desired Range/Value |
| Molecular Weight ( g/mol ) | 325.82 | 281.37 | 339.85 | < 500 |
| LogP (Lipophilicity) | 2.85 | 2.70 | 3.25 | < 5 |
| H-bond Donors | 0 | 0 | 0 | < 5 |
| H-bond Acceptors | 2 | 2 | 2 | < 10 |
| Lipinski Violations | 0 | 0 | 0 | 0 |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | Yes | Yes | Varies by target |
| P-gp Substrate | No | No | No | No |
Interpretation: Based on these hypothetical predictions, all three analogs exhibit good drug-like properties according to Lipinski's Rule of Five and are predicted to have high gastrointestinal absorption without being substrates for P-glycoprotein, a key efflux pump. Their predicted ability to permeate the blood-brain barrier would be a critical consideration depending on the therapeutic goal (e.g., for brain tumors vs. peripheral cancers). All three are viable candidates to move forward to the docking stage.
PART 3: Molecular Docking: Predicting the "Handshake"
With prepared molecules, we can now perform the docking simulation to predict how they bind to CDK2. We will use AutoDock Vina, a widely cited, accurate, and fast docking program.[16][17]
Experimental Protocol: Docking with AutoDock Vina
-
Define the Binding Site (Grid Box Generation): The docking algorithm needs to know where to search for a binding pose. We define a "grid box" – a three-dimensional cube centered on the active site of the protein.[8] The coordinates for this box can be determined from the position of the co-crystallized ligand in the original PDB file. For 6GUE, the active site is well-defined. Using AutoDock Tools, we will generate a grid box that encompasses the entire ATP-binding pocket.
-
Create a Configuration File: Create a text file (conf.txt) that tells Vina the names of the receptor and ligand files, the coordinates of the grid box, and the name of the output file.[19][20]
-
Run the Docking Simulation: Execute Vina from the command line, providing the configuration file as input.
Repeat this command for Analog 2 and Analog 3.
-
Extract Results: Vina will generate an output .pdbqt file containing the predicted binding poses (usually up to 9) and a log file with the corresponding binding affinity scores in kcal/mol.[21] The most negative score represents the most favorable predicted binding affinity.[22][23]
PART 4: Comparative Analysis of Docking Results
The raw output of a docking simulation is a set of poses and scores. The true scientific insight comes from analyzing and comparing these results.
Rationale for Analysis: We are looking for two key pieces of information:
-
Binding Affinity: A quantitative score (in kcal/mol) that estimates the strength of the protein-ligand interaction. More negative values suggest stronger binding.[24]
-
Binding Pose and Interactions: The specific 3D orientation of the ligand in the active site and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with key amino acid residues. A plausible binding mode that engages with critical residues known for inhibitor binding adds confidence to the prediction.[25]
Comparative Docking Results (Hypothetical)
| Analog | Binding Affinity (kcal/mol) | Key Interacting Residues (CDK2) | Hydrogen Bonds |
| Analog 1 (Core) | -8.5 | LEU83, GLU81, LYS33, ILE10 | GLU81 (carbonyl O) |
| Analog 2 (Cl-sub) | -8.2 | LEU83, GLU81, LYS33, ILE10 | GLU81 (carbonyl O) |
| Analog 3 (Propyl-sub) | -9.1 | LEU83, GLU81, LYS33, ILE10, PHE80 | GLU81 (carbonyl O) |
| Roscovitine (Reference) | -7.4 | LEU83, GLU81, LYS33, PHE80 | GLU81, LEU83 |
Binding affinity for the reference inhibitor Roscovitine is taken from comparative studies.[26]
Interpretation and Visualization:
-
Binding Affinity: In our hypothetical results, Analog 3 shows the most favorable binding affinity (-9.1 kcal/mol), surpassing both the core scaffold and the reference inhibitor. The chloro-substituted Analog 2 (-8.2 kcal/mol) is predicted to bind slightly less tightly than the bromo-containing core scaffold (-8.5 kcal/mol).
-
Interaction Analysis: The improved score of Analog 3 can be rationalized by its binding pose. The extended propyl group is able to form an additional beneficial hydrophobic interaction with residue PHE80, which is a known key interaction for many CDK2 inhibitors. All three analogs are predicted to form a crucial hydrogen bond with the backbone of GLU81 via their carbonyl oxygen, mimicking the interaction pattern of ATP in the hinge region of the kinase. Visualizing these interactions in software like PyMOL or Discovery Studio is essential for this analysis.
PART 5: The Imperative of Validation and Acknowledging Limitations
While powerful, in silico predictions are models of reality, not reality itself. Their validation is a non-negotiable step in any serious drug discovery campaign.[27]
Protocol Validation (Redocking): A crucial first step is to validate the docking protocol itself. This is typically done by taking the co-crystallized ligand from the original PDB file (in this case, from 6GUE), removing it, and then docking it back into the protein using the exact same protocol.[28] The protocol is considered validated if the docking program can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[28][29][30] This confirms that the chosen parameters are appropriate for the system.
Experimental Validation: The ultimate test of a docking prediction is experimental verification.[31] The predicted binding affinities should be correlated with experimentally determined values from assays such as:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile.[31]
-
Surface Plasmon Resonance (SPR): Measures changes in refractive index upon binding to a surface-immobilized target, providing kinetic data (on/off rates).[31]
-
Enzyme Inhibition Assays (e.g., IC50 determination): Measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Limitations: Researchers must be aware of the inherent limitations of molecular docking:
-
Scoring Functions: They are approximations of the true binding free energy and can sometimes fail to rank compounds correctly.
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity. In reality, proteins are dynamic, and their conformation can change upon ligand binding (induced fit).
-
Solvation Effects: The role of water molecules in the binding site is often simplified or ignored, yet can be critical.
Conclusion
This guide has outlined a comprehensive and scientifically grounded workflow for in silico modeling and molecular docking, using a hypothetical comparative analysis of this compound analogs against CDK2. Our hypothetical results suggest that extending the ethyl group on the piperazine ring to a propyl group could enhance binding affinity by forming additional hydrophobic interactions within the ATP-binding pocket. All designed analogs demonstrated favorable drug-like properties in a preliminary ADMET screen.
This exercise demonstrates how computational methods can rationally guide the design of new potential inhibitors. However, it is paramount to remember that these in silico results are hypotheses. They provide a powerful starting point, but must be followed by rigorous experimental validation to confirm their therapeutic potential.
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A Senior Application Scientist's Guide to Benchmarking Catalysts for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene Functionalization
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The molecule 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene represents a versatile building block, featuring a reactive bromine handle ripe for elaboration via transition metal-catalyzed cross-coupling reactions. The choice of catalyst for these transformations is paramount, directly influencing reaction efficiency, substrate scope, and ultimately, the economic viability of a synthetic route.
This guide provides a comparative analysis of leading catalytic systems for the functionalization of this important substrate. We will delve into the mechanistic underpinnings of each catalyst class, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal catalytic approach for their specific synthetic goals.
The Strategic Importance of Catalyst Selection
The electron-withdrawing nature of the amide moiety in this compound can influence the reactivity of the aryl bromide. This electronic effect, coupled with the steric bulk of the ethylpiperazinocarbonyl group, presents a unique challenge for catalyst systems. An ideal catalyst must exhibit high turnover numbers (TONs) and turnover frequencies (TOFs), demonstrate broad functional group tolerance, and operate under mild conditions to be considered synthetically useful. This guide will focus on the titans of cross-coupling: palladium, copper, and nickel-based systems.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization
Palladium catalysis is the undisputed champion for the functionalization of aryl bromides, offering a diverse toolbox of well-established and highly efficient reactions.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals.[1][2] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[3]
Mechanism & Catalyst Choice Rationale:
The catalytic cycle, as illustrated below, commences with the oxidative addition of the aryl bromide to a Pd(0) species.[4] Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired arylamine and regenerates the active Pd(0) catalyst.[3] The choice of phosphine ligand is crucial.[4] Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups, facilitate both the oxidative addition and the final reductive elimination steps, leading to higher efficiency.[5]
Sources
A Comparative Guide to the Synthesis of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene: Navigating Reproducibility in Amide Bond Formation
For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of novel chemical entities is the cornerstone of innovation. The reproducibility of a synthetic protocol is not merely a matter of convenience but a fundamental requirement for advancing research and development. This guide provides an in-depth comparative analysis of synthetic protocols for 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, a molecule of interest in medicinal chemistry. We will delve into the nuances of two primary synthetic strategies, offering field-proven insights and experimental data to empower you to make informed decisions in your laboratory.
Introduction to this compound
This compound is a disubstituted benzene derivative featuring a bromo substituent and an ethylpiperazinocarbonyl group. This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. The core of its synthesis lies in the formation of a robust amide bond between a 3-bromobenzoyl moiety and 1-ethylpiperazine. The challenge, as with many amide bond formations, is to achieve high yield, purity, and, most importantly, reproducibility.
Synthetic Strategies: A Comparative Overview
Two principal pathways dominate the synthesis of this compound:
-
The Acyl Chloride Route: This classic two-step approach involves the initial activation of 3-bromobenzoic acid to its more reactive acyl chloride derivative, followed by the reaction with 1-ethylpiperazine.
-
The Direct Amide Coupling Route: This method utilizes a coupling reagent to facilitate the direct formation of the amide bond between 3-bromobenzoic acid and 1-ethylpiperazine in a one-pot procedure.
This guide will dissect both strategies, providing a comparative analysis of their respective protocols, performance, and the critical parameters that influence their reproducibility.
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: Workflow for the Acyl Chloride Route.
Caption: Workflow for the Direct Amide Coupling Route.
Protocol Comparison: Head-to-Head Analysis
The choice of synthetic route significantly impacts the experimental outcome. Below is a detailed comparison of the two primary methods.
| Parameter | Protocol 1: Acyl Chloride Route | Protocol 2: Direct Amide Coupling |
| Reagents | 3-Bromobenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), 1-Ethylpiperazine, Triethylamine (TEA) or DIPEA | 3-Bromobenzoic acid, 1-Ethylpiperazine, Coupling Reagent (e.g., HATU, EDC/HOBt), DIPEA |
| Typical Yield | 75-90% | 80-95% (HATU), 70-85% (EDC/HOBt) |
| Reaction Time | Step 1: 1-3 hours; Step 2: 2-4 hours | 2-12 hours (reagent dependent) |
| Purity (crude) | Generally high, but can contain residual acid and base | Variable, depends on coupling reagent and byproduct removal |
| Reproducibility | Highly dependent on the quality and handling of the acyl chloride intermediate. Moisture sensitivity is a key concern. | Generally more reproducible, especially with modern coupling reagents. Less sensitive to atmospheric moisture. |
| Safety | Thionyl and oxalyl chloride are corrosive and release toxic gases (SO₂, HCl, CO, CO₂). Requires a well-ventilated fume hood. | Coupling reagents can be hazardous, but generally less volatile and corrosive than acyl chloride precursors. |
| Cost | Generally more cost-effective due to cheaper bulk reagents. | Coupling reagents, particularly advanced ones like HATU, can be more expensive. |
In-Depth Experimental Protocols
Protocol 1: The Acyl Chloride Route
This method is predicated on the principle of activating the carboxylic acid to a more electrophilic species, the acyl chloride, which readily reacts with the amine.
Step 1: Synthesis of 3-Bromobenzoyl Chloride
The choice between thionyl chloride and oxalyl chloride for this step is critical and impacts the overall success of the synthesis.
-
Using Thionyl Chloride (SOCl₂): A robust and economical choice, though it can sometimes lead to charring with sensitive substrates. The reaction typically requires heating.
-
Using Oxalyl Chloride ((COCl)₂): A milder and more selective reagent, often preferred for substrates with sensitive functional groups. The reaction can often be performed at room temperature, and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.[1]
Detailed Procedure (using Oxalyl Chloride):
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) or another suitable inert solvent.
-
Add oxalyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Effervescence should be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The crude 3-bromobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3-bromobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve 1-ethylpiperazine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of 3-bromobenzoyl chloride to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: The Direct Amide Coupling Route
This approach streamlines the synthesis into a single step by employing a coupling reagent to activate the carboxylic acid in situ. The choice of coupling reagent is paramount to the success of this method.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and rapid coupling reagent, often providing high yields and purities with minimal side reactions.[2] It is particularly effective for sterically hindered or electronically deactivated substrates.
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): A more cost-effective and widely used combination. The addition of HOBt suppresses side reactions and reduces racemization in chiral substrates.[3]
Detailed Procedure (using HATU):
-
To a dry round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 1-ethylpiperazine (1.1 eq), and HATU (1.1 eq).
-
Dissolve the solids in an anhydrous aprotic solvent such as DMF or DCM.
-
Add DIPEA (2.0-3.0 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices and Troubleshooting
Reproducibility Pillar: The Acyl Chloride Intermediate
The primary challenge to reproducibility in the acyl chloride route is the moisture sensitivity of the 3-bromobenzoyl chloride intermediate. Any residual moisture can hydrolyze the acyl chloride back to the carboxylic acid, leading to incomplete reactions and lower yields.
-
Expert Insight: Always use freshly distilled or newly opened anhydrous solvents. Ensure all glassware is thoroughly dried. Performing the reaction under a positive pressure of an inert gas is highly recommended. The crude acyl chloride should be used immediately or stored under strictly anhydrous conditions.
Reproducibility Pillar: The Coupling Reagent Decision
In the direct coupling route, the choice and handling of the coupling reagent are critical.
-
HATU: While highly effective, HATU can be hygroscopic. Store it in a desiccator. The order of addition can also matter; pre-activating the carboxylic acid with HATU and base for a short period before adding the amine can sometimes improve yields.
-
EDC/HOBt: EDC is water-soluble, which can simplify workup as the urea byproduct can be removed with aqueous washes. However, incomplete reactions can occur if the reagents are not of high quality or if the reaction conditions are not optimized.
Troubleshooting Common Issues:
-
Low Yield:
-
Acyl Chloride Route: Incomplete formation of the acyl chloride or its hydrolysis. Consider using a slight excess of the chlorinating agent and ensuring anhydrous conditions.
-
Direct Coupling Route: Insufficient activation. Ensure the coupling reagent is of high quality and consider increasing the reaction time or temperature slightly.
-
-
Impure Product:
-
Both Routes: Inefficient workup. Ensure thorough washing to remove unreacted starting materials and byproducts. Optimize the mobile phase for column chromatography for better separation.
-
EDC/HOBt Route: The dicyclohexylurea (DCU) byproduct from DCC (a related carbodiimide) is notoriously difficult to remove completely. If using EDC, ensure thorough aqueous washes.
-
Conclusion: Selecting the Optimal Protocol
The choice between the acyl chloride route and the direct amide coupling route for the synthesis of this compound depends on the specific priorities of the researcher.
-
For cost-effectiveness and large-scale synthesis , the acyl chloride route with thionyl chloride is often favored, provided that stringent anhydrous conditions can be maintained to ensure reproducibility.
-
For high-throughput synthesis, reliability, and ease of execution , the direct amide coupling route using HATU is generally the superior choice, despite the higher cost of the reagent. It often provides higher yields and a cleaner crude product, simplifying purification.
-
The EDC/HOBt method offers a good balance between cost and performance and is a reliable workhorse for many routine amide couplings.
By understanding the underlying chemistry, carefully selecting reagents, and meticulously controlling reaction conditions, researchers can confidently and reproducibly synthesize this compound and other valuable amide-containing molecules.
References
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
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A Researcher's Guide to Patent Novelty Assessment: The Case of the 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene Scaffold
Introduction: The Piperazine Scaffold and the Quest for Novelty
In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency, owing to their favorable pharmacological and pharmacokinetic properties. The piperazine ring is a quintessential example of such a privileged scaffold. As a six-membered nitrogen-containing heterocycle, it is a versatile building block found in a multitude of approved drugs targeting a wide array of conditions, including CNS disorders, cancer, and inflammation.[1][2] The true power of the piperazine moiety lies in its synthetic tractability; minor modifications to its substitution pattern can dramatically alter the biological activity and properties of the resulting molecule, making it a fertile ground for drug discovery.[2]
This guide focuses on a specific, yet representative, scaffold: 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene (CAS Number: 432535-15-4[3]). Our objective is not merely to catalogue its existence but to provide a comprehensive framework for assessing its novelty within the patent literature. For any researcher, scientist, or drug development professional, understanding the patent landscape is a critical step that precedes any significant investment in synthesis and testing. It informs on freedom to operate, defines the boundaries of existing intellectual property, and, most importantly, illuminates the "white space" where true innovation lies.
This document will provide a step-by-step methodology for conducting such an assessment, using our target scaffold as a practical case study. We will delve into patent search strategies, comparative analysis of related art, plausible synthetic routes, and the identification of opportunities for novel chemical matter.
Part 1: A Framework for Patent Landscape Analysis
Before embarking on a search, it is crucial to establish a systematic workflow. The goal is to move from broad surveillance to a highly specific analysis of prior art. A haphazard approach risks missing key documents or misinterpreting their relevance. The choice of search methodology and database is paramount; for chemical structures, a multi-pronged approach is essential.
Causality of the Workflow: We begin with the most precise search (exact structure) to quickly identify direct claims. If this yields no results, we progressively broaden the search to substructures and then to keyword-based concepts. This ensures that we first look for the "smoking gun" before spending resources on analyzing more distant, contextual art. Specialized chemical databases are preferred as they allow for structure-based searching, which is unambiguous, unlike keyword searching that can be fraught with synonyms and indexing errors.
Workflow for Chemical Scaffold Patent Search
Below is a diagram illustrating a robust workflow for assessing the patent novelty of a chemical scaffold.
Caption: Workflow for assessing the patent novelty of a chemical scaffold.
Part 2: Patent Landscape of the this compound Scaffold
An initial search of public patent databases (such as Google Patents, WIPO) for the exact structure of this compound, using its chemical name and CAS number, does not reveal any patents that specifically claim this molecule as a primary inventive entity. This is a significant preliminary finding, suggesting that the exact scaffold may indeed be novel.
However, the absence of a direct hit does not conclude the analysis. The next, and most critical, step is to analyze patents claiming structurally related compounds to understand the boundaries of existing claims. This substructure analysis reveals the broader context and helps define what is considered "obvious" in the field. The N-phenylpiperazine moiety, for instance, is a well-trodden area, though it may be underrated and still hold potential for diversification.[4]
Comparative Table of Related Patented Scaffolds
The following table compares our target scaffold with representative examples of related structures found in or alluded to by the patent literature. This comparison is essential for understanding what features have been previously explored and claimed.
| Feature | Target Scaffold | Related Scaffold Example 1 | Related Scaffold Example 2 |
| Structure | ![]() | {4-[(3-bromophenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone[5] | Tachykinin Antagonist Core[6] |
| Aromatic Core | 3-Bromophenyl | 3-Bromophenyl | 3,5-Bis(trifluoromethyl)phenyl |
| Linker to Piperazine | Carbonyl (-C(O)-) | Methylene (-CH2-) | Carbonyl (-C(O)-) |
| Piperazine N4 Sub. | Ethyl (-CH2CH3) | 4-Nitrobenzoyl | Varies (e.g., substituted benzoyl) |
| Key Difference | Carbonyl linker connects the 3-bromophenyl ring directly to the piperazine nitrogen involved in the amide bond. | The linker is a methylene bridge , changing the core from a benzamide to a benzylamine derivative. | The aromatic core is heavily substituted with electron-withdrawing groups , a common strategy to modulate potency and metabolic stability. |
| Potential Therapeutic Area | Undisclosed | Undisclosed | Tachykinin (NK1) Antagonism (e.g., for antiemetic, antidepressant use) |
This comparative analysis demonstrates that while components of our target scaffold (the 3-bromophenyl group, the N-ethylpiperazine) exist in the patent literature, their specific combination via a carbonyl linker appears to be unexplored, representing a potential area of novelty.
Part 3: Comparative Synthetic Strategy
A key aspect of assessing a novel scaffold is determining its synthetic feasibility. A molecule that is novel but prohibitively difficult to synthesize has limited practical value. Fortunately, the target scaffold can be prepared via well-established synthetic organic chemistry principles, primarily through amide bond formation.
Rationale for Proposed Synthesis: The most logical and industrially scalable approach is the coupling of a commercially available benzoic acid derivative with N-ethylpiperazine. This retrosynthetic disconnection is favored because the starting materials are readily accessible and the amide coupling reaction is one of the most reliable and well-understood transformations in medicinal chemistry. The use of an activating agent like HATU or EDC/HOBt is standard practice to achieve high yields under mild conditions, minimizing side reactions.
Proposed Synthetic Protocol
Reaction: Synthesis of this compound
-
Dissolution & Activation: To a solution of 3-bromobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) at 0 °C, add a coupling agent such as HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).
-
Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA, 3.0 eq), to the mixture and stir for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add N-ethylpiperazine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This protocol is a self-validating system; the progress can be easily monitored, and the final product's identity can be unequivocally confirmed by standard analytical techniques.
Synthetic Pathway Diagram
Caption: Proposed synthesis via amide coupling.
Part 4: Identifying "White Space" and Opportunities for Novelty
The preliminary finding that the exact target scaffold is not explicitly claimed in patents is the starting point for innovation. The "white space" is the unexplored chemical territory around this core structure. A systematic exploration of this space can lead to the discovery of new, patentable molecules with potentially superior properties.
Expert Rationale: Structure-Activity Relationship (SAR) studies often reveal that small changes can have profound effects. For example, replacing bromine with other halogens can alter binding affinity and metabolic stability. Adding substituents to the phenyl ring can introduce new interaction points with a biological target or block sites of metabolism. Modifying the ethyl group on the piperazine can tune the compound's basicity and solubility, which are critical pharmacokinetic parameters.[2]
The diagram below illustrates a strategic approach to exploring the chemical white space around our core scaffold.
Caption: Exploring chemical white space around the core scaffold.
By systematically synthesizing and testing analogues based on these modification vectors, researchers can conduct a thorough SAR study. This not only generates valuable biological data but also creates a portfolio of novel compounds that can form the basis of a strong patent application.
Conclusion
The assessment of patent novelty for a chemical scaffold is a foundational exercise in modern drug discovery. Our analysis of this compound serves as a practical demonstration of this process. Through a systematic workflow combining precise structural searches with broader substructure analysis, we have established a strong preliminary case for the novelty of this specific scaffold.
Furthermore, we have outlined a robust and feasible synthetic strategy, providing confidence in the scaffold's accessibility. Most importantly, we have charted a clear path forward for innovation by identifying the surrounding "white space." By exploring the proposed modifications to the phenyl ring and the piperazine substituent, researchers can generate new chemical entities with tailored properties, ultimately leading to the development of new intellectual property and potentially life-changing therapeutics. The piperazine scaffold, while well-established, clearly still offers exciting opportunities for those who approach it with strategic and informed creativity.[1][2]
References
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Title: Piperazine derivatives for therapeutic use: A patent review (2010-present) Source: ResearchGate URL: [Link]
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Title: Piperazine derivatives for therapeutic use: a patent review (2010-present) Source: PubMed URL: [Link]
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Title: Phenylpiperazine derivatives: a patent review (2006 - present) Source: PubMed URL: [Link]
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Title: this compound | 432535-15-4 Source: Appchem URL: [Link]
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Title: Compound {4-[(3-bromophenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone--oxalic... Source: National Center for Advancing Translational Sciences URL: [Link]
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Title: Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives Source: ResearchGate URL: [Link]
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Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... Source: MDPI URL: [Link]
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Title: Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment Source: MDPI URL: [Link]
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Title: Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives Source: National Institutes of Health (NIH) URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene
As researchers and drug development professionals, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. For a specialized compound like 3-Bromo-1-(4-ethylpiperazinocarbonyl)benzene, a specific Safety Data Sheet (SDS) may not be readily available. This guide provides a comprehensive disposal framework rooted in the principles of chemical safety and regulatory compliance. By analyzing the compound's structural motifs—a brominated aromatic system and an ethylpiperazine amide group—we can establish a robust, safety-first operational plan.
The fundamental principle is to treat this compound with the caution it warrants based on its chemical family. The presence of a halogen (bromine) and a piperazine derivative dictates its classification and subsequent disposal pathway.
Part 1: Hazard Profile Analysis and Characterization
In the absence of specific toxicological data, a conservative hazard assessment must be conducted by evaluating structurally related compounds. This approach ensures that we implement safety measures commensurate with the potential risks.
-
Brominated Aromatic Moiety : The bromo-benzene portion suggests that the compound should be treated as a potential skin, eye, and respiratory irritant.[1][2] Halogenated organic compounds are often persistent in the environment and require specific disposal methods to prevent ecological harm.[3]
-
Ethylpiperazine Moiety : Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[4] They can also act as sensitizers.
-
Overall Profile : The combined structure necessitates handling this compound as a hazardous substance. The primary disposal concern is its classification as a halogenated organic compound .
Inferred Hazard and Handling Summary
| Parameter | Guideline & Rationale | Source(s) |
| Primary Hazards | Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Potential for corrosivity due to the piperazine group. | [1][2][4] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned lab coat. | [2][5] |
| Handling | Use only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid generating dust or aerosols. | [6] |
| Incompatibilities | Avoid contact with strong oxidizing agents, acids, and bases.[5] | [5] |
| Environmental Fate | Do not allow to enter the environment. Halogenated organics can be persistent. Disposal via drain or regular trash is strictly prohibited.[7] | [7] |
Part 2: The Core Disposal Principle: Segregation for Incineration
The universally accepted and environmentally responsible method for disposing of halogenated organic compounds is high-temperature incineration at an approved hazardous waste facility. This process ensures the complete thermal decomposition of the molecule into less harmful components. During controlled incineration, toxic byproducts such as hydrogen bromide (HBr) are captured by scrubber systems.[8][9]
The causality behind this choice is clear: improper disposal, such as landfilling, could lead to the leaching of this persistent compound into soil and groundwater. Thermal decomposition outside of a controlled environment can release toxic gases.[10][11]
The critical first step in this process is rigorous segregation. Mixing halogenated waste with non-halogenated solvent streams is a costly and non-compliant error. It contaminates the entire volume of waste, making it all subject to the more complex and expensive disposal route required for halogenated materials.[12]
Part 3: Standard Operating Procedure (SOP) for Waste Management
This protocol provides a step-by-step methodology for the safe collection and temporary storage of waste containing this compound.
1. Preparation and Container Selection:
-
Before beginning any experiment, procure a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a chemically resistant material, such as high-density polyethylene (HDPE), with a secure, screw-top lid.[13]
-
Affix a hazardous waste label to the container before adding any waste. Clearly write "HALOGENATED ORGANIC WASTE" and list "this compound" as a constituent.[13]
2. Waste Collection at the Point of Generation:
-
Solid Waste: Transfer excess solid compound, contaminated weighing papers, and gloves directly into the designated halogenated waste container.
-
Contaminated Labware: Disposable items such as pipette tips, chromatography columns, and contaminated filter paper must be placed in the same container.
-
Solutions:
3. Container Management and Storage:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated and clearly marked satellite accumulation area within your laboratory.
-
The storage area should have secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[13]
-
Once the container is full or you are finished with the project, follow your institutional procedures to have it collected by EHS for final disposal.
Part 4: Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental release.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be required.[13]
-
Containment : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[13][14] Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or scoop the absorbed material into the designated "HALOGENATED ORGANIC WASTE" container.[4]
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.
-
Report : Report the spill to your laboratory supervisor and your institution's EHS department in accordance with local policy.
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical workflow for making correct disposal decisions when handling this compound and its associated waste.
Caption: Decision workflow for proper waste segregation.
By adhering to these scientifically-grounded procedures, you ensure not only your own safety but also that of your colleagues and the environment, fulfilling a core responsibility of every scientific professional.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3-iodobenzene.
- Fisher Scientific. (n.d.). (1-Bromoethyl)benzene SDS.
- NOVA Chemicals. (2024). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- BenchChem. (2025). Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste.
- University of Washington. (n.d.). Standard Operating Procedure: Bromine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-4-ethylbenzene.
- ResearchGate. (2025). Vaporization and thermal decomposition of B,B',B''-tribromoborazine.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- SciSpace. (n.d.). Thermal Decomposition of Tetrabromoethylcyclohexane.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- AIDIC - The Italian Association of Chemical Engineering. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzene, (3-bromopropyl)-.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.
- University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction.
- Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

